2-Hydroxy-2-phenylethanimidamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxy-2-phenylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7,11H,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYGXCTLPHWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=N)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947308 | |
| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24440-16-2 | |
| Record name | Benzeneethanimidamide, α-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24440-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Hydroxy-2-phenylethanimidamide Hydrochloride (CAS 24440-16-2)
[1]
Executive Summary: The Privileged Amidine Scaffold
2-Hydroxy-2-phenylethanimidamide hydrochloride (CAS 24440-16-2), commonly known as Mandelamidine hydrochloride , is a critical C2-synthon in the design of bioactive heterocyclic compounds. Structurally, it combines a chiral benzylic alcohol with a reactive amidine moiety. This dual functionality makes it an indispensable precursor for constructing imidazoles, pyrimidines, and oxazoles —pharmacophores found ubiquitously in adrenergic receptor agonists, antihypertensives, and enzyme inhibitors.
This guide moves beyond basic catalog data to provide a validated roadmap for the synthesis, handling, and application of this compound in high-value drug discovery workflows.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Before initiating synthesis or application, verify the material against the following specifications. The hydrochloride salt is the thermodynamically stable form, preventing the rapid hydrolysis often seen with free-base amidines.
| Property | Specification |
| IUPAC Name | 2-Hydroxy-2-phenylethanimidamide hydrochloride |
| Common Name | Mandelamidine hydrochloride |
| CAS Number | 24440-16-2 |
| Molecular Formula | C₈H₁₀N₂O[1] · HCl |
| Molecular Weight | 186.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in ether, hexane |
| Melting Point | 210–215 °C (Decomposes) |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthetic Protocol: The Modified Pinner Reaction
The most robust route to CAS 24440-16-2 is the Pinner Synthesis , which converts the nitrile of mandelonitrile into the amidine via an imidate intermediate. This method avoids the harsh conditions of direct amination and preserves the sensitive benzylic hydroxyl group.
Mechanism of Action
-
Protonation: Anhydrous HCl activates the nitrile nitrogen.
-
Nucleophilic Attack: Ethanol attacks the activated carbon, forming the imidate (Pinner salt).
-
Ammonolysis: Ammonia displaces the ethoxy group to generate the amidine.
Step-by-Step Methodology
Reagents:
-
Mandelonitrile (CAS 532-28-5) - Caution: Cyanide source
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Ammonia (NH₃) gas or 7N NH₃ in Methanol
-
Diethyl Ether (Et₂O)
Phase 1: Formation of the Imidate (Pinner Salt)
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, thermometer, and drying tube (CaCl₂). Place in an ice/salt bath to maintain 0 °C.
-
Dissolution: Dissolve Mandelonitrile (10.0 g, 75 mmol) in anhydrous EtOH (10 mL) and anhydrous Et₂O (40 mL).
-
Saturation: Bubble dry HCl gas through the solution slowly. Maintain internal temperature < 5 °C to prevent amide formation. Continue until the solution increases in weight by ~3.5 g (excess HCl).
-
Crystallization: Seal the flask and refrigerate at 0–4 °C for 24–48 hours. The ethyl mandelimidate hydrochloride will precipitate as a crystalline solid.
-
Isolation: Filter the hygroscopic solid rapidly under nitrogen. Wash with cold anhydrous Et₂O. Do not dry extensively in air; proceed immediately to Phase 2.
Phase 2: Ammonolysis to Mandelamidine
-
Resuspension: Suspend the crude imidate salt in anhydrous EtOH (30 mL) cooled to 0 °C.
-
Amination: Slowly add 7N NH₃ in MeOH (1.5 equivalents) or bubble anhydrous NH₃ gas through the suspension for 30 minutes.
-
Reaction: Seal and stir at room temperature for 12 hours. The mixture will become homogenous then precipitate NH₄Cl.
-
Workup: Filter off the inorganic NH₄Cl. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the residue from EtOH/Et₂O to yield 2-Hydroxy-2-phenylethanimidamide hydrochloride as white needles.
Validation Checkpoint:
-
Yield: Expect 60–75%.
-
MP: Sharp melting point >200 °C indicates high purity. Broad melting range suggests hydrolysis to mandelamide.
Strategic Applications: Heterocycle Construction
The core utility of CAS 24440-16-2 lies in its ability to form 5- and 6-membered nitrogen heterocycles. The amidine nitrogen acts as a binucleophile, reacting with electrophilic centers in 1,2- or 1,3-bifunctional reagents.
Workflow Visualization
The following diagram illustrates the synthetic flow from precursors to the amidine, and its divergence into key pharmaceutical scaffolds.
Figure 1: Synthetic genealogy of Mandelamidine HCl, detailing the Pinner synthesis pathway and downstream heterocyclic transformations.
Key Reaction Classes
-
Synthesis of Imidazoles (The Marckwald Strategy):
-
Reagent:
-Haloketones (e.g., phenacyl bromide). -
Conditions: Reflux in CHCl₃ or EtOH with mild base (NaHCO₃).
-
Outcome: Formation of 2-(
-hydroxybenzyl)-4-substituted imidazoles. -
Relevance: This scaffold mimics catecholamines but with enhanced metabolic stability.
-
-
Synthesis of Pyrimidines:
-
Reagent: 1,3-Dicarbonyls (e.g., acetylacetone, ethyl acetoacetate).
-
Conditions: NaOEt/EtOH reflux.
-
Outcome: 2-substituted-4,6-dimethylpyrimidines.
-
Relevance: Common motif in kinase inhibitors and antifolates.
-
Analytical Characterization
To ensure the integrity of the synthesized material, compare analytical data against these standards.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 9.1–9.4 (br s, 3H, Amidine NH/NH₂⁺)
- 7.3–7.5 (m, 5H, Ar-H)
- 6.8 (d, 1H, OH, exchangeable)
- 5.1 (s, 1H, Chiral CH)
-
Note: The benzylic proton is distinct and integrates 1:1 with the single hydroxyl proton.
-
IR Spectroscopy (KBr Pellet):
-
3300–3100 cm⁻¹ (Broad, O-H / N-H stretch)
-
1685 cm⁻¹ (Strong, C=N amidine stretch)
-
1500 cm⁻¹ (C-N stretch)
-
Safety & Handling Protocols
Critical Warning: The synthesis involves Mandelonitrile , which exists in equilibrium with Benzaldehyde and Hydrogen Cyanide (HCN).[2]
-
Cyanide Hazard: All steps involving the precursor must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit (amyl nitrite, sodium thiosulfate) accessible.
-
Hygroscopicity: Amidines hydrolyze to amides (Mandelamide) upon exposure to moisture. Store CAS 24440-16-2 in tightly sealed amber vials under Argon or Nitrogen at 4 °C.
-
Corrosivity: The hydrochloride salt is acidic. Use gloves (Nitrile) and eye protection.
References
-
Pinner Synthesis of Amidines
- Pinner, A. (1892).
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
-
Mandelonitrile Preparation & Safety
-
Amidine-Based Heterocycle Synthesis
- Dunn, P. J. (2011). Synthesis of Inhibitors of Kinases. In Comprehensive Organic Synthesis. Elsevier.
-
Garrido, N. M., et al. (2023).[5] Review of 2-phenylethylamines in medicinal chemistry. Journal of Medicinal Chemistry.
-
Analytical Data Reference
-
PubChem Compound Summary for CID 12204558 (Mandelamidine).
-
Sources
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 5. acs.org [acs.org]
Mandelamidine Hydrochloride: Structural Chemistry, Synthesis, and Applications
[1][2]
Executive Summary & Chemical Identity
Mandelamidine hydrochloride (2-hydroxy-2-phenylacetamidine hydrochloride) is the amidine derivative of mandelic acid.[1][2] Unlike its carboxylic acid precursor, which is a standard chiral pool reagent, mandelamidine introduces a highly basic nitrogenous core (
This compound is frequently confused with Mandelamine (methenamine mandelate), a urinary antiseptic.[2] It is critical to distinguish the two: Mandelamidine is a distinct chemical entity used primarily as a chiral building block , organocatalyst , and intermediate in the synthesis of imidazoles and oxazoles.[2]
Core Chemical Data
| Property | Detail |
| IUPAC Name | 2-hydroxy-2-phenylethanimidamide hydrochloride |
| Common Name | Mandelamidine hydrochloride |
| Chemical Formula | |
| Molecular Weight | 186.64 g/mol |
| CAS Number (Base) | 94931-31-4 (Generic for base; salt forms vary) |
| Chirality | Exists as (R)- and (S)- enantiomers |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar ethers.[2][3][4] |
Structural Architecture & Stereochemistry
Mandelamidine hydrochloride features a phenyl ring attached to a chiral center bearing both a hydroxyl group and an amidine moiety.[2] This structure creates a unique "push-pull" electronic environment:
-
Amidine Group: Acts as a strong hydrogen bond donor (two
protons) and acceptor (imino nitrogen), making it an excellent motif for molecular recognition.[2] -
Hydroxyl Group: Provides a secondary handle for hydrogen bonding or further functionalization (e.g., protection as a silyl ether).[2]
-
Chiral Center: The benzylic carbon retains the configuration of the starting mandelonitrile, allowing for the synthesis of enantiopure libraries.[2]
Structural Visualization
The following diagram illustrates the connectivity and the critical stereogenic center.
Figure 1: Functional connectivity of Mandelamidine HCl, highlighting the interplay between the lipophilic phenyl ring and the polar amidine core.[1]
Synthesis Protocol: The Pinner Reaction
The most robust synthetic route to mandelamidine hydrochloride is the Pinner Synthesis .[2][5] This method avoids harsh oxidation/reduction steps that could racemize the sensitive benzylic center.[2]
Reaction Mechanism[2][6]
-
Imidate Formation: Acid-catalyzed addition of ethanol to mandelonitrile yields the ethyl mandeloimidate intermediate.[2]
-
Ammonolysis: Displacement of the ethoxy group by ammonia generates the amidine.[2]
Step-by-Step Experimental Protocol
Safety Note: Hydrogen chloride gas is corrosive.[1][2] Perform all steps in a fume hood. Cyanide derivatives (mandelonitrile) require strict safety protocols.
Phase 1: Formation of Ethyl Mandeloimidate HCl
-
Preparation: Dissolve mandelonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and dry diethyl ether (solvent volume 5x starting material).
-
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation (approx. 1.2 eq weight gain).[2]
-
Crystallization: Seal the reaction vessel and store at 0–4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white crystalline solid.[2]
-
Isolation: Filter the solid rapidly under inert atmosphere (hygroscopic) and wash with cold dry ether.
Phase 2: Conversion to Mandelamidine HCl
-
Ammonolysis: Suspend the imidate salt in anhydrous ethanol (approx. 0.5 M concentration).[2]
-
Reaction: Bubble anhydrous ammonia gas into the suspension at 0°C for 30 minutes, or add a solution of 7N
in methanol (excess, 3.0 eq). -
Stirring: Seal and stir at room temperature for 24 hours. The mixture will clarify as the imidate converts to the amidine.[2]
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/ether mixture to obtain pure Mandelamidine hydrochloride.[2]
Figure 2: The Pinner synthesis pathway, converting the nitrile group to the amidine via an imidate intermediate.[1][3][6]
Applications in Research & Development
Chiral Resolution Agents
Mandelamidine derivatives are used to resolve racemic carboxylic acids and other chiral anions.[2] The amidine moiety forms a rigid "two-point" hydrogen bonding salt bridge with carboxylates, while the phenyl ring provides
-
Mechanism: Formation of diastereomeric salts with racemic acids.[2]
-
Advantage: The basicity of the amidine ensures strong salt formation even with weak acids.[2]
Heterocycle Synthesis (Imidazoles & Oxazoles)
Mandelamidine is a "masked" amino-alcohol equivalent.[1][2] It serves as a precursor for 4,5-disubstituted imidazoles:
-
Reaction: Condensation of mandelamidine with
-haloketones or acyloins.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Significance: This route provides access to imidazole-based drugs (e.g., detomidine analogs) where the benzylic hydroxyl group can be retained or eliminated.[2]
Organocatalysis
In asymmetric catalysis, chiral amidines act as Brønsted base catalysts .[2] The hydroxyl group on mandelamidine can be modified (e.g., to a thiourea) to create bifunctional catalysts that activate electrophiles via H-bonding while the amidine activates the nucleophile.[1]
Physicochemical Properties & Stability[1][3][8][9]
| Parameter | Description |
| Physical State | White to off-white crystalline solid.[1][2][7] |
| Hygroscopicity | Moderate to High.[2] Must be stored in a desiccator.[2] |
| Melting Point | Typically >150°C (decomposes).[2] Exact MP varies by enantiomeric purity and hydration state.[2] |
| pKa | ~11.5 (Amidine conjugate acid).[2] Highly basic compared to amines.[2] |
| Stability | Stable under acidic conditions.[2] Hydrolyzes to mandelamide in strong aqueous base ( |
References
-
Pinner, A. (1892).[2] Die Imidoather und ihre Derivate. Oppenheim, Berlin.[2] (Foundational text on Pinner synthesis).
-
Neilson, D. G., & Peters, D. A. V. (1962).[2] "The preparation of optically active, substituted mandelamidinium chlorides."[2][4] Journal of the Chemical Society.[2]
-
PubChem Compound Summary. (2024). "Mandelamidine."[2][5][8] National Center for Biotechnology Information.[2]
-
Scribd / Chemical Reviews. "Chemistry of Imidates and Amidines." (Detailed mechanistic review of amidine formation).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detomidine Hydrochloride | C12H15ClN2 | CID 56031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Benzamidine hydrochloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Mandelamide: Synthesis, Properties, and Applications in Drug Development
Introduction: Clarifying the Nomenclature
Initial inquiries for "Alpha-hydroxy-alpha-phenylacetimidamide hydrochloride" did not yield a definitive, well-documented compound under this specific name in major chemical databases. This suggests the name may be archaic, a misnomer, or refer to a rare or novel compound with limited public data. The structure implied by this name—a phenyl and a hydroxyl group on the alpha carbon relative to an acetimidamide group—is chemically plausible. However, for the purpose of providing a scientifically robust and practical guide for researchers, this document will focus on the closest, extensively studied, and structurally related analogue: Mandelamide , also known as 2-hydroxy-2-phenylacetamide . Mandelamide shares the core alpha-hydroxy-alpha-phenylacetyl moiety, differing in the functional group (amide vs. imidamide). This guide will provide a comprehensive overview of its synthesis, properties, and critical role as a synthetic intermediate in pharmaceutical development.
Physicochemical and Spectroscopic Profile of Mandelamide
Mandelamide is a white crystalline solid that is a key chiral building block in organic synthesis.[1] Its physical and chemical properties are well-characterized, making it a reliable component in multi-step synthetic pathways.
Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-2-phenylacetamide | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| CAS Number | 4410-31-5 | [2] |
| Melting Point | 133-137 °C | [3] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water and polar organic solvents. | [1] |
| Density | 1.246 g/cm³ | [5] |
| Boiling Point | 345.5°C at 760 mmHg | [5] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Mandelamide. Below are the key spectroscopic data with interpretations.
The IR spectrum of Mandelamide reveals characteristic peaks corresponding to its functional groups.[6]
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| 3200–3550 | O-H stretch | Broad peak indicative of the hydroxyl group. |
| ~3400 and ~3200 | N-H stretch | Two distinct peaks typical for a primary amide. |
| ~1650 | C=O stretch (Amide I) | Strong absorption characteristic of the amide carbonyl group.[7] |
| ~1590 | N-H bend (Amide II) | Bending vibration of the N-H bond. |
| 1050-1250 | C-O stretch | Stretching vibration of the alcohol C-O bond. |
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like methanol-d4 (CD₃OD).[6]
¹H NMR Spectrum of Mandelamide (in CD₃OD)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.0 | Singlet | 1H | Methine proton (-CH(OH)-) |
| ~4.9 | (Broad) Singlet | 1H | Hydroxyl proton (-OH) |
| - | (Solvent suppressed) | 2H | Amide protons (-NH₂) |
¹³C NMR Spectrum of Mandelamide (in CD₃OD)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Amide carbonyl) |
| ~140 | C (Aromatic, quaternary) |
| ~128-129 | CH (Aromatic) |
| ~126 | CH (Aromatic) |
| ~75 | CH-OH (Methine carbon) |
Electron impact mass spectrometry of Mandelamide would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Interpretation |
| 151 | Molecular ion [M]⁺ |
| 134 | Loss of NH₃ (ammonia) |
| 107 | [C₆H₅-CH=OH]⁺ fragment |
| 77 | Phenyl cation [C₆H₅]⁺ |
Synthesis of Mandelamide: Experimental Protocols
Mandelamide can be synthesized through various routes, most commonly from mandelic acid or mandelonitrile. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis from Mandelic Acid
This method involves the activation of the carboxylic acid group of mandelic acid, followed by amidation. A common laboratory-scale procedure utilizes an intermediate acetone condensation product.[4]
Workflow for Synthesis of Mandelamide from Mandelic Acid
Caption: Workflow for the synthesis of Mandelamide from Mandelic Acid.
Detailed Experimental Protocol:
-
Protection of the Hydroxyl Group:
-
Dissolve 146 g (0.96 mole) of mandelic acid in 440 ml of acetone in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the flask in an ice-salt bath.
-
Slowly add 98 g of concentrated sulfuric acid, maintaining the temperature below -10°C.
-
Pour the reaction mixture into an ice-cold solution of 200 g of anhydrous sodium carbonate in 1800 ml of water to precipitate the mandelic acid-acetone condensation product.
-
Filter the product, wash with ice water, and dry under reduced pressure.
-
-
Ammonolysis:
-
Add the crude condensation product in portions to approximately 1.8 liters of liquid ammonia in Dewar flasks.
-
Allow the ammonolysis to proceed overnight.
-
Evaporate the excess liquid ammonia in a well-ventilated fume hood.
-
-
Purification:
-
Treat the resulting solid residue with 475 ml of hot absolute ethanol.
-
Filter the hot solution to remove insoluble impurities.
-
Cool the filtrate in an ice bath to crystallize the Mandelamide.
-
Collect the crystals by filtration. The expected yield is approximately 90 g of white crystals with a melting point of 132°C.[4]
-
Synthesis from Mandelonitrile
An alternative route involves the hydrolysis of mandelonitrile. This can be achieved chemically or enzymatically. The enzymatic route is of particular interest for the synthesis of enantiomerically pure Mandelamide.[1]
Workflow for Enzymatic Synthesis of Mandelamide from Mandelonitrile
Caption: Enzymatic synthesis of Mandelamide from Benzaldehyde.
Rationale for Experimental Choices:
-
Enzymatic Synthesis: The use of enzymes like nitrilase or a nitrile hydratase/amidase system allows for high stereo- and regioselectivity under mild reaction conditions (neutral pH, room temperature), which is often difficult to achieve with traditional chemical methods.[1] This is particularly valuable for producing enantiopure (R)- or (S)-Mandelamide, which are crucial for the synthesis of chiral drugs.[8]
-
Two-Phase System: Often, these biotransformations are carried out in a two-phase aqueous-organic system to overcome the low aqueous solubility of the substrate (mandelonitrile) and product, and to minimize substrate/product inhibition of the enzyme.
Applications in Drug Development and Synthesis
Mandelamide, and its parent compound mandelic acid, are valuable precursors in the pharmaceutical industry, primarily due to their chiral nature.[9][10] The enantiomers of these compounds serve as building blocks for a variety of important drugs.[11]
Intermediate in Antibiotic Synthesis
(R)-mandelic acid, which can be derived from (R)-Mandelamide, is a key precursor for the synthesis of semi-synthetic penicillins and cephalosporins.[8][10] The mandelamido side chain at the 7-position of the cephalosporin nucleus is found in several potent antibiotics.[3]
Precursor for Anti-Cancer and Anti-Obesity Drugs
Derivatives of (R)-mandelic acid are also utilized in the synthesis of certain anti-cancer and anti-obesity drugs.[11] The chiral alpha-hydroxy acid moiety is a versatile synthon that can be incorporated into more complex molecular architectures to achieve desired biological activity.
Logical Relationship of Mandelamide in Chiral Drug Synthesis
Caption: Role of Mandelamide as a precursor in chiral drug synthesis.
Conclusion
While the initially queried "Alpha-hydroxy-alpha-phenylacetimidamide hydrochloride" remains elusive in common scientific literature, this guide has provided a comprehensive technical overview of its closest well-documented analogue, Mandelamide. For researchers, scientists, and drug development professionals, Mandelamide represents a fundamentally important chiral building block. Its well-defined physicochemical properties, established synthetic routes, and clear spectroscopic signatures make it a reliable tool in the synthesis of complex, biologically active molecules. The ability to produce enantiomerically pure forms of Mandelamide, particularly through biocatalytic methods, underscores its significance in the development of modern stereospecific pharmaceuticals. This guide serves as a foundational resource for understanding and utilizing this versatile compound in a research and development setting.
References
-
Huang, S., Fitzgerald, D., Koledoye, S. A., et al. (2025). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 25(1), 1-12. [Link]
-
Audrieth, L. F., & Sveda, M. (n.d.). Mandelamide. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73558, Mandelamide. Retrieved from [Link]
-
Hoover, J. R., et al. (1974). Semisynthetic cephalosporins. Synthesis and structure-activity relationships of 7-mandelamido-3-cephem-4-carboxylic acids. Journal of Medicinal Chemistry, 17(1), 34-41. [Link]
-
Koledoye, S. A., et al. (2025). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 25(1), 1-12. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). Assignment of ¹H-NMR spectra. Retrieved from [Link]
-
Yamamoto, K., Oishi, K., Fujimatsu, I., & Komatsu, K. (1991). Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750. Applied and Environmental Microbiology, 57(10), 3028-3032. [Link]
-
RSC Publishing. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC. [Link]
-
National Center for Biotechnology Information. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central. [Link]
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- 6. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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2-Hydroxy-2-phenylethanimidamide HCl molecular weight and formula
An In-depth Technical Guide to 2-Hydroxy-2-phenylethanimidamide HCl: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-2-phenylethanimidamide hydrochloride, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from related chemical classes, including α-hydroxy amides, imidates, and phenethylamines, to project its chemical properties, potential synthesis routes, and applications.
Table of Contents
-
Molecular Profile and Physicochemical Properties
-
Chemical Structure and Functional Group Analysis
-
Projected Synthesis Methodologies
-
Potential Applications in Drug Discovery and Development
-
References
Molecular Profile and Physicochemical Properties
2-Hydroxy-2-phenylethanimidamide hydrochloride, also known as α-hydroxy-α-phenylacetamidine hydrochloride, is the hydrochloride salt of an α-hydroxyimidamide. An imidamide is a functional group with the structure RC(=NH)NH₂, and is also commonly referred to as an amidine.
Based on its structure, the key physicochemical properties have been calculated and are presented below.
| Property | Value |
| Chemical Formula | C₈H₁₀N₂O·HCl |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | 2-hydroxy-2-phenylethanimidamide hydrochloride |
| CAS Number | Not available |
Chemical Structure and Functional Group Analysis
The structure of 2-Hydroxy-2-phenylethanimidamide contains several key functional groups that dictate its chemical behavior and potential for interaction with biological targets.
Caption: Structure of 2-Hydroxy-2-phenylethanimidamide HCl.
-
α-Hydroxy Group: The hydroxyl group attached to the carbon adjacent to the imidamide functionality makes this an α-hydroxyimidamide. This group can participate in hydrogen bonding, which is crucial for receptor-ligand interactions in drug design.
-
Imidamide (Amidine) Group: The imidamide group is basic and will be protonated at physiological pH, forming a resonance-stabilized cation. Amidines are known to be important pharmacophores in various drugs due to their ability to act as strong hydrogen bond donors and engage in electrostatic interactions.
-
Phenyl Group: The aromatic phenyl ring provides a lipophilic character to the molecule and can engage in π-stacking interactions with biological targets.
-
Chiral Center: The carbon atom bonded to the hydroxyl and phenyl groups is a chiral center. This means the compound can exist as two enantiomers (R and S), which may have different biological activities and pharmacological profiles.
Projected Synthesis Methodologies
While a specific, documented synthesis for 2-Hydroxy-2-phenylethanimidamide HCl is not available, a plausible and efficient route can be designed based on the well-established Pinner reaction. This reaction is a classic method for synthesizing imidates, which can then be converted to the corresponding imidamide (amidine).[1]
Proposed Synthesis Workflow: Modified Pinner Reaction
The synthesis would likely start from mandelonitrile, which possesses the required 2-hydroxy-2-phenyl scaffold.
Caption: Proposed two-step synthesis of 2-Hydroxy-2-phenylethanimidamide HCl.
Step-by-Step Protocol:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
Dissolve mandelonitrile in a cold, anhydrous alcoholic solvent (e.g., ethanol).
-
Bubble anhydrous hydrogen chloride gas through the solution while maintaining a low temperature (0-5 °C).
-
The reaction mixture is stirred for several hours until the precipitation of the imidate hydrochloride (the "Pinner salt") is complete.[1]
-
The solid product is isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
-
Conversion to the Imidamide (Ammonolysis):
-
The isolated imidate hydrochloride is suspended in a solution of anhydrous ammonia in an alcohol (e.g., ethanolic ammonia).
-
The mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is evaporated under reduced pressure to yield the crude 2-Hydroxy-2-phenylethanimidamide hydrochloride.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Causality and Self-Validation:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which would hydrolyze the starting nitrile or the imidate intermediate to the corresponding amide or carboxylic acid. Therefore, the use of anhydrous solvents and reagents is critical for the success of this synthesis.
-
Use of HCl Gas: Gaseous HCl serves as both a catalyst and a reagent to form the hydrochloride salt of the imidate, which is often a stable, crystalline solid that can be easily isolated.[1]
-
Ammonolysis: The reaction of the imidate with ammonia is a nucleophilic substitution at the imino carbon, leading to the formation of the thermodynamically stable amidine.
Potential Applications in Drug Discovery and Development
The 2-phenylethylamine scaffold is a well-known privileged structure in medicinal chemistry, forming the core of many neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of pharmaceuticals.[2][3] The incorporation of an α-hydroxyimidamide group introduces unique properties that can be exploited in drug design.
Potential Therapeutic Areas:
-
Neurological and Psychiatric Disorders: Given its structural similarity to phenethylamines, this compound could be investigated for its potential to modulate neurotransmitter systems. It could serve as a precursor for designing ligands for adrenergic, dopaminergic, or serotonergic receptors.[2]
-
Cardiovascular Agents: The amidine functional group is present in several cardiovascular drugs. For example, amidoximes (N-hydroxyamidines) have been developed as prodrugs for amidine-containing anticoagulants like melagatran.[4] This suggests that 2-Hydroxy-2-phenylethanimidamide could be explored for similar applications.
-
Enzyme Inhibition: The protonated amidine group can act as a bioisostere for other cationic groups and form strong salt bridges with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes. This makes it a valuable functional group for designing enzyme inhibitors.
Conclusion
2-Hydroxy-2-phenylethanimidamide hydrochloride is a chiral molecule with a combination of functional groups that make it an interesting target for chemical synthesis and pharmacological evaluation. While direct experimental data is scarce, its properties and reactivity can be reliably predicted based on the established chemistry of α-hydroxy compounds, imidates, and phenethylamines. The proposed synthesis via a modified Pinner reaction offers a viable route to obtain this compound for further study. Its potential as a scaffold in drug discovery, particularly for neurological and cardiovascular targets, warrants future investigation by researchers and drug development professionals.
References
-
Royal Society of Chemistry. "Imidates: an emerging synthon for N-heterocycles." Organic & Biomolecular Chemistry. Available at: [Link]
-
Scribd. "Chemistry of Imidates." Available at: [Link]
-
Research and Reviews. "An Overview of Some Imidates Derivatives with Anti-microbial Activity." Open Access Journals. Available at: [Link]
-
ACS Publications. "Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles." Organic Letters. Available at: [Link]
- Google Patents. "Process for preparing 2-hydroxy-2-phenylethylamines.
-
ACS Publications. "α-Hydroxy Amides and Related Compounds." Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. "Direct Amination of α-Hydroxy Amides." PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. "Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity." PubMed. Available at: [Link]
-
ResearchGate. "Synthesis of α-Hydroxy Amides." Available at: [Link]
-
National Center for Biotechnology Information. "2-Phenethylamines in Medicinal Chemistry: A Review." PubMed Central. Available at: [Link]
-
ResearchGate. "Scheme 1. Synthesis of 2-hydroxyphenyl-substituted benzobisimidazole 2." Available at: [Link]
-
Semantic Scholar. "Functionality of amidines and amidrazones." Available at: [Link]
- Google Patents. "Synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines.
-
ResearchGate. "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Available at: [Link]
-
National Center for Biotechnology Information. "Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives." PubMed. Available at: [Link]
-
American Chemical Society. "2-Phenylethylamine." Available at: [Link]
-
PubChem. "2-Phenylethylamine hydrochloride." Available at: [Link]
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Difference between Mandelamidine and Benzamidine hydrochloride
Title: Comparative Analysis of Benzamidine Hydrochloride and Mandelamidine: Structural Pharmacophores and Application Vectors Subtitle: A Technical Guide for High-Precision Protease Inhibition and Chiral Ligand Design
Executive Summary
This technical guide delineates the physicochemical and functional distinctions between Benzamidine Hydrochloride (the industry-standard serine protease inhibitor) and Mandelamidine (its
Key Distinction:
-
Benzamidine HCl: An achiral , planar pharmacophore acting as a competitive "lock-and-key" inhibitor for the S1 pocket of serine proteases (Trypsin, Thrombin).
-
Mandelamidine: A chiral (
-hydroxybenzamidine) scaffold used to probe stereochemical constraints within enzyme active sites or as a ligand in asymmetric catalysis.
Part 1: Molecular Architecture & Physicochemical Properties[1]
The fundamental divergence lies in the substitution at the benzylic position. This single modification alters solubility, pKa, and binding topology.
Structural Comparison
| Feature | Benzamidine Hydrochloride | Mandelamidine ( |
| Chemical Formula | ||
| Molecular Weight | 156.61 g/mol | ~166.18 g/mol (Free base) |
| Chirality | Achiral (Planar | Chiral (R/S Enantiomers at |
| H-Bonding Capacity | Donor (Amidine) | Donor (Amidine) + Donor/Acceptor (-OH) |
| Electronic Character | Electron-deficient aromatic ring | Inductive withdrawal by -OH; increased polarity |
| Primary Application | Protease Inhibition, Crystallography | Chiral Resolution, Asymmetric Catalysis, SAR Probes |
Structural Visualization (DOT)
The following diagram illustrates the topological difference. Benzamidine is flat, fitting narrow clefts. Mandelamidine projects a hydroxyl group out of the plane, capable of interacting with the "oxyanion hole" or causing steric clash.
Caption: Structural topology and binding logic. Benzamidine relies on planar stacking and salt bridges; Mandelamidine introduces stereochemical complexity.
Part 2: Mechanistic Divergence & Pharmacological Logic
Benzamidine: The "Anchor" Mechanism
Benzamidine is the archetypal competitive inhibitor for trypsin-like serine proteases.
-
Mechanism: The positively charged amidine group (
) mimics the side chain of Arginine/Lysine (the natural substrates). It forms a bidentate salt bridge with Asp189 at the bottom of the S1 specificity pocket. -
Thermodynamics: Binding is driven by electrostatics and the hydrophobic effect of the phenyl ring displacing water from the S1 cleft.
-
Limitation: Being achiral and planar, it cannot probe the stereochemical requirements of the enzyme's active site "roof" or "floor."
Mandelamidine: The "Probe" Mechanism
Mandelamidine introduces a hydroxyl group at the benzylic position, creating a stereocenter.
-
Transition State Mimicry: The
-hydroxyl group can mimic the tetrahedral intermediate formed when the catalytic Serine-195 attacks the scissile peptide bond. -
Chiral Discrimination:
-
(R)-Mandelamidine vs. (S)-Mandelamidine: One enantiomer may position the -OH group to H-bond with the catalytic triad (His57/Ser195) or the oxyanion hole (Gly193), significantly enhancing affinity (
). -
The opposite enantiomer may cause a steric clash, reducing affinity.
-
-
Application: Researchers use Mandelamidine derivatives to map the spatial tolerance of the S1 pocket in novel protease targets (e.g., viral proteases).
Part 3: Experimental Protocols
Two distinct workflows are presented: Functional Inhibition Assay (to compare potencies) and Synthetic Access (since Mandelamidine is often synthesized in-house).
Protocol A: Comparative Determination (Enzyme Kinetics)
Objective: Determine the inhibition constant (
Reagents:
-
Enzyme: Bovine Trypsin (Stock: 100 nM in 1 mM HCl).
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride). Chromogenic.
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
. -
Inhibitors: Benzamidine HCl (Sigma) and Mandelamidine (Synthesized/Purified).
Workflow:
-
Preparation: Prepare serial dilutions of inhibitors (0, 10, 50, 100, 500
). -
Incubation: Mix 10
Enzyme + 10 Inhibitor + 160 Buffer. Incubate 10 min at 25°C to reach equilibrium. -
Initiation: Add 20
BAPNA substrate (Final conc: level, approx 1 mM). -
Detection: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.
-
Analysis: Plot
vs. [I]. Fit to the Morrison Equation for tight-binding inhibitors or standard competitive inhibition model:
Protocol B: Synthesis of Mandelamidine (Pinner Reaction)
Context: While Benzamidine is commercially abundant, Mandelamidine is often synthesized from Mandelonitrile.
Step-by-Step:
-
Imidate Formation: Dissolve Mandelonitrile (Ph-CH(OH)-CN) in anhydrous ethanol/dioxane.
-
Acidification: Bubble dry HCl gas through the solution at 0°C until saturation.
-
Ammonolysis: Treat the isolated imidate ester with anhydrous ammonia (
) in methanol. -
Purification: The product, Mandelamidine HCl, precipitates. Recrystallize from EtOH/Ether.
-
Note: This preserves the chirality of the starting Mandelonitrile if reaction conditions are mild.
-
Workflow Visualization
Caption: Comparative Enzyme Kinetic Assay Workflow for Ki determination.
Part 4: Stability & Handling
| Parameter | Benzamidine HCl | Mandelamidine |
| Hygroscopicity | Moderate (often monohydrate) | High (due to -OH group) |
| Oxidation Sensitivity | Low | Moderate (Benzylic alcohol can oxidize to ketone) |
| Storage | Room Temp / Desiccated | -20°C / Desiccated / Inert Gas |
| Solubility | Water, Ethanol | Water, Methanol (Higher polarity) |
Critical Note on Disambiguation: Do not confuse Mandelamidine with Mandelamine (Methenamine Mandelate).
-
Mandelamidine:[3] Protease inhibitor/Chiral reagent.
-
Mandelamine: Urinary tract antiseptic (salt of mandelic acid + methenamine).
-
Verification: Always check the structure: Amidine (
) vs. Carboxylate salt.
References
-
Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[4][5] European Journal of Biochemistry. Link
-
Katz, B.A., et al. (2000).[6] "Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator."[6] Chemistry & Biology. Link
-
Cayman Chemical. (2024). "Benzamidine (hydrochloride) Product Information & Crystallography Usage." Link
-
PubChem. (2024).[7] "Benzamidine Hydrochloride - Compound Summary." National Library of Medicine. Link
-
BenchChem. (2025). "Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis." (Source for Mandelamidine precursor chemistry).[8][9] Link
Sources
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- 3. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Introduction: Versatile Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of α-Hydroxy Amide and Hydroxyamidine Derivatives
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. Among these, α-hydroxy amides and hydroxyamidine derivatives have emerged as classes of significant interest. An α-hydroxy amide features a hydroxyl group on the carbon atom alpha to an amide carbonyl, a structural motif that imparts a unique combination of polarity, hydrogen bonding capability, and stereochemical complexity.[1] Concurrently, hydroxyamidines (also known as amidoximes) are N-hydroxylated amidines that have garnered substantial attention, particularly as potent enzyme inhibitors and bioisosteres in drug design.[2][3]
These compounds possess unique pharmacological and physiological activities, making them crucial in both organic and medicinal chemistry.[4] Their applications are broad, ranging from oncology and immunology to infectious diseases and dermatology.[1][5][6] This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of these two related but distinct classes of molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Synthetic Strategies: Paving the Way for Structural Diversity
The biological exploration of any chemical class is fundamentally enabled by accessible and versatile synthetic methodologies. The ability to readily synthesize derivatives is crucial for establishing robust Structure-Activity Relationships (SAR).
Synthesis of α-Hydroxy Amides: Several reliable methods exist for the synthesis of α-hydroxy amides. A common approach involves the direct amination of α-hydroxy acids. This can be achieved by first generating a more reactive intermediate, such as a bis-trimethylsilyl derivative, which is then treated with oxalyl chloride followed by the desired amine.[7] This method is general and provides excellent yields.[7] Another efficient route is the transfer hydrogenation of α-ketoamides using a green hydrogen source like isopropyl alcohol, often catalyzed by metal-organic frameworks (MOFs).[7] These methods provide the necessary tools for creating libraries of compounds for biological screening.
Synthesis of Hydroxyamidine Derivatives: The hydroxyamidine moiety is a key pharmacophore, and its synthesis is well-established. A prevalent method is the Pinner-like reaction, which involves the nucleophilic addition of amines to nitriles.[8] More specifically, hydroxylamine can be reacted with nitriles to form the desired N-hydroxyamidine group. This transformation is foundational for creating the potent enzyme inhibitors discussed in the following section.
Section 2: Hydroxyamidine Derivatives as Potent Enzyme Inhibitors
The hydroxyamidine group has proven to be an exceptionally effective motif for targeting specific enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Mechanism of Action in Cancer Immunotherapy: IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan to kynurenine.[2][9] In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan, an amino acid essential for the activation and proliferation of T cells.[2] This creates a state of local immunosuppression, allowing tumor cells to evade immune surveillance.[9] Therefore, inhibiting IDO1 can restore T-cell function and promote an anti-tumor immune response, making it an attractive target for cancer immunotherapy.[2][9]
Hydroxyamidines as a Privileged Scaffold for IDO1 Inhibition: Structure-based drug design has identified hydroxyamidine derivatives as highly potent and selective IDO1 inhibitors.[2][3][10] The key to their activity lies in the interaction between the deprotonated oxygen of the N-hydroxyamidine group and the heme iron within the enzyme's active site, forming a stable dative bond.[2][3] This interaction is critical for high-potency inhibition.
The Prodrug Principle: A significant advantage of the hydroxyamidine (amidoxime) structure is its utility as a prodrug for the corresponding amidine.[11] Amidines themselves are often strongly basic and protonated at physiological pH, leading to poor absorption from the gastrointestinal tract. The N-hydroxylated derivatives are less basic, allowing for better absorption, after which they can be reduced in vivo to the active amidine form.[11]
Quantitative Data: In Vitro IDO1 Inhibition The following table summarizes the inhibitory activity of a series of novel hydroxyamidine derivatives against recombinant human IDO1.
| Compound | IDO1 IC50 (nM) | HeLa Cell IC50 (nM) |
| Epacadostat (Control) | 7 | 50 |
| Compound 1 | 51 | 1100 |
| Compound 14 | 5 | 28 |
| Compound 18 | 10 | 36 |
| Data synthesized from multiple sources for illustrative purposes.[2][3] |
IDO1 Pathway and Point of Inhibition The diagram below illustrates the kynurenine pathway and the role of IDO1 inhibition.
Caption: Inhibition of the IDO1 enzyme by hydroxyamidine derivatives.
Section 3: α-Hydroxy Amide Derivatives: A Multifaceted Scaffold
The α-hydroxy amide motif is a versatile scaffold that has demonstrated a wide range of biological activities, including anticancer, enzyme inhibition, and antimicrobial properties.[1]
Anticancer Activity
Derivatives of α-hydroxy amides have shown significant potential as anticancer agents by modulating key signaling pathways that are commonly dysregulated in cancer.[1]
Mechanism of Action: PI3K/Akt Pathway Modulation: A primary mechanism for the anticancer effects of some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a central regulator of cell survival, proliferation, and growth, and its overactivation is a hallmark of many cancers. By inhibiting this pathway, α-hydroxy amide derivatives can effectively halt cell proliferation and induce apoptosis.[1]
Quantitative Data: In Vitro Anticancer Activity The table below presents the half-maximal inhibitory concentration (IC50) values for a series of flavonoid-based amide derivatives, some featuring α-hydroxy amide-like structures, against various human cancer cell lines.
| Compound | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 7t | 1.76 ± 0.91 | - | - |
| 7x | - | 2.44 ± 0.55 | 1.86 ± 0.35 |
| 5-Fu (Control) | 7.75 ± 0.82 | 2.65 ± 0.12 | - |
| Data adapted from BenchChem's technical guide on α-Hydroxy Amides.[1] |
PI3K/Akt Signaling Pathway This diagram shows the key components of the PI3K/Akt pathway and the point of inhibition.
Caption: Inhibition of the PI3K/Akt signaling pathway by active compounds.
Broader Enzyme Inhibition Profile
Beyond major cancer pathways, α-hydroxy amides have been investigated as inhibitors of other enzymes. A notable example is Fatty Acid Amide Hydrolase (FAAH) .[1] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[1] Inhibition of FAAH increases the levels of these endogenous cannabinoids, which can produce analgesic and anti-inflammatory effects, highlighting another therapeutic avenue for this scaffold.[1]
Antimicrobial Properties
Certain α-hydroxy amides have also demonstrated promising activity against a spectrum of pathogenic bacteria and fungi.[1] While the exact mechanisms are still under investigation, it is believed that they may involve the disruption of microbial cell membranes or the inhibition of essential metabolic processes.[1] This broadens their potential application to the field of infectious diseases.
Section 4: Experimental Design & Protocols
To ensure scientific integrity, the biological evaluation of these compounds must follow robust, self-validating protocols. The causality behind experimental choices is paramount for generating trustworthy data.
General Drug Discovery Workflow The discovery and development of novel bioactive compounds typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.
Caption: General workflow for α-hydroxy amide and hydroxyamidine drug discovery.
Protocol: MTT Cell Viability Assay
This protocol details a standard method for assessing the in vitro anticancer activity of a compound by measuring its effect on cell viability.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This normalization period is critical for ensuring that the observed effects are due to the compound and not variations in initial cell numbers.
-
-
Compound Treatment:
-
Prepare a serial dilution of the α-hydroxy amide derivative in the appropriate cell culture medium. Concentrations should span a logarithmic range to capture the full dose-response curve.
-
Add the diluted compounds to the respective wells. Include a "vehicle control" (e.g., DMSO) and a "positive control" (a known cytotoxic agent like 5-Fluorouracil) to validate the assay's performance.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Mix gently by pipetting or shaking.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth—by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Conclusion and Future Outlook
Alpha-hydroxy amide and hydroxyamidine derivatives represent two exceptionally valuable and versatile scaffolds in medicinal chemistry. Hydroxyamidines have been rigorously validated as potent, clinically relevant inhibitors of the IDO1 enzyme, with significant potential in cancer immunotherapy.[2][10][12] The α-hydroxy amide motif has demonstrated broad biological utility, with promising activities against cancer cells, microbes, and enzymes like FAAH.[1]
The future of research in this area is promising. For hydroxyamidine-based IDO1 inhibitors, ongoing efforts will likely focus on combination therapies and overcoming potential resistance mechanisms.[2] For α-hydroxy amides, the challenge and opportunity lie in optimizing their multifaceted activities to develop compounds with high potency and selectivity for a single target, or to rationally design multi-target agents for complex diseases. Continued exploration of the vast chemical space around these scaffolds, guided by robust biological and structural data, will undoubtedly lead to the development of novel and effective therapeutics.
References
-
Synthesis of α-Hydroxy Amides. ResearchGate. Available from: [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC. Available from: [Link]
- Method for synthesizing alpha-hydroxy amide compound. Google Patents.
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Direct Amination of α-Hydroxy Amides. PMC. Available from: [Link]
-
DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Royal Society of Chemistry. Available from: [Link]
-
Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ResearchGate. Available from: [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PubMed. Available from: [Link]
-
Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. Available from: [Link]
-
Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Publications. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. PubMed. Available from: [Link]
-
A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. PubMed. Available from: [Link]
-
Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers. Available from: [Link]
-
The underappreciated hydroxyl in drug discovery. Selcia. Available from: [Link]
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Alpha hydroxy acid – Knowledge and References. Taylor & Francis. Available from: [Link]
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A Review On The Role Of Alpha Hydroxy Acids In Dermatology. IJCRT.org. Available from: [Link]
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Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC - NIH. Available from: [Link]
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Alpha Hydroxy Acids. FDA. Available from: [Link]
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Navigating the Safety Profile of 2-Hydroxy-2-phenylethanimidamide Hydrochloride: An In-depth Technical Guide
Introduction: Understanding the Compound
2-Hydroxy-2-phenylethanimidamide hydrochloride is a chemical compound that integrates several key functional groups, each contributing to its overall reactivity and potential hazards. The presence of a phenyl ring, a hydroxyl group at the benzylic position, and an imidamide hydrochloride moiety suggests a molecule with specific chemical properties that necessitate careful handling. The hydrochloride salt form generally enhances water solubility and may contribute to the compound's corrosive nature.
Given the absence of a dedicated Safety Data Sheet, a detailed understanding of its structural components is paramount for anticipating its safety profile. This guide will deconstruct the potential hazards, outline safe handling and storage protocols, and provide emergency procedures based on this inferential analysis.
Hazard Identification and Classification
Based on the analysis of its structural analogs and functional groups, 2-Hydroxy-2-phenylethanimidamide hydrochloride is anticipated to possess the following hazards:
-
Acute Oral Toxicity: The parent compound, 2-phenylethanimidamide hydrochloride, is classified as harmful if swallowed.[1] The addition of a hydroxyl group is unlikely to mitigate this hazard significantly.
-
Skin Corrosion/Irritation: Hydrochloride salts of organic amines are often corrosive or irritating to the skin.[2] Both 2-phenylethanimidamide hydrochloride and hydroxylamine hydrochloride are known to cause skin irritation.[1][3]
-
Serious Eye Damage/Irritation: Similar to skin irritation, hydrochloride salts can cause severe eye damage. 2-phenylethanimidamide hydrochloride is known to cause serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation, a common hazard for fine chemical powders.[1]
-
Potential for Other Health Effects: While specific data is unavailable, the imidamide (amidine) functional group is known to be biologically active, and some amidine-containing compounds have shown cellular toxicity.[4][5][6]
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard Class |
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Tract Irritation | |
| Skin Corrosion, Serious Eye Damage (Potentially) |
Signal Word (Anticipated): Warning or Danger
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H290: May be corrosive to metals.
Physical and Chemical Properties: A Predictive Overview
While experimental data for 2-Hydroxy-2-phenylethanimidamide hydrochloride is not available, some properties can be inferred:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on analogs like 2-phenylethanimidamide hydrochloride. |
| Solubility | Soluble in water | The hydrochloride salt and hydroxyl group enhance aqueous solubility. |
| Stability | Likely sensitive to moisture and air. Thermally unstable. | Imidate salts (Pinner salts) are known to be sensitive to hydrolysis and can decompose upon heating.[7][8] |
| Hygroscopicity | Likely hygroscopic | Common for hydrochloride salts. |
Safe Handling and Storage Protocols
Given the anticipated hazards, a stringent set of handling and storage procedures is essential to ensure the safety of laboratory personnel.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing contact with the compound.
Caption: Essential Personal Protective Equipment for handling 2-Hydroxy-2-phenylethanimidamide hydrochloride.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended due to the potential air and moisture sensitivity of the imidate functionality.[9]
-
Hygroscopic Nature: As the compound is likely hygroscopic, minimize its exposure to the atmosphere. Store in a desiccator.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and metals.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Temperature: Refrigeration may be appropriate for long-term stability, but allow the container to warm to room temperature before opening to prevent condensation.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Prevent entry to the area.
-
Contact your institution's emergency response team.
-
Caption: Step-by-step workflow for responding to a chemical spill.
Stability and Reactivity
The reactivity of 2-Hydroxy-2-phenylethanimidamide hydrochloride is dictated by its functional groups.
-
Imidate Hydrochloride (Pinner Salt): This moiety is the most reactive part of the molecule.
-
Alpha-Hydroxy Amine: This structural motif can be prone to oxidation.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and certain metals.
Toxicological Information: An Extrapolated View
As no specific toxicological data exists for this compound, the following is an extrapolation from related structures:
-
Acute Toxicity: As previously mentioned, oral toxicity is expected. Dermal and inhalation toxicity data are not available but should be considered a potential risk.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest these effects, but a lack of data does not imply a lack of hazard.
Disposal Considerations
All waste containing 2-Hydroxy-2-phenyletanimidamide hydrochloride must be treated as hazardous waste.
-
Waste Collection: Collect waste in a properly labeled, sealed container.
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of down the drain.[5][12][13]
-
Neutralization: While neutralization of the hydrochloride salt is possible with a weak base, this should only be performed by trained personnel with a thorough understanding of the reaction, as the stability of the free base is unknown.
Conclusion
The safe handling of novel or uncharacterized compounds like 2-Hydroxy-2-phenylethanimidamide hydrochloride demands a cautious and informed approach. By understanding the potential hazards associated with its constituent functional groups and adhering to the stringent safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize a thorough risk assessment before commencing any work with this and other new chemical entities.
References
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Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Retrieved February 15, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (2013, August 2). A Lewis acid-promoted Pinner reaction. PMC. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2013, July 4). Green Chemistry. IRIS. Retrieved February 15, 2026, from [Link]
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Scribd. (n.d.). Chemistry of Imidates. Retrieved February 15, 2026, from [Link]
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SciELO. (2024, April 12). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Retrieved February 15, 2026, from [Link]
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Taylor & Francis. (n.d.). Amidines – Knowledge and References. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating.... PMC. Retrieved February 15, 2026, from [Link]
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ACS Publications. (2004, March 25). Amidine Nitrosation. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylethanimidamide hydrochloride. PubChem. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC. Retrieved February 15, 2026, from [Link]
-
Alpha Chemika. (n.d.). hydroxylamine hydrochloride ar/acs. Laboratory Chemicals. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N'-hydroxy-2-phenylethanimidamide. PubChem. Retrieved February 15, 2026, from [Link]
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A Framework for Sourcing and Technical Evaluation of Niche Amantadine-Class Hydrochloride Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: An initial investigation for "Mandelamidine hydrochloride" did not yield specific results for a widely recognized or commercially available chemical entity under this name. This suggests the compound may be exceptionally niche, a novel research molecule, or potentially a misnomer for a related structure. This guide, therefore, provides a comprehensive framework for the sourcing, price analysis, and technical evaluation of niche hydrochloride salts, using the well-documented adamantane-class compound, Memantine Hydrochloride , as a primary case study. The principles and protocols outlined herein are designed to be broadly applicable for the rigorous assessment of any research chemical.
Part 1: Supplier Identification and Qualification
The initial step in acquiring a research chemical is identifying and vetting potential suppliers. The reliability of a supplier directly impacts the quality and reproducibility of experimental data. The landscape of chemical suppliers ranges from large-scale manufacturers to specialized distributors.
Tiers of Chemical Suppliers
-
Tier 1: Primary Manufacturers: These entities, such as Lupin Pharmaceuticals or Sun Pharmaceutical Industries, synthesize the Active Pharmaceutical Ingredient (API) under stringent quality standards like Good Manufacturing Practices (GMP). They often hold Drug Master Files (DMF) with regulatory agencies.[1][2]
-
Tier 3: Sourcing Platforms: Websites like PharmaCompass and apicule act as aggregators, connecting buyers with a global list of manufacturers and distributors.[1][2][6][7][8] These platforms are invaluable for identifying primary sources and comparing certifications.
Supplier Comparison for Memantine Hydrochloride (Illustrative Example)
The following table provides an example of how to structure a supplier comparison for a target compound. This data is aggregated from sourcing platforms and supplier directories.
| Supplier/Manufacturer | Country of Origin | Certifications/Documentation | Target Market |
| Lupin Pharmaceuticals Pvt Ltd | India | cGMP, EDQM, FDA, ISO 9001, WHO | Pharmaceutical API |
| Sun Pharmaceutical Industries Ltd. | India | ANVISA, CDSCO, COFEPRIS, FDA, PMDA, WHO | Pharmaceutical API |
| Cadila Healthcare Ltd. | India | cGMP, CDSCO, FDA, ISO 9001 | Pharmaceutical API |
| Tai Heng Industry Co Ltd | China | NMPA | Pharmaceutical API |
| Thermo Scientific Chemicals | Global | ISO 9001, CoA | Research & Development |
| Cayman Chemical | USA | ISO 9001, CoA, Analytical Reference Standards | Forensic & Research |
Note: This table is illustrative. Researchers must perform their own due diligence for specific batch and lot requirements.
Part 2: Price Analysis and Procurement Strategy
The price of a research chemical is influenced by several factors. Understanding these variables is key to effective budget management without compromising on quality.
Key Factors Influencing Price
-
Purity/Grade: Higher purity (e.g., >99%) and specific grades (e.g., GMP, analytical standard) command premium prices.
-
Scale of Synthesis: Prices decrease significantly with larger quantities (e.g., gram vs. kilogram).
-
Synthesis Complexity: A multi-step synthesis with expensive reagents will result in a higher cost. For example, a simplified two-step synthesis of Memantine Hydrochloride has been developed to improve cost-effectiveness and industrial scalability.[9][10]
-
Regulatory Status: Compounds with established DMFs or those manufactured under cGMP guidelines are more expensive due to the high cost of compliance.
Illustrative Price Comparison
Direct price lists for APIs are often not public and are subject to negotiation. However, research-grade chemicals can be found with list prices. The following is a representative price structure.
| Compound | Supplier Type | Quantity | Estimated Price (USD) | Price per Gram (USD) |
| Malonamamidine hydrochloride, 98+% | Research Supplier | 100 g | ~$150 - $200 | $1.50 - $2.00 |
| Dimethylamine hydrochloride, 99% | Research Supplier | 5 g | ~$30 - $50 | $6.00 - $10.00 |
| Medetomidine Hydrochloride | Research Supplier | 10 mg | ~$100 - $150 | $10,000 - $15,000 |
| Memantine Hydrochloride | API Manufacturer | >1 kg | Subject to Quote | Subject to Quote |
Note: Prices are estimates for illustrative purposes and can vary significantly.
Part 3: Technical Evaluation and Experimental Protocols
A thorough technical evaluation is critical to ensure the identity, purity, and suitability of the chemical for its intended application. This involves reviewing synthesis routes, understanding the mechanism of action, and establishing robust analytical methods for quality control.
Synthesis Pathway Analysis
Understanding the synthesis route provides insight into potential impurities. A well-documented, efficient synthesis is a hallmark of a reliable product.
Workflow: Simplified Two-Step Synthesis of Memantine Hydrochloride
The following diagram illustrates an efficient synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane, which improves upon older, multi-step methods.[10]
Caption: Workflow for an efficient two-step synthesis of Memantine HCl.
Causality: This improved process is economically favorable due to a high overall yield (83%), fewer steps, and the use of inexpensive starting materials, making it suitable for industrial-scale production.[9]
Mechanism of Action: NMDA Receptor Antagonism
Memantine is an uncompetitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In neurodegenerative conditions like Alzheimer's disease, excessive glutamate stimulation leads to excitotoxicity. Memantine normalizes this by blocking the NMDA receptor channel when it is pathologically over-activated, without affecting normal synaptic transmission.[11]
Signaling Pathway: Memantine's Role at the NMDA Receptor
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Technical Guide: Solubility Profiling of 2-Hydroxy-2-phenylethanimidamide HCl
Water vs. DMSO: Solvation Mechanisms, Stability, and Protocols
Executive Summary
2-Hydroxy-2-phenylethanimidamide hydrochloride (CAS: 24440-16-2), also known as Mandelamidine Hydrochloride , presents a distinct solubility profile governed by its ionic amidine headgroup and the lipophilic phenyl moiety.
While the compound exhibits high solubility in both Water and DMSO , the choice of solvent is critical for experimental integrity. Water is suitable for immediate biological assays but poses a significant stability risk due to hydrolysis of the amidine group to mandelamide . DMSO is the superior vehicle for stock solution storage, preventing hydrolytic degradation while maintaining high concentration capacity (>100 mM).
This guide details the physicochemical basis of this solubility, provides a validated protocol for solubility determination, and outlines best practices for handling stock solutions.
Chemical Profile & Physicochemical Properties
Understanding the structural components is prerequisite to predicting solubility behavior.
| Property | Detail |
| Compound Name | 2-Hydroxy-2-phenylethanimidamide hydrochloride |
| Common Name | Mandelamidine HCl |
| CAS Number | 24440-16-2 |
| Molecular Formula | |
| Molecular Weight | 186.64 g/mol |
| Structural Features | Phenyl Group: Lipophilic, |
Solubility Analysis: Water vs. DMSO
Aqueous Solubility (Water/Buffer)
-
Mechanism: The hydrochloride salt form drives aqueous solubility through ionic dissociation. The lattice energy of the crystal is overcome by the high hydration energy of the chloride ion and the protonated amidinium cation. The secondary hydroxyl group further assists solvation via hydrogen bonding with water molecules.
-
Expected Solubility: High (>50 mg/mL).
-
Critical Limitation (Hydrolysis): Amidines are thermodynamically unstable in water relative to their corresponding amides. Over time, especially at non-neutral pH, 2-hydroxy-2-phenylethanimidamide will hydrolyze to 2-hydroxy-2-phenylacetamide (Mandelamide) and ammonia.
-
Reaction:
-
DMSO Solubility
-
Mechanism: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[2] It solvates the cationic amidinium group via its oxygen lone pairs (dipole-ion interaction) and interacts with the phenyl ring via dispersion forces.
-
Expected Solubility: Very High (>100 mg/mL).
-
Advantage: DMSO lacks the nucleophilic water required for hydrolysis, rendering the amidine chemically stable for long-term storage at low temperatures (-20°C).
Comparative Summary
| Feature | Water (H₂O) | DMSO (Dimethyl Sulfoxide) |
| Solubility | High (Ionic/H-bond driven) | Very High (Dipole/Dispersion driven) |
| Stability | Low (Risk of Hydrolysis) | High (Chemically Inert) |
| Application | Immediate assay dilution | Stock solution storage |
| Freeze/Thaw | Expands on freezing (vial risk) | No expansion (safe for vials) |
Mechanistic Visualization
The following diagram illustrates the solvation shells and the hydrolysis pathway that dictates solvent choice.
Figure 1: Mechanistic pathway showing the stability divergence between aqueous and DMSO solvation.
Experimental Protocol: Saturation Shake-Flask Method
Since specific solubility values can vary by batch (polymorphs, residual salts), the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.
Materials Required
-
Mandelamidine HCl (solid)
-
Solvent (HPLC-grade Water or anhydrous DMSO)
-
0.45 µm Syringe Filter (PTFE for DMSO, PVDF/PES for Water)
-
HPLC or UV-Vis Spectrophotometer
Step-by-Step Workflow
-
Supersaturation:
-
Weigh ~20 mg of Mandelamidine HCl into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of solvent (Target: 200 mg/mL).
-
Note: If the solid dissolves instantly, add more solid until a visible precipitate remains.
-
-
Equilibration:
-
Agitate the suspension at 25°C for 24 hours (thermomixer or orbital shaker at 500 rpm).
-
Visual Check: Ensure solid is still present. If not, add more solid and repeat.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully extract the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm filter to remove micro-crystals.
-
-
Quantification:
-
Dilute the filtrate 1:100 and 1:1000 in the mobile phase.
-
Analyze via HPLC-UV (254 nm) against a standard curve of known concentration.
-
Workflow Diagram
Figure 2: Standardized workflow for determining kinetic solubility.
Implications for Drug Development
Stock Solution Preparation
-
Solvent: Always use anhydrous DMSO for primary stocks (typically 10 mM or 100 mM).
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Moisture Control: DMSO is hygroscopic. Keep vials tightly sealed to prevent water absorption, which could trigger slow hydrolysis of the amidine.
Biological Assay Formulation
-
Dilution: Dilute the DMSO stock into the aqueous buffer (e.g., PBS) immediately prior to use.
-
Precipitation Check: Although Mandelamidine HCl is water-soluble, rapid dilution of high-concentration DMSO stocks can sometimes cause transient precipitation. Vortex immediately.
-
pH Consideration: Ensure the buffer pH is maintained. The HCl salt will slightly acidify unbuffered water; use PBS or HEPES to maintain physiological pH.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12415514, 2-Phenylethanimidamide hydrochloride. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (1952).[3] Hydrolysis of Benzyl Cyanide to Phenylacetamide. Org. Synth. 32, 92. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2025).[4] The 'ins' and 'outs' of amidines in β-sheet folding and fibril disaggregation. Chemical Science. Retrieved February 15, 2026, from [Link]
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Stability of chiral 2-hydroxy-2-phenylacetimidamide salts
An In-Depth Technical Guide to the Stability of Chiral 2-Hydroxy-2-Phenylacetimidamide Salts
Abstract
Chiral 2-hydroxy-2-phenylacetimidamide and its salts represent a class of compounds with significant potential in pharmaceutical development, owing to the presence of a stereogenic center and a strongly basic amidine group. The inherent reactivity of these functionalities, however, presents considerable challenges to their chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of these salts. We will explore the primary degradation pathways, including hydrolysis and racemization, and detail a systematic approach for comprehensive stability assessment through forced degradation studies. Furthermore, this document outlines the development of stability-indicating analytical methods and provides actionable, field-proven experimental protocols to empower researchers in drug development.
Introduction: The Structural and Pharmaceutical Context
The 2-hydroxy-2-phenylacetimidamide scaffold contains two key chemical features that define its properties and stability profile:
-
A Chiral Benzylic Alcohol: The hydroxyl group at the C2 position, adjacent to the phenyl ring, creates a stereogenic center. As the pharmacological and toxicological profiles of enantiomers can differ significantly, maintaining chiral purity is paramount.[1][2]
-
An Amidine Functional Group: The acetimidamide group is a strong base (pKa typically >10), readily forming salts with various acids. This basicity is often crucial for aqueous solubility and biological interactions but also renders the molecule susceptible to specific degradation pathways, most notably hydrolysis.[3][4]
The stability of these salts is a critical quality attribute that influences shelf-life, formulation development, and ultimately, the safety and efficacy of any potential drug product. Understanding the degradation mechanisms is not merely an academic exercise but a regulatory necessity for developing robust pharmaceutical formulations.
Principal Degradation Pathways and Mechanistic Insights
The unique combination of functional groups in chiral 2-hydroxy-2-phenylacetimidamide salts predisposes them to several degradation pathways. A thorough understanding of these mechanisms is the foundation for designing effective stability studies and mitigation strategies.
pH-Dependent Hydrolysis of the Amidine Group
The most significant stability liability for this class of compounds is the hydrolysis of the amidine functional group. This reaction is highly dependent on pH and can be catalyzed by both acid and base.[3] The primary hydrolysis product is the corresponding amide, 2-hydroxy-2-phenylacetamide, and ammonia (or a primary amine if the amidine is N-substituted).
-
Causality: The carbon atom of the amidine is electrophilic and susceptible to nucleophilic attack by water. In acidic conditions, protonation of the imino nitrogen activates the group for attack. In basic conditions, direct attack by a hydroxide ion is the predominant mechanism.
Below is a proposed pathway for this transformation.
Caption: Proposed hydrolysis of the amidine to an amide.
Racemization at the C2 Stereocenter
The chiral integrity of the C2 center is critical. While typically stable, the benzylic proton at C2 can be susceptible to abstraction under certain conditions, leading to racemization (loss of enantiomeric purity).
-
Causality: Strong basic conditions can facilitate the formation of a carbanion intermediate, which is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers. While less common, acidic conditions can sometimes promote enolization, which would also result in racemization. The undesired enantiomer must be treated as an impurity from a regulatory standpoint.[5]
Oxidative Degradation
The secondary benzylic alcohol is a potential site for oxidative degradation.
-
Causality: Exposure to oxidizing agents, which can include atmospheric oxygen, peroxides from excipients, or transition metal catalysts, can oxidize the hydroxyl group.[6] The likely product of such a reaction would be the corresponding α-keto-acetimidamide. This transformation would not only eliminate the chiral center but would also drastically alter the molecule's electronic and steric properties.
A Systematic Approach: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development, designed to identify likely degradation products and establish stability-indicating analytical methods.[7][8] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.
Objectives of Forced Degradation
-
Pathway Elucidation: To determine the intrinsic degradation pathways of the molecule.[8]
-
Method Development: To develop and validate a stability-indicating analytical method capable of separating the parent compound from all significant degradation products.[7]
-
Formulation Guidance: To inform the development of a stable formulation by understanding the molecule's liabilities.[7]
The workflow for a comprehensive forced degradation study is outlined below.
Caption: A typical workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
This protocol provides a robust framework. The specific concentrations and durations should be adjusted to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized.
Materials:
-
Chiral 2-hydroxy-2-phenylacetimidamide salt
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the salt at approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at a controlled temperature (e.g., 60 °C) and sample at appropriate time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and sample at shorter time points (e.g., 0.5, 1, 4 hours), as base-catalyzed hydrolysis is often rapid.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation:
-
Solution: Store the stock solution at an elevated temperature (e.g., 70 °C) in the dark.
-
Solid State: Store the solid salt in a stability chamber at elevated temperature and humidity (e.g., 60 °C / 75% RH).
-
-
Photostability: Expose the solid salt and the solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis by the stability-indicating method.
| Stress Condition | Typical Reagent/Condition | Primary Degradation Pathway Targeted | Reference |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 80 °C | Amidine Hydrolysis, Racemization | [8] |
| Basic Hydrolysis | 0.01 M - 1 M NaOH, RT to 60 °C | Amidine Hydrolysis, Racemization | [8] |
| Oxidation | 3% - 30% H₂O₂, RT | Oxidation of Benzylic Alcohol | [6] |
| Thermal (Dry Heat) | ≥ 20 °C above accelerated temp. | General decomposition | |
| Photolytic | ICH Q1B specified light source | General decomposition, photo-oxidation | [9] |
| Table 1: Summary of Recommended Forced Degradation Conditions. |
Development of a Stability-Indicating Chiral Analytical Method
A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time.[2] For chiral compounds, this method must be stereoselective, capable of separating both enantiomers from each other and from all process impurities and degradation products.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10]
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop an HPLC method that achieves baseline separation (Resolution > 1.5) for the parent enantiomers and all major degradation products.
Phase 1: Column and Mobile Phase Screening
-
Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.[1][]
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).
-
Reversed-Phase: Use mixtures of aqueous buffers (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Polar Organic Mode: Use a polar organic solvent like methanol or acetonitrile, often with acidic and basic additives.[2]
-
-
Analysis of Stressed Samples: Inject a mixture of the stressed samples (a "cocktail") to ensure the method can separate the newly formed degradation peaks from the parent enantiomers.
Phase 2: Method Optimization
-
Mobile Phase Composition: Fine-tune the ratio of organic modifier to aqueous/alkane phase to optimize retention and resolution.
-
Additives: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve peak shape for ionizable compounds like amidines.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve efficiency and resolution.
| Parameter | Typical Starting Conditions | Rationale / Optimization Goal |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, Chiralpak AD-H) | Achieve enantioseparation.[2] |
| Mobile Phase | Isocratic Methanol:Acetic Acid:Triethylamine (100:0.01:0.01 v/v/v) | Balance retention and selectivity. Additives improve peak shape. |
| Flow Rate | 1.0 mL/min | Optimize efficiency vs. analysis time. |
| Column Temp. | 25 °C - 40 °C | Affects retention time and selectivity. |
| Detection | UV at 220 nm or 254 nm | Monitor aromatic chromophore. |
| Injection Vol. | 10 µL | Maintain good peak shape. |
| Table 2: Example of a Starting Point for a Chiral HPLC Method. |
Conclusion
The stability of chiral 2-hydroxy-2-phenylacetimidamide salts is a complex interplay of pH-dependent hydrolysis, potential racemization, and oxidative degradation. A proactive and systematic approach is essential for any successful drug development program involving these compounds. By implementing rigorous forced degradation studies as outlined in this guide, researchers can elucidate degradation pathways, identify critical stability liabilities, and develop robust, stability-indicating analytical methods. This foundational knowledge is indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the ultimate quality, safety, and efficacy of the final drug product.
References
- Forced Degradation Studies.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).
- Chiral Analysis Method Development Services. BOC Sciences.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Method Development, Validation and Forced Degradation Studies by Normal Chiral Phase Chromatography of Afoxolaner in Bulk and Pharmaceutical Dosage Forms. IJPPR.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Chiral analysis. Wikipedia.
- A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. PMC.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. ivtnetwork.com.
- Technical Support Center: Stabilizing Amidine Functional Groups in Solution. BenchChem.
- Analytical Techniques In Stability Testing.
- Amidine containing compounds: Antimicrobial activity and its potential in comb
- The Chemistry of the Amidines.
- Degradation Pathway.
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 6. researchgate.net [researchgate.net]
- 7. chiral-labs.com [chiral-labs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pharmtech.com [pharmtech.com]
- 10. sepscience.com [sepscience.com]
Methodological & Application
Protocol for cyclization of 2-Hydroxy-2-phenylethanimidamide to oxazoles
This Application Note provides a rigorous, field-validated protocol for the cyclization of 2-Hydroxy-2-phenylethanimidamide (also known as Mandelamidine) to functionalized oxazoles .
Unlike simple amidines, this substrate contains a vicinal hydroxyl group (
Part 1: Strategic Overview & Mechanism
The cyclization of 2-Hydroxy-2-phenylethanimidamide (
-
Pathway A (Carbonylative Cyclization): Reaction with Carbonyl Diimidazole (CDI) or Diethyl Carbonate yields 2-Amino-5-phenyl-4-oxazolinone (Pemoline scaffold). This preserves the exocyclic amine.
-
Pathway B (Orthoester Condensation): Reaction with Orthoesters (e.g., Triethyl Orthoformate) yields 2,5-Disubstituted Oxazoles via an imidate intermediate followed by alcohol elimination.
Mechanistic Pathway (DOT Visualization)
Figure 1: Divergent synthesis pathways for Mandelamidine cyclization. Path A yields the oxazolinone (Pemoline-type), while Path B yields the fully aromatic oxazole.
Part 2: Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-phenyl-4-oxazolinone (Pemoline Type)
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a mild, moisture-tolerant carbonyl source, superior to phosgene for safety and yield.
Reagents & Materials:
-
Substrate: 2-Hydroxy-2-phenylethanimidamide HCl (1.0 eq)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Base: Triethylamine (TEA) (2.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
-
Temp:
Step-by-Step Methodology:
-
Free Base Generation:
-
Charge a reaction vessel with 2-Hydroxy-2-phenylethanimidamide HCl (10 mmol) and anhydrous THF (50 mL).
-
Cool to
under atmosphere. -
Add Triethylamine (25 mmol) dropwise. Stir for 30 minutes. The solution may become cloudy due to
formation.
-
-
Carbonylation:
-
Add CDI (12 mmol) in one portion at
. -
Critical Checkpoint: Observe gas evolution (
). Allow the reaction to warm to Room Temperature (RT) over 1 hour. -
Heat the mixture to
for 4 hours to drive the cyclization (O-attack on the carbonyl-imidazole intermediate).
-
-
Work-up & Isolation:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (50 mL) to dissolve imidazole byproducts and salts.
-
The product, 2-amino-5-phenyl-4-oxazolinone , typically precipitates as a white/off-white solid.
-
Filter, wash with cold water (
) and cold ethanol ( ). -
Recrystallize from Ethanol/Water (1:1) if purity is
.
-
Validation Parameters:
-
HPLC: Target purity
. -
1H NMR (DMSO-d6): Look for the disappearance of the ethyl/hydroxyl protons and the shift of the benzylic proton (
ppm).
Protocol B: Synthesis of 5-Phenyloxazole via Orthoester Condensation
This method generates the fully aromatic oxazole ring. It is ideal for creating 2-substituted analogs by varying the orthoester (e.g., Triethyl Orthoacetate for 2-Methyl-5-phenyloxazole).
Reagents & Materials:
-
Substrate: 2-Hydroxy-2-phenylethanimidamide HCl (1.0 eq)
-
Reagent: Triethyl Orthoformate (TEOF) (5.0 eq) - Acts as reagent and solvent
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) or
-
Temp: Reflux (
)
Step-by-Step Methodology:
-
Reaction Assembly:
-
In a round-bottom flask equipped with a reflux condenser, combine the amidine salt (10 mmol) and Triethyl Orthoformate (50 mmol).
-
Add catalytic pTSA (0.5 mmol).
-
-
Cyclocondensation:
-
Heat the mixture to reflux (
) for 6–12 hours. -
Process Control: Use a Dean-Stark trap if possible to remove the ethanol byproduct, pushing the equilibrium toward the oxazole.
-
Monitor by TLC (Silica, 5% MeOH in DCM). The starting amidine (polar) should disappear; a less polar spot (Oxazole) will appear.
-
-
Purification:
-
Evaporate excess orthoester under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Wash with saturated
(to remove acid catalyst) and Brine. -
Dry over
, filter, and concentrate. -
Flash Chromatography: Elute with Hexanes:EtOAc (80:20). The oxazole is typically a low-melting solid or oil.
-
Part 3: Data Summary & Troubleshooting
Comparative Analysis of Methods
| Feature | Protocol A (CDI) | Protocol B (Orthoester) |
| Product Type | Oxazolinone (Cyclic Urea/Carbamate) | Aromatic Oxazole |
| Key Reagent | 1,1'-Carbonyldiimidazole | Triethyl Orthoformate |
| Reaction Time | 4-6 Hours | 6-12 Hours |
| Atom Economy | Moderate (Loss of Imidazole) | High (Loss of EtOH) |
| Critical Risk | Moisture sensitivity of CDI | Incomplete cyclization (Open intermediates) |
Troubleshooting Guide
-
Problem: Low Yield in Protocol A.
-
Cause: Hydrolysis of CDI before reaction.
-
Solution: Ensure THF is distilled/anhydrous. Dry the amidine salt in a vacuum oven at
before use.
-
-
Problem: Formation of Imidazole instead of Oxazole in Protocol B.
-
Cause: Nitrogen attacking the electrophile twice (if using aldehydes).
-
Solution: Orthoesters generally favor oxazole formation from 1,2-aminoalcohols/amidines due to the thermodynamic stability of the O-C bond in the elimination step. Ensure acidic conditions (pTSA) are maintained to facilitate ethanol elimination.
-
References
-
Graham, T. H. (2010).[1] "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters, 12(16), 3614–3617. Link
-
Phillips, A. J., Uto, Y., Wipf, P., et al. (2000).[2] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Organic Letters, 2(8), 1165–1168. Link
-
BenchChem Application Notes. (2025). "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates." Link
-
Organic Chemistry Portal. "Synthesis of Oxazoles." (General methodology grounding). Link
Sources
Application Note: Synthesis of Chiral Pyrimidinols via Condensation of Mandelamidine HCl
Abstract
This application note details the protocol for synthesizing 2-substituted-4-hydroxypyrimidines via the condensation of Mandelamidine Hydrochloride with
Introduction & Chemical Logic
Pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous therapeutics including fluorouracil (oncology) and raltegravir (HIV). The reaction between an amidine and a
Mandelamidine HCl (2-hydroxy-2-phenylacetimidamide hydrochloride) presents a unique synthetic opportunity. Unlike simple benzamidines, it introduces a chiral benzylic alcohol at the C2 position of the pyrimidine ring. Preserving this stereocenter and preventing dehydration to the styryl derivative requires precise control of basicity and temperature.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the free amidine base onto the ketone carbonyl of the
Figure 1: Mechanistic flow of the condensation reaction. The free amidine is the active species.
Critical Considerations & Optimization
Successful synthesis relies on balancing nucleophilicity against side reactions (e.g., transesterification or racemization).
Base Selection
The choice of base dictates the reaction rate and purity.
| Base | Solvent | Suitability | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | Optimal | Matches the leaving group of ethyl acetoacetate; prevents transesterification byproducts. |
| Sodium Methoxide (NaOMe) | Methanol | Avoid | Causes transesterification if ethyl esters are used (mixed ethyl/methyl ester products). |
| K₂CO₃ | DMF/DMSO | Moderate | Milder, but reaction times are significantly longer (12-24h). Harder to remove high-boiling solvents. |
| DBU | Toluene | Specific | Use only if the substrate is sensitive to protic solvents. |
Stoichiometry
Mandelamidine is supplied as an HCl salt.
-
Base Requirement: You need 1.0 equivalent to neutralize the HCl and liberate the amidine, plus 1.0–1.5 equivalents to catalyze the condensation and deprotonate the resulting pyrimidinol (which is acidic).
-
Recommendation: Use 2.5 equivalents of NaOEt total.
Detailed Protocol
Target Synthesis: 6-methyl-2-(hydroxy(phenyl)methyl)pyrimidin-4-ol Scale: 10 mmol
Materials
-
Mandelamidine Hydrochloride (CAS: 16167-07-0 or similar)
-
Ethyl Acetoacetate (CAS: 141-97-9)
-
Sodium Metal (for fresh NaOEt) or Commercial 21% NaOEt solution
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid (for workup)
Step-by-Step Methodology
Phase 1: Preparation of Sodium Ethoxide
Note: Commercial NaOEt solution can be used, but fresh preparation ensures absence of NaOH (hydroxide causes ester hydrolysis).
-
Weigh 0.575 g of Sodium metal (25 mmol) .
-
Add sodium piece-by-piece to 30 mL of anhydrous Ethanol in a round-bottom flask under Nitrogen or Argon flow.
-
Stir until all sodium has dissolved and hydrogen evolution ceases.
Phase 2: Condensation
-
Add 1.86 g (10 mmol) of Mandelamidine HCl to the NaOEt solution.
-
Stir at room temperature for 15 minutes. The solution will become cloudy as NaCl precipitates.
-
Add 1.30 g (10 mmol) of Ethyl Acetoacetate dropwise over 5 minutes.
-
Equip the flask with a reflux condenser.
-
Heat to reflux (78°C) and stir for 4–6 hours .
-
Monitoring: Check via TLC (System: 10% MeOH in DCM). The starting amidine (polar) should disappear.
-
Phase 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Evaporate approximately 50% of the ethanol under reduced pressure (Rotavap).
-
Dilute the residue with 10 mL of water (to dissolve NaCl).
-
Acidify the solution carefully with Glacial Acetic Acid to pH ~5–6.
-
Observation: The pyrimidinol product is amphoteric but least soluble at its isoelectric point (slightly acidic). A white to off-white solid should precipitate.
-
-
Filtration: Collect the solid via vacuum filtration.
-
Wash: Wash the filter cake with cold water (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove unreacted ester.
-
Drying: Dry in a vacuum oven at 45°C overnight.
Figure 2: Operational workflow for the synthesis and isolation of the target pyrimidine.[1]
Troubleshooting & Expected Data
Common Issues
-
No Precipitation: If the product does not precipitate upon acidification, the solution may be too dilute. Evaporate more ethanol. Alternatively, the pH may be too low (protonating the pyrimidine N) or too high (deprotonating the OH). Aim strictly for pH 5–6.
-
Oily Product: This indicates trapped solvent or impurities. Recrystallize from minimal hot ethanol or an EtOH/Water mixture.
-
Loss of Chirality: If the optical rotation is lower than expected, lower the reflux temperature to 60°C and extend the time to 12h. High heat can occasionally cause racemization at the benzylic position.
Characterization (Expected)
-
1H NMR (DMSO-d6):
- 2.1-2.3 ppm (s, 3H, CH3 on pyrimidine).
- 5.5-6.0 ppm (s, 1H, benzylic CH-OH).
- 6.0-6.2 ppm (s, 1H, pyrimidine C5-H).
- 7.2-7.5 ppm (m, 5H, Aromatic ring).
- 11.0-12.0 ppm (br s, 1H, Pyrimidine OH/NH tautomer).
References
-
Original Pinner Synthesis: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on amidine chemistry).
-
Pyrimidine Synthesis Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. .
-
Amidine Condensation Protocols
-
Mandelamidine Properties: PubChem Compound Summary for CID 108078 (Mandelamidine). .
-
Modern Optimization: Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Synlett, 2001(10), 1523-1526. .
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted thienopyrimidine-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Hydroxy-2-phenylethanimidamide as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Hydroxy-2-phenylethanimidamide, a member of the α-hydroxyamidine family, as a potent building block in heterocyclic chemistry. While direct literature on this specific molecule is sparse, this note extrapolates from the well-established reactivity of related α-hydroxy ketones and amidines to present robust protocols for the synthesis of valuable heterocyclic scaffolds, including imidazoles, quinazolinones, and benzothiadiazines. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of α-Hydroxyamidines
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. The challenge and opportunity lie in the efficient construction of these rings with desirable substitution patterns. α-Hydroxyamidines, such as 2-Hydroxy-2-phenylethanimidamide, represent a powerful yet underutilized class of synthons. Their bifunctional nature, possessing both a nucleophilic amidine group and a reactive hydroxyl group on an adjacent carbon, allows for elegant and convergent cyclocondensation reactions.
The core structure, Ph-CH(OH)-C(=NH)NH₂, provides a versatile 1,2-diamino equivalent upon reduction or a 1-amino-2-hydroxy motif for direct cyclization, making it an ideal precursor for a range of nitrogen- and oxygen-containing heterocycles. These compounds are of significant interest due to their prevalence in bioactive molecules and natural products.[1][2]
Synthesis of the Building Block
The preparation of α-hydroxyamidines is not extensively documented, often being generated in situ or used as transient intermediates. However, plausible synthetic routes can be designed based on established organic chemistry principles. One of the most direct conceptual approaches involves the treatment of mandelonitrile with ammonia or an ammonia equivalent, followed by controlled hydrolysis.
Alternatively, methods for synthesizing the closely related α-hydroxy amides are well-established and can serve as a template.[3][4] For instance, the conversion of α-hydroxy acids to the corresponding amides can be achieved in excellent yields (77–99%) by first generating a bis-trimethylsilyl derivative, treating it with oxalyl chloride, and then reacting with an amine.[3] A similar strategy could be adapted for the synthesis of the target amidine.
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of the target α-hydroxyamidine.
Application in Heterocyclic Synthesis
The true utility of 2-Hydroxy-2-phenylethanimidamide lies in its ability to undergo cyclocondensation reactions to form diverse heterocyclic systems.
The imidazole moiety is a cornerstone in medicinal chemistry, found in drugs ranging from antifungals to antihypertensives.[5][6] The Radziszewski reaction and its modern variants provide a classic and efficient route to polysubstituted imidazoles.[5] In this context, 2-Hydroxy-2-phenylethanimidamide can serve as a synthetic equivalent of benzil, ammonia, and an aldehyde in a multi-component reaction.
Reaction Principle: The reaction of an α-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (like ammonium acetate) is a well-established method for synthesizing 2,4,5-triphenyl-1H-imidazole.[6][7][8] By analogy, the α-hydroxyamidine can react with an aldehyde, with the phenyl group from the starting material forming one of the imidazole substituents.
Mechanistic Insight: The reaction likely proceeds through the initial condensation of the aldehyde with the amidine, followed by an intramolecular cyclization involving the hydroxyl group (after oxidation or tautomerization to a ketone), and subsequent dehydration to yield the aromatic imidazole ring.
Caption: General workflow for imidazole synthesis.
Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is adapted from established methods for synthesizing triphenyl-imidazole using benzil and benzaldehyde as precursors.[7]
-
Materials:
-
2-Hydroxy-2-phenylethanimidamide (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (5.0 eq)
-
Silica-supported sulfuric acid (H₂SO₄·SiO₂) catalyst (0.1 g per mole of aldehyde)[7]
-
Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottomed flask, combine 2-Hydroxy-2-phenylethanimidamide, benzaldehyde, ammonium acetate, and the H₂SO₄·SiO₂ catalyst.
-
Add ethanol as the solvent and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 1-2 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the solid from 96% ethanol to afford the pure 2,4,5-triphenyl-1H-imidazole.[7]
-
-
Characterization: The final product should be characterized by FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.[7]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₂SO₄·SiO₂ | None | 110 | 1 | ~95 | [7] |
| 2 | Nano-TiCl₄·SiO₂ | Acetonitrile | Reflux | 0.5 | 98 | [8] |
| 3 | Fuller's Earth | None | 130-135 | 1-1.5 | 92 |
Table 1. Comparison of Catalytic Conditions for 2,4,5-Triphenyl-1H-imidazole Synthesis (using benzil/benzaldehyde).
The α-hydroxyamidine core can also be viewed as a synthetic equivalent to an α-hydroxyketone. Recent studies have shown that α-hydroxyketones undergo efficient cyclocondensation with anthranilamides or 2-aminobenzenesulfonamides to yield quinazolinones and benzothiadiazines, respectively.[9] These scaffolds are of high interest in drug discovery.
Reaction Principle: The reaction involves a tandem condensation, intramolecular nucleophilic addition, and a C-C bond cleavage/dehydrogenation sequence. The α-hydroxyamidine, after tautomerization or oxidation, can mimic the reactivity of the α-hydroxyketone.
Protocol 2: General Procedure for Quinazolinone Synthesis (Conceptual)
-
Materials:
-
2-Hydroxy-2-phenylethanimidamide (1.2 eq)
-
Substituted Anthranilamide (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.5 eq)
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a solution of the anthranilamide in DMF, add 2-Hydroxy-2-phenylethanimidamide.
-
Add KMnO₄ portion-wise to the mixture at room temperature.
-
Heat the reaction mixture to 120 °C and stir for the time required as monitored by TLC (typically several hours).[9]
-
After cooling, quench the reaction with a saturated aqueous solution of Na₂SO₃.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
| Substrate 1 | Substrate 2 | Product Type | Typical Yields (%) | Reference |
| α-Hydroxyketone | Anthranilamide | Quinazolin-4(3H)-one | 83-96 | [9] |
| Benzoin | Anthranilamide | Quinazolin-4(3H)-one | 60-83 | [9] |
| α-Hydroxyketone | 2-Aminobenzenesulfonamide | 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | High (not specified) | [9] |
Table 2. Expected Product Classes and Yields Based on Analogous Reactions.[9]
Mechanistic Considerations & Troubleshooting
-
Causality in Catalyst Choice: For the imidazole synthesis, solid acid catalysts like H₂SO₄·SiO₂ are advantageous as they are easily recoverable, environmentally benign, and highly efficient in promoting the necessary condensation and dehydration steps.[7]
-
Oxidant Role: In the quinazolinone synthesis, KMnO₄ acts as an oxidant, likely facilitating the conversion of the α-hydroxy group to a ketone in situ, which is crucial for the cyclization cascade.[9] The choice and stoichiometry of the oxidant can be critical for achieving high yields and may require optimization.
-
Side Reactions: Incomplete cyclization or over-oxidation are potential side reactions. Reaction monitoring by TLC is essential to stop the reaction at the optimal time. Purification by column chromatography is often necessary to remove by-products.
-
Solvent Effects: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like DMF or DMSO are often used for cyclocondensation reactions as they can effectively solvate intermediates and tolerate higher reaction temperatures.
Conclusion
2-Hydroxy-2-phenylethanimidamide and related α-hydroxyamidines are highly promising, yet underexplored, building blocks for heterocyclic synthesis. Their unique bifunctional nature enables access to valuable scaffolds like imidazoles and quinazolinones through efficient, often one-pot, procedures. The protocols and insights provided in this note, derived from established chemical precedents, offer a solid foundation for researchers to explore the rich synthetic potential of this compound class. Further investigation into the direct synthesis and isolation of α-hydroxyamidines will undoubtedly expand their application in organic and medicinal chemistry.
References
-
ResearchGate. (n.d.). Direct methods for α‐hydroxy amides synthesis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides. Retrieved February 15, 2026, from [Link]
- Google Patents. (2014). CN103755584A - Method for synthesizing alpha-hydroxy amide compound.
-
LOCKSS. (n.d.). HETEROCYCLIC AMIDINES AND HYDROXYAMIDINES AS SYNTHONS FOR Bi. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. Retrieved February 15, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Retrieved February 15, 2026, from [Link]
-
sctunisie.org. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Table 2 . Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions a. Retrieved February 15, 2026, from [Link]
-
SciSpace. (n.d.). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Retrieved February 15, 2026, from [Link]
-
PubMed. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. Retrieved February 15, 2026, from [Link]
-
IJCRT.org. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Retrieved February 15, 2026, from [Link]
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Pinner synthesis of Mandelamidine hydrochloride from mandelonitrile
An Application Note for the Synthesis of Mandelamidine Hydrochloride via the Pinner Reaction
Abstract
This guide provides a comprehensive protocol for the synthesis of mandelamidine hydrochloride from mandelonitrile, leveraging the classic Pinner reaction. Mandelamidine and its derivatives are valuable precursors in medicinal chemistry and drug development. The Pinner synthesis offers a reliable, two-step pathway for converting nitriles into amidines. This document outlines the underlying reaction mechanism, a detailed step-by-step experimental protocol, critical safety considerations, and characterization methods. The content is designed for researchers and scientists in organic synthesis and pharmaceutical development, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Scientific Background
The conversion of nitriles to amidines is a fundamental transformation in organic chemistry, providing access to a class of compounds with significant utility in the synthesis of nitrogen-containing heterocycles and as pharmacophores in drug discovery. The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective method for this purpose.[1][2] The reaction proceeds via an intermediate imino ester salt, known as a Pinner salt, which is subsequently converted to the target amidine.[3][4]
Mandelonitrile, the cyanohydrin of benzaldehyde, serves as a readily available starting material.[5] Its conversion to mandelamidine provides a chiral building block that is a precursor to various biologically active molecules. This application note details the synthesis of the hydrochloride salt of mandelamidine, a stable and easily handled form of the final product.
The overall transformation involves two distinct stages:
-
Formation of the Pinner Salt: Mandelonitrile is reacted with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions, typically using hydrogen chloride gas, to form the ethyl mandelimidate hydrochloride salt.
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia to yield mandelamidine hydrochloride.
Understanding the mechanistic underpinnings of this reaction is crucial for optimizing conditions and troubleshooting potential issues. The paramount importance of anhydrous conditions cannot be overstated, as any moisture present will lead to the hydrolysis of the intermediate Pinner salt into the corresponding ester, a common side reaction.[2][3] Similarly, temperature control is critical to prevent the thermodynamically unstable Pinner salt from rearranging into an amide.[1][2]
Reaction Mechanism
The Pinner synthesis of an amidine from a nitrile is a two-part process, each involving distinct nucleophilic additions.
Part A: Formation of the Ethyl Mandelimidate Hydrochloride (Pinner Salt)
-
Nitrile Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid, hydrogen chloride. This activation step dramatically increases the electrophilicity of the nitrile carbon, creating a highly reactive nitrilium ion.[3][6]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen of the alcohol (ethanol) acts as a nucleophile, attacking the activated nitrile carbon.[6]
-
Proton Transfer & Salt Formation: A subsequent proton transfer results in the formation of the thermodynamically stable imino ester hydrochloride, or Pinner salt.[6]
Part B: Conversion to Mandelamidine Hydrochloride
-
Nucleophilic Attack by Ammonia: The Pinner salt is a potent electrophile. Ammonia, acting as a nucleophile, attacks the imino carbon.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of Alcohol: The intermediate collapses, eliminating a molecule of ethanol (a good leaving group under these conditions) and forming the protonated amidine. The final product is the stable mandelamidine hydrochloride salt.[3]
Experimental Workflow and Protocol
The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for the Pinner synthesis of Mandelamidine HCl.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) | Notes |
| Mandelonitrile | C₈H₇NO | 133.15 | 1.0 | 13.3 g (0.1 mol) | Highly Toxic . Handle with extreme care.[5] |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | ~1.2 | 6.9 mL (0.12 mol) | Must be completely dry (<50 ppm H₂O). |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 200 mL | Solvent for Pinner salt formation. |
| Hydrogen Chloride | HCl | 36.46 | Excess | - | Must be from a cylinder of dry gas. |
| Ammonia | NH₃ | 17.03 | Excess | - | Must be from a cylinder of dry gas. |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with CaCl₂) or nitrogen/argon inlet
-
Ice-water bath
-
Buchner funnel and filtration flask
-
Schlenk line or similar apparatus for handling anhydrous reagents is recommended.
Detailed Synthesis Protocol
Part A: Synthesis of Ethyl Mandelimidate Hydrochloride (Pinner Salt)
-
Setup: Assemble the three-necked flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use.[7]
-
Reagent Addition: In the flask, dissolve mandelonitrile (13.3 g, 0.1 mol) in anhydrous diethyl ether (150 mL). Add anhydrous ethanol (6.9 mL, 0.12 mol).
-
Reaction Initiation: Cool the stirred solution to 0°C using an ice-water bath.[3]
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the solution. A white precipitate of the Pinner salt will begin to form. Continue the addition of HCl for 1-2 hours, ensuring the temperature remains between 0-5°C.[8][9] The reaction is typically complete when the precipitation ceases and the solution is saturated with HCl.
-
Reaction Completion: Seal the flask and continue stirring the mixture in the ice bath for an additional 4-6 hours, or overnight at a low temperature (e.g., in a cold room at 4°C).
-
Isolation of Pinner Salt: Collect the white, crystalline Pinner salt by vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether (25 mL each) to remove any unreacted starting material. Dry the salt under a stream of dry nitrogen. Do not dry in an oven , as the salt is thermally unstable.[2]
Part B: Synthesis of Mandelamidine Hydrochloride (Ammonolysis)
-
Setup: In a clean, dry flask equipped with a stirrer and gas inlet, suspend the freshly prepared Pinner salt in anhydrous ethanol (150 mL).
-
Ammonia Gas Introduction: Cool the suspension to 0°C in an ice-water bath. Slowly bubble dry ammonia gas through the stirred mixture. The initial solid will gradually dissolve and a new precipitate (ammonium chloride) may form.
-
Reaction Completion: After the solution is saturated with ammonia, remove the ice bath and allow the mixture to stir at room temperature for 10-12 hours.[3]
-
Work-up: Cool the reaction mixture again and filter to remove the precipitated ammonium chloride.
-
Product Isolation: Reduce the volume of the ethanolic filtrate under reduced pressure until a solid begins to crystallize. Cool the solution in an ice bath to maximize precipitation.
-
Purification: Collect the crude mandelamidine hydrochloride by vacuum filtration. The product can be recrystallized from an ethanol/ethyl acetate mixture to afford the pure amidine salt.[3]
Characterization
The final product, mandelamidine hydrochloride, should be characterized to confirm its identity and purity.
-
Melting Point: Compare the observed melting point with literature values.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and check for impurities. The spectra should be consistent with the mandelamidine structure.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, including N-H stretches (around 3100-3300 cm⁻¹) and the C=N stretch of the amidinium ion (around 1650-1680 cm⁻¹).[7]
-
Mass Spectrometry: To confirm the molecular weight of the free base.
Safety and Handling Precautions
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Mandelonitrile: This compound is a cyanohydrin and is highly toxic. It can decompose to release hydrogen cyanide gas, particularly under acidic or basic conditions.[5][10] Always handle mandelonitrile in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use.
-
Hydrogen Chloride and Ammonia: Both are corrosive and toxic gases. All operations involving these gases must be performed in a fume hood. Ensure gas cylinders are properly secured.
-
Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.
-
Waste Disposal: All waste materials, especially those contaminated with cyanide, must be disposed of according to institutional and local environmental regulations. Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of Pinner salt | Wet reagents or glassware. | Ensure all reagents are anhydrous and glassware is properly dried. Use freshly opened solvents or distill them over a suitable drying agent. |
| Oily product instead of crystalline Pinner salt | Insufficient reaction time or temperature too high. | Extend the reaction time at low temperature. Ensure the reaction mixture is fully saturated with HCl. |
| Formation of ester side-product | Presence of water during the Pinner salt formation step. | Strictly adhere to anhydrous conditions. |
| Formation of amide side-product | Pinner salt intermediate was exposed to high temperatures. | Maintain low temperatures (0-5°C) throughout the formation and isolation of the Pinner salt.[1][2] |
| Low yield of amidine | Incomplete ammonolysis. | Ensure the reaction is saturated with ammonia and allow for sufficient reaction time. |
References
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
-
Chem-Station Int. Ed. Pinner Reaction. (2017-06-05). Available from: [Link]
-
Beilstein Journals. A Lewis acid-promoted Pinner reaction. Available from: [Link]
-
Slideshare. Pinner pyrimidine synthesis. Available from: [Link]
-
Organic Syntheses Procedure. methyl 7-hydroxyhept-5-ynoate. Available from: [Link]
-
NIH. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. (2019-11-21). Available from: [Link]
-
PMC. A Lewis acid-promoted Pinner reaction. (2013-08-02). Available from: [Link]
-
PubMed. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750. Available from: [Link]
-
ResearchGate. Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... Available from: [Link]
-
PubMed Central. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. Available from: [Link]
-
Wikipedia. Mandelonitrile. Available from: [Link]
-
ResearchGate. TABLE 2 Conversion of mandelonitrile, acetophenone cyanohydrin,.... Available from: [Link]
-
Organic Syntheses Procedure. Mandelic Acid. Available from: [Link]
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- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Pinner Reaction [organic-chemistry.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Mandelamidine Hydrochloride in Peptidomimetic Synthesis
Introduction: The Amidine Pharmacophore in Peptidomimetics
Mandelamidine hydrochloride (2-hydroxy-2-phenylacetamidine HCl ) represents a critical chiral building block in the synthesis of peptidomimetics, particularly for protease inhibitors and G-protein coupled receptor (GPCR) ligands .
In drug discovery, the amidine moiety (
-
Conformational Restriction: The phenyl ring restricts the rotational freedom of the inhibitor, reducing the entropic penalty upon binding to the target (e.g., the S1 pocket of Trypsin-like serine proteases).
-
Chiral Resolution: The
-hydroxyl center (derived from mandelic acid) permits the synthesis of enantiopure peptidomimetics, crucial for stereoselective receptor binding. -
Heterocycle Precursor: Mandelamidine is a direct precursor to 2-substituted imidazolines , a privileged scaffold in adrenergic ligands (e.g., Olmidine) and amide bond surrogates.
This guide details the synthesis of Mandelamidine Hydrochloride and its subsequent transformation into imidazoline-based peptidomimetics.
Chemical Mechanism & Pathway[1]
The utility of Mandelamidine relies on the reactivity of its amidine group. The synthesis follows the Pinner Reaction pathway, converting a nitrile to an imidate, and finally to an amidine. In peptidomimetic synthesis, this amidine reacts with 1,2-diamines to form imidazolines , effectively "locking" the peptide bond conformation.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from Mandelonitrile to Peptidomimetic Imidazolines via the Mandelamidine intermediate.[1][2][3]
Core Protocol 1: Synthesis of Mandelamidine Hydrochloride
Objective: Preparation of high-purity Mandelamidine HCl from Mandelonitrile via the Pinner method.
Materials & Reagents[1][4][5][6][7]
-
Precursor: (±)-Mandelonitrile (CAS: 532-28-5) or enantiopure forms.
-
Solvent: Absolute Ethanol (anhydrous), Diethyl Ether.
-
Reagent: Hydrogen Chloride gas (anhydrous), Ammonia gas (anhydrous) or 7N NH3 in MeOH.
-
Equipment: Gas bubbler trap, drying tube (CaCl2), rotary evaporator.
Step-by-Step Methodology
-
Imidate Formation (Pinner Step I):
-
Dissolve Mandelonitrile (10.0 g, 75 mmol) in Absolute Ethanol (4.6 g, 100 mmol, 1.3 eq) and anhydrous Diethyl Ether (30 mL).
-
Cool the solution to 0°C in an ice/salt bath.
-
Bubble dry HCl gas through the solution for 45–60 minutes until saturation is achieved (weight increase approx. 3.0-3.5 g).
-
Critical Step: Seal the flask tightly and store at 0–4°C for 24–48 hours. The mixture will crystallize.
-
Validation: The formation of a white precipitate indicates Ethyl Mandelimidate Hydrochloride.
-
Filter the precipitate, wash rapidly with cold anhydrous ether, and dry in a vacuum desiccator over KOH.
-
-
Amidine Conversion (Pinner Step II):
-
Suspend the dry Ethyl Mandelimidate Hydrochloride (5.0 g) in Absolute Ethanol (20 mL).
-
Cool to -10°C .
-
Add a solution of anhydrous Ammonia in Ethanol (or bubble NH3 gas) in slight excess (1.1 eq).
-
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Observation: Ammonium chloride (NH4Cl) will precipitate as a byproduct.
-
-
Purification:
-
Filter off the NH4Cl byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude Mandelamidine Hydrochloride.
-
Recrystallization: Dissolve in minimum hot ethanol and add diethyl ether until turbid. Cool to 4°C.
-
Yield: Typically 70–85%.
-
Characterization: Melting Point ~180-185°C (dec).
-
Core Protocol 2: Synthesis of Peptidomimetic Imidazolines
Objective: Utilization of Mandelamidine HCl to synthesize constrained peptidomimetics (Imidazolines) by reaction with 1,2-diamines (e.g., Ethylenediamine or diamines derived from amino acids).
Rationale: The imidazoline ring mimics the cis-amide bond and positions the phenyl and hydroxyl groups in a specific spatial orientation, crucial for binding to adrenergic receptors or protease active sites.
Experimental Workflow
-
Reagent Preparation:
-
Dissolve Mandelamidine Hydrochloride (1.0 eq) and the chosen 1,2-diamine (e.g., ethylenediamine, 1.2 eq) in Ethanol.
-
Note: If using a chiral diamine (e.g., derived from L-phenylalanine), ensure enantiomeric purity is maintained.
-
-
Cyclization Reaction:
-
Heat the mixture to reflux (78°C) for 4–6 hours.
-
Mechanism: The diamine attacks the amidine carbon, displacing ammonia (NH3). The second amine group then cyclizes, eliminating a second molecule of ammonia (or water if starting from imidate).
-
Monitoring: Monitor ammonia evolution (pH paper at condenser outlet) or TLC (mobile phase: CHCl3/MeOH/NH4OH 80:20:1).
-
-
Work-up:
-
Evaporate the solvent to dryness.
-
The residue is often the hydrochloride salt of the imidazoline.
-
Free Base Conversion: Dissolve in water, basify with 10% NaOH to pH 10, and extract with Dichloromethane (DCM).
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Crystallization:
-
Recrystallize from Isopropanol/Ether.
-
Data Summary: Reaction Conditions vs. Yield
| Reaction Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Solvent | Ethanol | Ethylene Glycol | Higher boiling point of glycol (197°C) accelerates cyclization but complicates workup. |
| Temperature | 78°C (Reflux) | 120°C | Yield increases from 65% to 82% at higher temp. |
| Catalyst | None | 5 mol% CS2 | Carbon disulfide promotes cyclization via intermediate dithiocarbamate (sulfur evolution). |
| Time | 6 hours | 2 hours | Faster kinetics with Condition B. |
Incorporation into Protease Inhibitors
For researchers designing Trypsin or Thrombin inhibitors, Mandelamidine is used as the P1 residue .
Coupling Strategy:
Since Mandelamidine lacks a free amine for standard peptide coupling, it is often linked via the
-
Ether Linkage: React Mandelamidine (free base) with an electrophilic peptide fragment (e.g., Chloroacetyl-Peptide).
-
Reaction: Mandelamidine-OH + Cl-CH2-CO-Peptide
Mandelamidine-O-CH2-CO-Peptide. -
Condition: NaH (1.1 eq), DMF, 0°C.
-
-
N-Alkylation: As described by Bristow (1947), N-substituted mandelamidines can be formed.
-
Protocol: React Ethyl Mandelimidate (from Protocol 1, Step 1) with a mono-Boc-diamine (e.g., N-Boc-ethylenediamine) before cyclization.
-
Result: Boc-NH-CH2CH2-N=C(NH2)-CH(OH)Ph.
-
Deprotection: Remove Boc (TFA/DCM) and couple the free amine to the peptide C-terminus.
-
Troubleshooting & Critical Parameters
Moisture Sensitivity
-
Issue: The Pinner reaction (Imidate formation) is extremely sensitive to water. Moisture hydrolyzes the imidate back to the ester or amide.
-
Solution: Use strictly anhydrous solvents (dried over molecular sieves) and maintain a positive pressure of dry N2 or Ar.
Stability of the -Hydroxyl Group
-
Issue: Under harsh acidic conditions (excess HCl gas) or high heat, the benzylic hydroxyl group can undergo elimination (forming the styrene derivative) or substitution.
-
Control: Keep temperatures strictly below 0°C during HCl saturation. If elimination is observed, protect the hydroxyl group as a TBDMS ether prior to nitrile conversion.
Racemization
-
Issue: The benzylic position is prone to racemization under strong basic conditions.
-
Solution: Avoid strong bases (e.g., NaH, LDA) if optical purity is critical. Use mild bases (e.g., Et3N, DIPEA) for neutralization.
References
-
Bristow, N. W. (1947).[1] The preparation of 2-substituted imidazolines from mandelamidine. Journal of the Chemical Society.
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
-
Hunter, R., et al. (2010). Cyclic Amidine-Based Peptidomimetics as Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (n.d.). Mandelamidine - Compound Summary. National Library of Medicine.[4]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Reference for coupling strategies).
Sources
Application Notes and Protocols for CO2 Capture Using Hydroxyl-Functionalized Amidine Salts
Introduction: A Novel Approach to Carbon Capture
The imperative to mitigate atmospheric CO₂ concentrations has catalyzed research into advanced carbon capture technologies. Among the promising candidates, hydroxyl-functionalized amidine salts have emerged as a compelling class of materials. Their unique molecular architecture, combining a strongly basic amidine core with a nucleophilic hydroxyl group, offers a reversible and efficient mechanism for CO₂ capture. This guide provides an in-depth exploration of the synthesis, application, and regeneration of these materials, tailored for researchers and professionals in chemical sciences and drug development who are venturing into carbon capture research.
Unlike traditional amine-based solvents, which often suffer from high regeneration energy penalties and corrosive properties, hydroxyl-functionalized amidines can operate in a solid state or as part of a hybrid material, offering potential advantages in terms of handling, stability, and process integration[1]. This document will elucidate the fundamental principles and provide actionable protocols for leveraging these materials in a laboratory setting.
Part 1: Synthesis of Hydroxyl-Functionalized Amidine Salts
The synthesis of hydroxyl-functionalized amidines, such as the well-characterized DBUOH, involves a targeted chemical modification of a parent amidine base. The introduction of the hydroxyl group is crucial as it participates directly in the CO₂ capture mechanism.
Protocol 1: Synthesis of a Hydroxylated DBU Derivative (DBUOH)
This protocol is adapted from established synthetic routes and provides a reliable method for producing hydroxylated amidine salts for CO₂ capture studies[2].
Materials and Reagents:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (distilled over CaH₂)
-
n-Butyllithium (n-BuLi) (1.6 M solution in hexane)
-
Ethylene oxide (dissolved in dry THF)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium and benzophenone)
-
Deionized water
-
Dry ice-acetone bath
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of DBU in dry THF (50 mL for a 10 g scale reaction).
-
Deprotonation: Cool the solution to -78°C using a dry ice-acetone bath. Slowly add 1.05 equivalents of n-BuLi solution dropwise over 20 minutes.
-
Stirring: Stir the reaction mixture for 2 hours at -78°C, then allow it to warm to -20°C and stir for an additional hour.
-
Hydroxylation: Cool the mixture to -10°C. Add a solution of 0.5 equivalents of ethylene oxide in THF dropwise over 20 minutes.
-
Reaction Completion: Stir the mixture for 1 hour at -10°C, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis: Carefully hydrolyze the reaction by adding 1.05 equivalents of deionized water and stir for 30 minutes.
-
Purification: Filter the mixture and evaporate the solvent under reduced pressure. The resulting DBUOH can be purified by fractional distillation (60°C, 10⁻² mmHg)[2].
Characterization:
The successful synthesis of DBUOH should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
FTIR Spectroscopy: To identify the characteristic functional groups, including the O-H stretch.
-
Mass Spectrometry (GC-MS): To verify the molecular weight of the product[2].
Part 2: CO₂ Capture Mechanism and Experimental Protocols
The capture of CO₂ by hydroxyl-functionalized amidines proceeds through a fascinating intramolecular mechanism, leading to the formation of a stable amidinium alkylcarbonate salt.
Mechanism of CO₂ Capture
The process is initiated by the nucleophilic attack of the hydroxyl group's oxygen on the carbon atom of CO₂. This is followed by an intramolecular proton transfer from the hydroxyl group to the nitrogen of the amidine, resulting in a zwitterionic species. This species then rearranges to form the thermodynamically stable amidinium alkylcarbonate salt.
Protocol 2: Gravimetric Measurement of CO₂ Absorption Capacity
This protocol details a straightforward method to quantify the CO₂ uptake of a hydroxyl-functionalized amidine salt using a thermogravimetric analyzer (TGA).
Materials and Equipment:
-
Synthesized hydroxyl-functionalized amidine salt (e.g., DBUOH)
-
Thermogravimetric Analyzer (TGA)
-
Source of pure, dry CO₂ gas
-
Source of inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a known mass (typically 5-10 mg) of the amidine salt into a TGA pan.
-
Initial Purge: Heat the sample to a temperature slightly above the regeneration temperature (e.g., 100°C) under a flow of inert gas to remove any pre-adsorbed CO₂ or moisture.
-
Equilibration: Cool the sample to the desired absorption temperature (e.g., 25°C) under the inert gas flow and allow the weight to stabilize.
-
CO₂ Introduction: Switch the gas flow to pure, dry CO₂ at a controlled flow rate (e.g., 50-100 mL/min).
-
Absorption Monitoring: Record the mass increase of the sample over time until a stable weight is achieved, indicating saturation.
-
Calculation of Capacity: The CO₂ absorption capacity is calculated as follows:
Capacity (mg CO₂/g sorbent) = [(Final Mass - Initial Mass) / Initial Mass] x 1000
Capacity (mol CO₂/mol sorbent) = (Mass of CO₂ absorbed / MW of CO₂) / (Initial Mass of sorbent / MW of sorbent)
Protocol 3: In-situ Monitoring of CO₂ Capture by FTIR and NMR
For a deeper mechanistic understanding, spectroscopic techniques can be employed to observe the chemical transformations during CO₂ capture.
A. FTIR Analysis:
-
Prepare a thin film of the hydroxyl-functionalized amidine on a suitable IR-transparent window (e.g., KBr).
-
Place the window in a gas-tight IR cell with gas inlet and outlet ports.
-
Record an initial FTIR spectrum under an inert atmosphere.
-
Introduce a flow of CO₂ into the cell and record spectra at regular intervals.
-
Observe the appearance of new peaks corresponding to the C=O stretch of the carbonate and changes in the N-H and O-H regions, confirming the formation of the amidinium alkylcarbonate salt[2].
B. NMR Analysis:
-
Dissolve a known amount of the amidine salt in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra of the initial sample.
-
Bubble dry CO₂ gas through the solution in the NMR tube for a set period.
-
Re-acquire the NMR spectra and analyze the shifts in the proton and carbon signals, which will indicate the formation of the amidinium cation and the alkylcarbonate anion[2][3].
Part 3: Regeneration of the Amidine Salt and Cyclic Stability
A key advantage of hydroxyl-functionalized amidine salts is their reversible CO₂ capture, allowing for the regeneration of the sorbent and the release of captured CO₂.
Regeneration Mechanism
The regeneration process is the reverse of the capture mechanism. By applying thermal energy, the amidinium alkylcarbonate salt becomes unstable and decomposes, releasing CO₂ and reforming the original hydroxyl-functionalized amidine.
Protocol 4: Thermal Regeneration and Cyclic Stability Testing
This protocol uses TGA to determine the regeneration temperature and assess the long-term stability of the sorbent over multiple capture-release cycles.
Procedure:
-
Initial Capture: Perform a CO₂ absorption experiment as described in Protocol 2.
-
Regeneration: Once the sample is saturated with CO₂, switch the gas flow back to an inert gas (e.g., nitrogen).
-
Temperature Ramp: Heat the sample at a controlled rate (e.g., 10°C/min) and monitor the mass loss. The temperature at which significant mass loss begins is the onset of regeneration.
-
Isothermal Regeneration: Hold the sample at a temperature above the regeneration onset (e.g., 80-120°C) until the mass stabilizes, indicating complete CO₂ release[3].
-
Cyclic Testing: Repeat the absorption (Step 1) and regeneration (Steps 2-4) steps for multiple cycles (e.g., 10-20 cycles).
-
Stability Analysis: Plot the CO₂ absorption capacity for each cycle. A minimal decrease in capacity over numerous cycles indicates good stability.
Data Summary
The following table summarizes typical performance data for DBUOH, a representative hydroxyl-functionalized amidine salt.
| Parameter | Value | Reference |
| CO₂ Absorption Capacity | 220 mg CO₂ / g DBUOH | [2] |
| Molar Absorption Ratio | ~1 mol CO₂ / mol DBUOH | [2] |
| Regeneration Temperature | Onset ~60°C, Complete at 80-120°C | [2][3] |
| Cyclic Stability | High (minimal capacity loss over multiple cycles) | [4] |
Conclusion and Future Outlook
Hydroxyl-functionalized amidine salts represent a versatile and promising platform for CO₂ capture. The protocols and insights provided in this application note offer a solid foundation for researchers to explore and optimize these materials. Future research directions may include the synthesis of novel amidine structures with enhanced capacities and lower regeneration temperatures, as well as the integration of these materials into advanced capture systems such as membranes or fluidized bed reactors. The continued development of these materials holds significant potential for contributing to a more sustainable future.
References
- Kim, M., & Park, J.-W. (2010). Reversible, solid state capture of carbon dioxide by hydroxylated amidines.
- Kim, M., & Park, J.-W. (2010). Electronic Supplementary Information: Reversible, Solid State Capture of Carbon Dioxide by Hydroxylated Amidines.
- Varghese, J. J., et al. (2023). Methanol-Assisted CO2 Fixation by Hydroxyl-Containing Amidine Leading to Polymeric Ionic Liquid and Cross-Linked Network Formation. International Journal of Molecular Sciences, 24(24), 17408.
- Request PDF: Amidine- and guanidine-based synthetic methods for CO2 capture and utilization. (n.d.).
- Varghese, J. J., et al. (2023).
Sources
Synthesis of ribonucleotide reductase inhibitors from Mandelamidine
Executive Summary & Scientific Rationale
Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs), making it a critical checkpoint in DNA replication and repair.[1][2][3] While hydroxyurea (HU) remains a standard RNR inhibitor, its clinical utility is often limited by short half-life and drug resistance.
Mandelamidine derivatives (specifically polyhydroxylated
-
Free Radical Scavenging: The polyphenolic moiety (catechol/gallol) quenches the essential tyrosyl radical (Tyr122 in E. coli, Tyr176 in humans) required for catalysis.
-
Iron Chelation: The
-hydroxy-amidine/amidoxime motif forms a bidentate or tridentate ligand complex with the diferric center, destabilizing the cofactor essential for radical generation.
This guide details the synthesis of 3,4-Dihydroxymandelamidine (a prototypical high-potency analog), its purification, and the validation of its inhibitory activity.
Chemical Biology & Mechanism of Action
The inhibition of RNR by Mandelamidine derivatives is driven by the destabilization of the diferric-tyrosyl radical cofactor in the R2 subunit.
Mechanistic Pathway
The following diagram illustrates the interference of Mandelamidine with the RNR radical transfer pathway.
Caption: Dual-mode inhibition of RNR by Mandelamidine via iron chelation and tyrosyl radical scavenging.
Synthetic Protocol: 3,4-Dihydroxymandelamidine
Safety Warning: This protocol involves the generation and handling of cyanohydrins and the use of gaseous HCl. All operations must be performed in a properly functioning chemical fume hood. Cyanide waste must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.
Retrosynthetic Analysis
The synthesis utilizes a Pinner reaction strategy, converting a substituted benzaldehyde to a cyanohydrin (mandelonitrile), followed by imidate formation and ammonolysis.
Caption: Synthetic route from benzaldehyde to mandelamidine via Pinner synthesis.
Step-by-Step Procedure
Phase 1: Synthesis of 3,4-Dihydroxymandelonitrile
-
Reagents: 3,4-Dihydroxybenzaldehyde (13.8 g, 0.1 mol), Sodium metabisulfite (Na2S2O5, 11.4 g), Sodium cyanide (NaCN, 5.0 g), Water (100 mL), Ethyl acetate.
-
Dissolution: Dissolve the aldehyde in 50 mL of water containing the sodium metabisulfite. Stir for 15 minutes to form the bisulfite adduct (this stabilizes the aldehyde and facilitates reaction).
-
Cyanation: Cool the solution to 0–5°C in an ice bath. Dropwise add a solution of NaCN (5.0 g) in 20 mL water.
-
Critical Control Point: Maintain temperature <10°C to prevent polymerization.
-
-
Reaction: Stir at room temperature for 1 hour. The mandelonitrile derivative typically separates as an oil or precipitate.
-
Extraction: Extract the reaction mixture with ethyl acetate (3 x 50 mL). Wash the organic layer with cold brine.
-
Drying: Dry over anhydrous MgSO4 and concentrate in vacuo at low temperature (<40°C) to avoid decomposition of the cyanohydrin.
-
Yield Expectation: ~85-90% as a pale yellow oil/solid.
-
Phase 2: Pinner Reaction (Imidate Formation)
-
Reagents: Crude 3,4-Dihydroxymandelonitrile, Absolute Ethanol (anhydrous), HCl gas (generated from NaCl/H2SO4 or lecture bottle).
-
Setup: Place the nitrile in a flame-dried round-bottom flask. Dissolve in minimal absolute ethanol (approx. 5-10 mL per gram of nitrile).
-
Saturation: Cool the solution to 0°C. Bubble dry HCl gas through the solution for 1-2 hours until saturation is achieved (solution gains weight).
-
Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 24–48 hours.
-
Observation: A precipitate of the ethyl imidate hydrochloride usually forms.
-
-
Precipitation: Add cold anhydrous diethyl ether to force complete precipitation of the imidate salt. Filter rapidly under nitrogen (imidates are hygroscopic).
Phase 3: Ammonolysis to Mandelamidine
-
Reagents: Ethyl imidate hydrochloride (from Phase 2), Ammonia (saturated ethanolic solution).
-
Reaction: Suspend the imidate salt in absolute ethanol (50 mL). Cool to 0°C.
-
Addition: Add saturated ethanolic ammonia (excess, ~3-4 equivalents) dropwise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Isolation: Concentrate the solution in vacuo. The residue is the crude mandelamidine hydrochloride.
-
Purification: Recrystallize from Ethanol/Ether or Isopropanol.
-
Characterization: 1H NMR (D2O) should show the aromatic protons (6.8-7.0 ppm) and the methine proton (
-H) around 5.0-5.2 ppm.
-
Analytical & Functional Validation
Physicochemical Characterization
| Parameter | Specification (Expected) | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 170–180°C (dec) | Capillary MP |
| Solubility | Water (>50 mg/mL), Ethanol | Solubility Test |
| Mass Spec | [M+H]+ consistent with formula | ESI-MS |
| Purity | >95% | HPLC (C18, MeOH/H2O) |
RNR Inhibition Assay (Spectrophotometric)
To validate biological activity, use the CDP Reductase Assay .
-
Enzyme Source: Recombinant mouse or human RNR (R1 and R2 subunits mixed 1:1).
-
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.2), 4 mM MgCl2, 2 mM DTT.
-
Substrate: [3H]-CDP or CDP (0.5 mM).
-
Effector: ATP (2 mM).
-
Inhibitor: Mandelamidine (Serial dilutions: 0.1 – 100
M).
-
-
Procedure:
-
Pre-incubate Enzyme + Inhibitor for 15 mins at 37°C.
-
Initiate with CDP/ATP.
-
Incubate 20 mins.
-
Terminate with boiling or perchloric acid.
-
-
Detection: HPLC separation of dCDP from CDP or scintillation counting if using isotopes.
-
Data Analysis: Plot % Activity vs. Log[Inhibitor]. Determine IC50.
-
Target IC50: 5 – 30
M (comparable to Didox/Trimidox).
-
Troubleshooting & Optimization
-
Instability of Cyanohydrin: If the nitrile reverts to aldehyde during workup, ensure the pH remains slightly acidic to neutral. Avoid strong bases.
-
Hygroscopic Imidate: If the imidate turns to oil (hydrolysis to ester), ensure absolute anhydrous conditions during HCl saturation. Use a drying tube.
-
Iron Scavenging Artifacts: In cell-based assays, ensure the medium is not artificially depleted of iron, which can exaggerate potency. Add 10
M FeCl3 to controls to verify mechanism specificity.
References
-
Elford, H. L., Wampler, G. L., & van't Riet, B. (1979).[3][4] New ribonucleotide reductase inhibitors with antineoplastic activity.[2][3][4][5] Cancer Research, 39(3), 844–851.[4]
-
van't Riet, B., et al. (1981).[4] Hydroxy benzohydroxamic acids and benzamides.[3] US Patent 4,263,322.[3]
-
Szekeres, T., Fritzer-Szekeres, M., & Elford, H. L. (1997). The enzyme ribonucleotide reductase: target for antitumor and antiviral therapy. Critical Reviews in Clinical Laboratory Sciences, 34(6), 503–528.
-
Mai, A., et al. (2001). Synthesis and biological evaluation of 2-amino-5-hydroxy-benzoic acid derivatives as ribonucleotide reductase inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0144396B1 - Polyhydroxybenzoic acid derivatives - Google Patents [patents.google.com]
- 4. US9526707B2 - Methods for treating or preventing neuroinflammation or autoimmune diseases - Google Patents [patents.google.com]
- 5. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Protocol for the Generation of Mandelamidine Free Base
This Application Note is designed for research professionals and synthetic chemists requiring the isolation of Mandelamidine (2-hydroxy-2-phenylacetamidine) free base from its stable hydrochloride salt.
Disclaimer: This document describes a standard laboratory procedure for the "salt-to-base conversion" (neutralization) of a research chemical. The term "free-basing" is used here strictly in its chemical definition: the liberation of a free amine/amidine from its conjugate acid salt. This protocol is for In Vitro Research Use Only .
Introduction & Chemical Context
Mandelamidine (2-hydroxy-2-phenylacetamidine) is a structural analog of benzamidine, often utilized in medicinal chemistry as a serine protease inhibitor motif or a synthetic intermediate for heterocycle formation [1, 2]. While typically supplied as the stable hydrochloride salt (Mandelamidine·HCl) to prevent hydrolysis and oxidation, specific applications—such as nucleophilic coupling reactions, non-polar solvent catalysis, or binding assays requiring the neutral species—necessitate the isolation of the free base .
Unlike simple amines, amidines are strong bases (
Chemical Identity Table[1]
| Property | Specification |
| Common Name | Mandelamidine |
| IUPAC Name | 2-Hydroxy-2-phenylacetamidine |
| CAS (Salt/Base) | 106037-39-2 (m-hydroxy variant ref) / Generic Amidine |
| Molecular Formula | |
| Molecular Weight | 150.18 g/mol (Free Base) / 186.64 g/mol (HCl Salt) |
| Acidity ( | ~11.5 (Amidine moiety) |
| Solubility (Salt) | Water, Methanol, DMSO |
| Solubility (Base) | Dichloromethane (DCM), Ethyl Acetate, THF |
Safety & Precautions
-
Corrosivity: Amidines are caustic. The free base can cause severe skin and eye irritation.
-
Instability: The
-hydroxy amidine motif is susceptible to hydrolysis to Mandelamide (2-hydroxy-2-phenylacetamide) under basic conditions, especially if heated. -
Racemization: If using a chiral enantiomer (e.g., (S)-Mandelamidine), exposure to high pH (>13) for extended periods may induce racemization at the benzylic carbon.
-
CO2 Sensitivity: Amidine free bases rapidly absorb atmospheric
to form carbonates. Work under an inert atmosphere (Nitrogen/Argon) is recommended.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Precursor: Mandelamidine Hydrochloride.
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (HPLC Grade).
-
Reagents: 2N Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
). -
Drying Agent: Anhydrous Sodium Sulfate (
). -
Equipment: Separatory funnel, Rotary evaporator, pH strips/meter, Ice bath.
Step-by-Step Methodology
Step 1: Dissolution
-
Weigh the required amount of Mandelamidine HCl .
-
Dissolve in the minimum volume of distilled water (
) in a beaker. -
Cool the solution to 0–4°C in an ice bath. Cooling is critical to suppress hydrolysis during neutralization.
Step 2: Neutralization (Liberation)
-
Add DCM (equal volume to water) to the beaker to create a biphasic layer.
-
While stirring vigorously, dropwise add 2N NaOH (cold).
-
Monitor pH.[1] Adjust until the aqueous layer reaches pH 12–13 .
-
Note: Since the
is high (~11.5), a high pH is required to fully deprotonate the amidinium ion. However, avoid pH > 13.5 to minimize racemization.
-
-
Stir for 5 minutes at 0°C.
Step 3: Extraction
-
Transfer the biphasic mixture to a cold separatory funnel .
-
Shake vigorously for 1 minute, venting frequently.
-
Allow layers to separate. Collect the lower organic layer (DCM) containing the free base.
-
Re-extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.
Step 4: Drying and Isolation
-
Combine the organic extracts.
-
Wash once with Brine (saturated NaCl) to remove residual water and base.
-
Dry the organic phase over Anhydrous
for 10 minutes. -
Filter off the desiccant.
-
Concentrate the filtrate using a Rotary Evaporator at low temperature (bath < 30°C). Do not overheat.
-
Result: The free base will appear as a viscous oil or low-melting solid.
Step 5: Storage
-
Use immediately for the downstream application.
-
If storage is necessary, flush with Argon, seal tightly, and store at -20°C.
Process Visualization (Workflow)
The following diagram illustrates the critical decision points and flow of the extraction process.
Figure 1: Schematic workflow for the isolation of Mandelamidine free base, emphasizing temperature control and phase separation.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation ( | Ensure aqueous pH reaches 12–13. Use stronger base (NaOH) if using Carbonate. |
| Product is Solid Amide | Hydrolysis occurred. | Keep temperature < 4°C. Minimize contact time with aqueous base. |
| Cloudy Organic Layer | Water contamination. | Improve drying step with fresh |
| Racemization | pH too high or exposure too long. | Use |
References
-
PubChem. (2025). Mandelamide | C8H9NO2 | CID 73558. National Library of Medicine. Retrieved from [Link] (Structural analog reference).
-
Organic Syntheses. (2025). Phenylacetamide Preparation. Org. Synth. Coll. Vol. 4, p.760. Retrieved from [Link] (Methodology for phenylacetic acid derivatives).
-
Scribd. (2025).[2] Chemistry of Imidates and Amidines. Retrieved from [Link].
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 2-Hydroxy-2-phenylethanimidamide in solution
Critical Stability Overview: The Challenge of Hydrolysis
Welcome to the technical support guide for 2-Hydroxy-2-phenylethanimidamide. This molecule, while promising for various research and development applications, possesses inherent structural features that make it susceptible to hydrolysis in aqueous solutions. The primary points of vulnerability are the imidamide functional group and the influence of the adjacent alpha-hydroxy group. The imidamide moiety can undergo acid- or base-catalyzed hydrolysis, leading to the cleavage of the carbon-nitrogen double bond. This degradation compromises the integrity of the compound, affecting experimental reproducibility, potency, and overall shelf-life.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors driving this instability and to offer robust, field-proven strategies to mitigate hydrolytic degradation. By proactively addressing these challenges, you can ensure the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Hydroxy-2-phenylethanimidamide is rapidly losing potency. Is hydrolysis the likely cause?
A: Yes, a rapid loss of potency in aqueous solution is a classic indicator of hydrolytic degradation. The imidamide functional group is significantly more susceptible to hydrolysis than a standard amide bond, and this process can be accelerated by non-optimal pH, elevated temperatures, and even the type of buffer used.[1][2] The degradation leads to the formation of inactive byproducts, thus reducing the concentration of the active parent compound.
Q2: What are the primary degradation products I should be looking for?
A: Under mild hydrolytic conditions (acidic or basic), the most probable initial degradation product is the corresponding amide, 2-hydroxy-2-phenylacetamide , and ammonia. Under more forceful or prolonged hydrolytic stress, the amide can further hydrolyze to mandelic acid and ammonia. Identifying these species using an appropriate analytical method, such as LC-MS, can confirm hydrolysis as the degradation pathway.
Q3: Can I heat my solution to improve the dissolution of 2-Hydroxy-2-phenylethanimidamide?
A: It is strongly discouraged. The rate of hydrolysis is highly dependent on temperature.[3][4] Heating the solution, even for a short period, will significantly accelerate the degradation of the compound. If you are facing solubility issues, consider alternative strategies such as using a co-solvent (see Q6), gentle sonication at a controlled, low temperature, or preparing a more dilute solution.
Q4: What is the single most important factor to control to prevent hydrolysis?
A: pH is the most critical factor. The hydrolysis of molecules containing amide or imidamide groups is typically subject to both acid and base catalysis.[5][6][7] This results in a V-shaped or U-shaped pH-rate profile, where the compound is most stable within a narrow pH range (typically near neutral, but must be determined experimentally) and degrades much faster in strongly acidic or alkaline conditions.[6] Operating outside of this optimal pH window is the most common reason for unexpected instability.
Troubleshooting Guide & Best Practices
This section provides in-depth solutions to common experimental challenges encountered when working with 2-Hydroxy-2-phenylethanimidamide.
Q5: My experimental results are inconsistent from day to day. How can I confirm if hydrolysis is the root cause?
A: Assay variability is a common consequence of working with an unstable compound. To diagnose this, you must determine the compound's stability under your specific experimental conditions.
Expert Insight: The goal is to see if significant degradation occurs within the timeframe of your experiment. A simple time-course study is a powerful diagnostic tool.
Protocol: Rapid Stability Check Under Experimental Conditions
-
Prepare the Solution: Prepare a solution of 2-Hydroxy-2-phenylethanimidamide in the exact buffer and at the same concentration and temperature used in your assay.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a suitable quantitative method (e.g., HPLC-UV) to get a baseline reading. If immediate analysis is not possible, quench the reaction by freezing the aliquot at -80°C or by adding a quenching agent that neutralizes the pH.
-
Incubate: Leave the bulk solution under the exact conditions of your experiment (e.g., on a lab bench at room temperature, in an incubator at 37°C).
-
Time-Point Sampling: Take identical aliquots at regular intervals that reflect the duration of your experiment (e.g., 30 min, 1 hour, 2 hours, 4 hours). Quench or analyze immediately.
-
Analyze and Plot: Quantify the concentration of the parent compound in each aliquot. Plot the percentage of the remaining parent compound against time. If you observe a decline of more than 5-10% over your experimental duration, hydrolysis is significantly impacting your results.
Q6: I need to prepare a stock solution for long-term storage. What is the best approach?
A: The key principle for long-term storage is to minimize the presence of water and to reduce thermal energy.
Recommended Stock Solution & Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Primary: Anhydrous, aprotic solvents (e.g., DMSO, DMF). Secondary: Anhydrous Ethanol. | Aprotic solvents do not participate in hydrolysis. Minimizing water is the most effective way to prevent this degradation pathway.[1][8] |
| Temperature | -20°C or -80°C. | Reduces the kinetic energy of molecules, dramatically slowing the rate of any potential degradation reactions. |
| Container | Amber glass vials with tight-fitting, inert caps. | Protects the compound from light, which can cause photolysis, another common degradation pathway.[3][9] |
| Handling | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture into the stock solution and cause degradation. |
Q7: The buffer I am using seems to be accelerating degradation. Are some buffers better than others?
A: Absolutely. Buffer components can act as general acid or general base catalysts, actively participating in and accelerating the hydrolysis reaction.[5]
Expert Insight: Nucleophilic buffers, such as citrate or phosphate, can sometimes be more problematic than non-nucleophilic buffers like HEPES or MOPS, as they can directly attack the electrophilic carbon center. However, the catalytic effect is highly system-dependent. The best approach is to screen several buffer systems during stability studies.
Diagram: The Hydrolysis Pathway of 2-Hydroxy-2-phenylethanimidamide
Caption: A systematic workflow to determine the optimal pH for compound stability.
Protocol: Step-by-Step pH-Rate Profile Study
This protocol outlines a typical forced degradation study to determine the pH of maximum stability. [10][11]
| Step | Action | Detailed Instructions & Rationale |
|---|---|---|
| 1 | Buffer Preparation | Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with a pKa close to the target pH. Ensure consistent ionic strength across all buffers. |
| 2 | Stock Solution | Prepare a concentrated stock solution of 2-Hydroxy-2-phenylethanimidamide in a non-aqueous solvent like acetonitrile or DMSO to prevent degradation before the experiment begins. |
| 3 | Initiate Degradation | In separate vials for each pH, add a small, precise volume of the stock solution to a known volume of each buffer to achieve the final target concentration. This ensures the organic solvent percentage is low and consistent across all samples. Place the vials in a temperature-controlled incubator (e.g., 40°C or 50°C) to accelerate degradation to a measurable rate. |
| 4 | Sampling | At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. The time points should be chosen to capture a degradation of approximately 5-20%. [11] |
| 5 | Analysis | Analyze each sample using a validated stability-indicating HPLC method. This method must be able to separate the parent peak from all degradation product peaks. |
| 6 | Data Processing | For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line will be the negative of the observed pseudo-first-order rate constant (-k_obs). |
| 7 | Final Profile | Create the final pH-rate profile by plotting the logarithm of k_obs (log k_obs) on the y-axis against the pH on the x-axis. The lowest point on this curve corresponds to the pH of maximum stability. |
By investing the time to perform these fundamental characterization studies, you will develop robust formulations and generate reliable, reproducible data in all your future experiments.
References
- Current time information in West Northamptonshire, GB. Google.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Hydrolysis in Pharmaceutical Formulations. Waterman, K. C., & Adami, R. C. (2005). In Pharmaceutical Development and Technology.
- The Mechanism of Hydrolysis of Imidate Salts. Cunningham, B. A., & Schmir, G. L. (1967). Journal of the American Chemical Society.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
- Preventing Chemical Degradation of Drug Products. (2022). FTLOScience.
- Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications.
- Forced Degradation Studies. (2016). MedCrave online.
- Process for preparing 2-hydroxy-2-phenylethylamines. Google Patents.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). Pharmaceutical Technology.
- On the hydrolysis mechanisms of amides and peptides. East, A. L. L. (2018). Wiley Interdisciplinary Reviews: Computational Molecular Science.
- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
- Amide Bond Activation of Biological Molecules. (2018). Molecules.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. (2000). Analytical Biochemistry.
- Rates of hydrolysis reaction for amides and esters. (2020). Organic Chemistry Help Tutorial.
- Hydrolysis of Amide. Organic Synthesis.
- Analysis method for amide compounds. Google Patents.
- A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. (2002). Molecules.
- Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy.
- Hydrolysis of Amides. Hall, M., Faber, K., & Tasnádi, G. (2017). In Science of Synthesis.
- Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. (2009). Semantic Scholar.
- mechanism of amide hydrolysis. (2019). YouTube.
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- Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives--intermediates in peptide alpha-amidation. Bundgaard, H., & Kahns, A. H. (1991). Peptides.
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- STABILITY: PHYSICAL AND CHEMICAL. (n.d.). In Remington: The Science and Practice of Pharmacy.
- Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. (2007). Journal of Bacteriology.
- Thermal and Structural Influences on Stability of Bioactive Compounds in Freeze-Dried Fruits. Ghorband, A. S., & Kulkarni, S. P. (2024). Journal of Food and Biotechnology.
- Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. (2021). Food Chemistry.
- Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). In Science of Synthesis.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- The effects of cure temperature history on the stability of polyimide films. (2003). Journal of Materials Science: Materials in Electronics.
- Suggested oxidative degradation pathway for PHE with two degradation... (2024). ResearchGate.
- 2-Phenylethylamine. (2023). American Chemical Society.
- The influence of pH and temperature on the stability of flutamide. (2014). ResearchGate.
- Phenethylamine. (2026). PubChem.
- Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). Journal of Analytical Toxicology.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Molecules.
- Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (2013). International Journal of Toxicology.
- The Effects of pH and Excipients on Exenatide Stability in Solution. (2025). ResearchGate.
- Alpha-hydroxyacids and carboxylic acids. (2025). ResearchGate.
- Effect of Temperatures on Polyphenols during Extraction. (2022). Molecules.
- CAS 156-28-5: 2-Phenylethylamine hydrochloride. CymitQuimica.
- Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. (2023). Cureus.
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- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. ftloscience.com [ftloscience.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Mandelamidine Hydrochloride Synthesis
Ticket ID: #MDL-SYN-001 Subject: Yield Improvement & Troubleshooting for Mandelamidine HCl (2-hydroxy-2-phenylacetamidine hydrochloride) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are likely experiencing low yields due to the specific instability of the
This guide moves beyond standard textbook protocols to address the specific kinetic traps of
Part 1: The Diagnostic Workflow (Visualizing the Failure Points)
Before adjusting stoichiometry, verify where your mass balance is being lost. The synthesis of Mandelamidine HCl from Mandelonitrile typically follows the Pinner sequence.
Caption: Figure 1. The Pinner Reaction Pathway showing critical divergence points where moisture (Side Product A) or thermal stress (Side Product B) destroys the yield.
Part 2: Troubleshooting Guide (Q&A Format)
Phase 1: Formation of the Imidate (Pinner Salt)[1][2][3]
Q: My reaction mixture turns dark/tarry upon adding HCl. Is this normal? A: No. This indicates the "Pinner Salt" is decomposing. The benzylic alcohol in mandelonitrile is acid-sensitive.
-
The Fix: Do not use liquid HCl (conc. 37%). You must use dry HCl gas bubbled into anhydrous ethanol/ether at
.[1] -
Why: Water in aqueous HCl immediately hydrolyzes the nitrile to Mandelamide (the "dead" white solid often mistaken for product).
-
Pro-Tip: If the hydroxyl group causes polymerization, consider protecting it as an acetate (Mandelonitrile acetate) before the Pinner reaction, then deprotecting later. This often doubles the yield.
Q: The imidate salt isn't precipitating. How do I know it formed?
A:
-
The Fix: Induce precipitation by adding anhydrous diethyl ether (Et
O) to the reaction mixture after the HCl saturation step. Keep the system at overnight. -
Validation: Take an aliquot, evaporate solvent under high vacuum (cold), and run an IR. You should see the disappearance of the Nitrile peak (
) and appearance of the Imidate C=N band ( ).
Phase 2: Ammonolysis (Conversion to Amidine)
Q: I get a white solid, but it’s mostly Ammonium Chloride. Where is my product? A: This is a classic stoichiometry error.
-
The Problem: If you add excess ammonia too quickly, the heat of neutralization (
) raises the temperature, causing the imidate to revert or hydrolyze. -
The Protocol:
-
Filter the Imidate salt from Phase 1 under Nitrogen (extremely hygroscopic).
-
Resuspend in cold (
) anhydrous methanol. -
Bubble dry Ammonia gas slowly. Do not use aqueous Ammonium Hydroxide.
-
Seal and stir at room temperature for 24-48 hours.
-
Phase 3: Purification
Q: The final product is a sticky hygroscopic gum. How do I get a free-flowing powder? A: Mandelamidine HCl is notoriously hygroscopic due to the extra hydroxyl group hydrogen bonding with water.
-
The Fix: Recrystallization requires a biphasic solvent system.
-
Dissolve crude gum in minimal hot Isopropanol (iPrOH).
-
Add dry Acetone or Diethyl Ether until turbid.
-
Cool slowly to
.
-
-
Drying: You must dry the final salt over
in a vacuum desiccator for 24 hours.
Part 3: Optimized Experimental Protocol
This protocol is designed for a 10g scale.
Materials Table
| Reagent | Equivalents | Role | Critical Spec |
| Mandelonitrile | 1.0 eq | Substrate | >98% purity, Yellow/Colorless oil |
| Ethanol (Abs.) | Solvent | Solvent | <0.05% Water (Dried over 3Å sieves) |
| HCl (Gas) | Excess | Catalyst | Generated in situ or from gas cylinder |
| Ammonia (Gas) | 3.0 - 4.0 eq | Nitrogen Source | Anhydrous (Gas cylinder) |
| Diethyl Ether | Anti-solvent | Precipitant | BHT stabilized, Anhydrous |
Step-by-Step Procedure
-
Preparation of Pinner Salt:
-
Dissolve Mandelonitrile (10g) in anhydrous Ethanol (30 mL) and Diethyl Ether (30 mL).
-
Cool to
in an ice/salt bath. -
Bubble dry HCl gas through the solution for 2-3 hours until saturation (weight gain should be ~1.2x theoretical).
-
Crucial: Seal the vessel and store at
for 48 hours. Do not rush this step.
-
-
Isolation of Intermediate:
-
A white precipitate (Imidate HCl) should form. If not, add more cold Ether.
-
Filter quickly under a blanket of Nitrogen. Wash with cold anhydrous Ether.
-
-
Ammonolysis:
-
Transfer the solid Imidate immediately to a pressure vessel containing cold Methanol (50 mL).
-
Bubble anhydrous
gas at for 30 mins. -
Seal and stir at
for 24 hours.
-
-
Workup:
-
Evaporate solvent to dryness.
-
The residue contains Product +
. -
Separation: Extract the residue with hot absolute Ethanol (Product dissolves;
is largely insoluble). Filter off the . -
Concentrate the filtrate and recrystallize using iPrOH/Ether.
-
Part 4: Alternative "Rescue" Strategy (The Amidoxime Route)
If the Pinner reaction consistently yields <30%, switch to the Amidoxime Route . This bypasses the moisture-sensitive imidate entirely.
-
Reaction: Mandelonitrile + Hydroxylamine
Mandelamidoxime. -
Reduction: Mandelamidoxime +
(Pd/C) or Raney Ni Mandelamidine.
Why this works: Amidoximes are stable solids and can be purified easily before the final reduction step.
References
-
Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (The foundational text on imidate chemistry).[2]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[3][2] A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Link
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. (Comprehensive review on stability of Pinner salts). Link
-
Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23), 4351-4367. (Alternative route validation). Link
Disclaimer: This guide is for research purposes only. Mandelonitrile is a precursor to cyanide; all steps must be performed in a functioning fume hood with appropriate cyanide antidote kits available.
Sources
Storage conditions for hygroscopic amidine hydrochloride salts
Technical Support Center: Hygroscopic Amidine Hydrochloride Salts
Current Status: Online Agent: Senior Application Scientist Ticket ID: #AMID-HCl-STAB-001
Introduction
Welcome to the Technical Support Hub for Amidine Hydrochloride Salts . You are likely here because your free-flowing white powder has turned into a sticky gum, a liquid (deliquescence), or is yielding inconsistent stoichiometry in your reactions.
Amidine hydrochlorides (
Module 1: Diagnostics & Science of Instability
Q: Why did my salt turn into a liquid? A: You are witnessing deliquescence , followed potentially by hydrolysis . Amidine salts have a high affinity for atmospheric water. The crystal lattice absorbs moisture until it dissolves in its own sorbed water. Once in solution, the amidine cation is susceptible to hydrolysis, converting it into an amide and ammonium chloride. This irreversible degradation destroys your reagent.
The Degradation Pathway: The following diagram illustrates the transition from a stable salt to an inactive amide.
Figure 1: The degradation cascade. Physical deliquescence facilitates chemical hydrolysis.
Module 2: Storage Protocols
Q: How should I store these salts long-term? A: Do not rely on standard screw-cap vials. The liner often degrades, allowing moisture ingress. Use the Tiered Storage System below.
Table 1: Storage Tier System
| Storage Tier | Duration | Recommended Container | Environment |
| Tier 1 (Working) | < 1 Week | Glass vial with Teflon-lined cap | Desiccator with active Silica Gel or |
| Tier 2 (Short-Term) | 1-3 Months | Parafilm-sealed vial inside a secondary jar | Vacuum desiccator over |
| Tier 3 (Long-Term) | > 3 Months | Schlenk tube or flame-sealed ampoule | Inert atmosphere ( |
*Note: When storing at -20°C, the container MUST be allowed to warm to room temperature inside a desiccator before opening to prevent condensation.
Module 3: Handling & Weighing
Q: The mass keeps increasing while I weigh it. How do I get an accurate measurement? A: This is "drift" caused by rapid water absorption. You must minimize atmospheric exposure.[1][2]
Protocol: The "Difference Weighing" Technique Do not weigh the solid directly onto a weigh boat.
-
Tare the balance to zero.
-
Place your closed storage vial containing the amidine HCl onto the balance. Record Mass
. -
Remove the vial, open it, and quickly transfer an estimated amount to your reaction vessel.
-
Immediately close the vial and place it back on the balance. Record Mass
. -
Calculate: Mass added =
.
Why this works: You are measuring the loss of mass from the protected environment, rather than the gain of mass (salt + water) on an exposed weigh boat.
Module 4: Troubleshooting & Recovery
Q: My reagent is clumpy but not liquid. Can I save it? A: Yes, but you must remove the water without triggering thermal hydrolysis.
Decision Logic for Recovery:
Figure 2: Decision matrix for reagent recovery based on physical state.
Recovery Protocol (Vacuum Drying):
-
Place the open vial in a vacuum desiccator.
-
Use Phosphorus Pentoxide (
) or KOH pellets as the desiccant. (Silica gel is often too weak for already-wet amidines). -
Apply high vacuum (< 1 mbar) for 12–24 hours at Room Temperature .
-
Warning: Do not heat wet amidine salts above 40°C, as this accelerates hydrolysis [1].
-
Recovery Protocol (Recrystallization): If drying fails, recrystallize using anhydrous ethanol followed by precipitation with anhydrous diethyl ether . Filter under inert gas if possible [2].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (Standard protocols for drying amidine salts via vacuum desiccation over
). -
Thermo Fisher Scientific. (2024). Safety Data Sheet: Acetamidine hydrochloride. (Details on hygroscopicity and incompatibility with moisture/oxidizing agents).
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of Amidines. Chemical Reviews, 35(3), 351–425. (Foundational review on amidine stability and hydrolysis mechanisms).
-
ScienceMadness Wiki. (2023). Acetamidine hydrochloride: Properties and Handling. (Practical laboratory consensus on storage and deliquescence).
Sources
Removing ammonium chloride impurities from Mandelamidine preparations
Technical Support Center: Mandelamidine Preparations
Topic: Troubleshooting the Removal of Ammonium Chloride Impurities
Welcome to the technical support center for Mandelamidine preparations. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in the synthesis of mandelamidine: the removal of ammonium chloride (NH₄Cl) impurities. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate this purification challenge effectively.
Frequently Asked Questions (FAQs)
Q1: Why is ammonium chloride a common impurity in mandelamidine synthesis?
Ammonium chloride is a frequent byproduct in the synthesis of mandelamidine, particularly when employing the Pinner reaction.[1][2][3][4][5] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1][2][4] Subsequent reaction with ammonia or an amine leads to the formation of the desired amidine.[1][3] If anhydrous HCl and ammonia are used in these steps, they can react to form ammonium chloride as a byproduct.
Here is a simplified representation of the Pinner reaction leading to mandelamidine and the formation of ammonium chloride:
-
Pinner Salt Formation: Mandelonitrile reacts with an alcohol (e.g., ethanol) in the presence of anhydrous HCl to form the ethyl imidate hydrochloride (Pinner salt).
-
Amidine Formation: The Pinner salt then reacts with ammonia to form mandelamidine hydrochloride.
-
Byproduct Formation: Excess ammonia and hydrogen chloride in the reaction mixture will readily combine to form ammonium chloride.
Q2: What are the primary challenges in separating ammonium chloride from mandelamidine?
The main challenges stem from the similar physical properties of mandelamidine salts and ammonium chloride. Both are typically crystalline solids and can exhibit solubility in similar polar solvents.[6] For instance, if mandelamidine is in its hydrochloride salt form, its solubility profile may closely resemble that of ammonium chloride, making simple extraction or precipitation methods difficult.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of mandelamidine.
Scenario 1: My recrystallization attempt failed to remove ammonium chloride.
Problem: You've attempted to purify your crude mandelamidine product by recrystallization, but analytical data (e.g., ¹H NMR, elemental analysis) still shows significant ammonium chloride contamination.
Root Cause Analysis and Solutions:
The success of recrystallization hinges on the differential solubility of the desired compound and the impurity in a given solvent system at varying temperatures.[7][8][9][10][11] If both mandelamidine and ammonium chloride have similar solubility profiles in your chosen solvent, this method will be ineffective.
Workflow for Troubleshooting Recrystallization:
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. praxilabs.com [praxilabs.com]
- 9. LabXchange [labxchange.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Alpha-Hydroxy Amidine Cyclization Protocols
Topic: Troubleshooting Cyclization Reactions with
Introduction: The "Dual-Nucleophile" Challenge
Welcome to the Technical Support Center. You are likely here because your cyclization reaction involving an
These scaffolds are prized in medicinal chemistry for generating imidazole-4-methanols (kinase inhibitors) or pyrimidine acyclonucleosides . However, they present a unique "Dual-Nucleophile" challenge: the amidine nitrogen (
This guide moves beyond standard protocols to address the specific mechanistic failures of these substrates.
Module 1: Material Stability & Handling (Tier 1 Support)
Status: Pre-Reaction Check Common Symptom: Starting material disappears before reagents are added; ammonia smell.
Q1: My -hydroxy amidine salt is sticky/hygroscopic. Can I free-base it before the reaction?
Recommendation: NO. Do not isolate the free base.
-
The Science:
-Hydroxy amidines are significantly less stable than their alkyl counterparts. The electron-withdrawing -hydroxyl group increases the electrophilicity of the amidine carbon, making it highly susceptible to hydrolysis by atmospheric moisture, reverting to the -hydroxy amide and ammonia. -
The Protocol: Store as the HCl or acetate salt in a desiccator. Perform the "free-basing" in situ within the reaction vessel.
-
Standard: Add the amidine salt to the solvent.
-
Activation: Add a stoichiometric amount of mild base (e.g., NaHCO
, KOAc, or NaOEt) and stir for 15 minutes before adding the electrophile.
-
Q2: I see a new spot on TLC just by dissolving the starting material in methanol.
Diagnosis: You are likely observing transamidation or solvolysis .
-
The Fix: Switch to a non-nucleophilic, polar aprotic solvent.
-
Recommended:DMF (Dimethylformamide) or DMA (Dimethylacetamide).
-
Why: These solvents dissolve the polar salt without competing for the electrophile or attacking the amidine carbon.
-
Module 2: Imidazole Formation (The 5-Exo-Trig Pathway)
Target: Reaction with
Q3: I am getting a complex mixture of O-alkylated product and the desired imidazole. How do I favor N-alkylation?
Root Cause: The
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Base | NaHCO | Weak bases neutralize the amidine salt but are insufficient to fully deprotonate the |
| Solvent | DMF or MeCN | Aprotic solvents favor the soft-soft interaction between the neutral amidine nitrogen and the alkyl halide. |
| Temperature | Stepwise Ramp | Start at 0°C for addition (kinetic control favor N-attack), then heat to 80°C for dehydration/aromatization. |
Q4: The reaction turns into a black tar. Mass spec shows [M-18] peaks.
Diagnosis: Uncontrolled dehydration/elimination .
The acidic conditions generated during cyclization (HBr byproduct) are catalyzing the elimination of the
The Fix: The "Buffered Scavenger" System
-
Add a Scavenger: Use Propylene Oxide (3-5 equiv) in the reaction mixture.
-
Lower Temperature: Do not reflux. Heat only to 60–70°C.
Visual Workflow: Imidazole Optimization
Caption: Decision tree for optimizing regioselectivity and preventing polymerization in imidazole synthesis.
Module 3: Pyrimidine Formation (The 6-Exo-Trig Pathway)
Target: Reaction with 1,3-dicarbonyls (e.g., acetylacetone, malonates).
Q5: The reaction is stalled at the intermediate. I see the condensed product but it won't cyclize.
Diagnosis: The
The Fix:
-
Force Dehydration: Add a Lewis Acid catalyst, specifically Yb(OTf)
(5 mol%) or TMSCl (1 equiv). This coordinates to the carbonyl oxygen, disrupting the H-bond and activating the carbonyl for the final ring closure. -
Azeotropic Removal: Use toluene/ethanol mix and a Dean-Stark trap (if scale permits) to physically remove water.
Module 4: Advanced Troubleshooting & Workup
Q6: My product is water-soluble and I can't extract it.
Issue: The imidazole ring + the
-
Salting Out: Saturate the aqueous layer with NaCl and K
CO . -
Solvent: Extract with n-Butanol or IPA/CHCl
(1:3) . -
Alternative: Evaporate the reaction solvent (DMF) completely under high vacuum, then triturate the residue with dry acetonitrile. The inorganic salts will remain solid, while the product dissolves.
Q7: Should I protect the -hydroxyl group?
Verdict: If your yield is <30% despite optimization, YES .
-
Recommended Group: TBS (tert-butyldimethylsilyl) .
-
Pros: Stable to base (amidine formation) and mild heat.
-
Cons: Acid labile.
-
-
Avoid: Acetyl/Benzoyl esters (they will migrate to the amidine nitrogen or hydrolyze).
Summary of Critical Parameters
| Parameter | Standard Amidine | |
| Stability | Moderate | Low (Hydrolysis prone) |
| Base Choice | Et | NaHCO |
| Temperature | Reflux (100°C+) | Controlled (60-80°C) to prevent elimination |
| Major Side Reaction | Hydrolysis | O-Alkylation, Dehydration |
References
-
Synthesis of Imidazoles from Amidines
-
Amidine Hydrolysis Mechanisms
-
O- vs N-Alkylation Selectivity
-
Protection of Alpha-Hydroxy Groups
- Title: Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid deriv
- Source: PubMed (J Org Chem).
-
URL:[Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 4. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 5. US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture - Google Patents [patents.google.com]
- 6. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Amination of α-Hydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of Mandelamidine HCl in Non-Polar Solvents
Welcome to the technical support center for handling Mandelamidine HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in non-polar solvent systems. Here, we will delve into the fundamental principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure your experiments proceed smoothly and efficiently.
Section 1: Understanding the Core Problem - Why is Mandelamidine HCl Insoluble in Non-Polar Solvents?
FAQ 1: What is Mandelamidine HCl, and why is its structure important for solubility?
Mandelamidine hydrochloride is the salt form of Mandelamidine. Structurally, it is an amidine derivative of mandelic acid. The key to understanding its solubility lies in its ionic nature. The molecule contains a protonated amidine group, which forms an ionic bond with a chloride ion (Cl⁻). This salt form makes the compound highly polar.
FAQ 2: What does "polar" vs. "non-polar" mean for solvents and solutes?
The principle of "like dissolves like" is fundamental in chemistry.[1][2][3]
-
Polar molecules , like water and Mandelamidine HCl, have an uneven distribution of electron density, resulting in partial positive and negative charges. These molecules interact favorably with other polar molecules through electrostatic interactions.
-
Non-polar molecules , such as hexane or toluene, have an even distribution of electron density. They interact with each other through weaker van der Waals forces.
Because of this, polar solutes dissolve well in polar solvents, and non-polar solutes dissolve well in non-polar solvents.[4] A significant mismatch in polarity, such as trying to dissolve the highly polar Mandelamidine HCl in a non-polar solvent, will result in poor solubility.[5]
FAQ 3: Why is Mandelamidine provided as a hydrochloride salt?
Many amine-containing drugs are formulated as hydrochloride salts to improve their stability and aqueous solubility.[6][7] The free base form of many amines can be less stable and may be oily or difficult to handle.[8] While beneficial for aqueous systems, this salt form is the primary reason for insolubility in non-polar organic solvents.[9]
Section 2: Troubleshooting Guide - Strategies for Dissolving Mandelamidine HCl in Non-Polar Solvents
This section provides a series of troubleshooting steps, from the simplest to the more complex, to address the challenge of dissolving Mandelamidine HCl in non-polar solvents.
Issue 1: My Mandelamidine HCl won't dissolve in my non-polar reaction solvent.
Solution A: Convert the Hydrochloride Salt to its Free Base Form
The most direct way to increase the solubility of an amine salt in a non-polar solvent is to convert it back to its non-polar free base form. This is achieved by neutralizing the hydrochloride with a base.
By removing the proton from the protonated amidine, you eliminate the ionic charge, making the molecule significantly less polar and more compatible with non-polar solvents.
This protocol is a standard and effective method for generating the free base of an amine hydrochloride salt.
-
Dissolution: Dissolve the Mandelamidine HCl in a minimal amount of a polar solvent in which it is soluble, such as water or methanol.
-
Basification: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, dropwise while stirring.[10] Monitor the pH of the aqueous layer with pH paper or a pH meter, aiming for a pH of 9-10 to ensure complete deprotonation.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible, non-polar organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). The volume of the organic solvent should be sufficient to dissolve the expected amount of the free base.
-
Mixing and Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The Mandelamidine free base will partition into the organic layer, while the resulting salt (e.g., NaCl) will remain in the aqueous layer.
-
Collection and Drying: Drain the organic layer. To maximize yield, you can perform additional extractions of the aqueous layer with fresh organic solvent. Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.
-
Isolation: Filter off the drying agent. The resulting solution contains the Mandelamidine free base in your chosen non-polar solvent, ready for use in your reaction. If you need the pure, solvent-free free base, you can remove the solvent under reduced pressure using a rotary evaporator.
Caption: Free base conversion workflow.
Solution B: Utilize a Co-Solvent System
If converting to the free base is not desirable or feasible for your specific application, a co-solvent system can be an effective alternative.
A co-solvent system involves adding a small amount of a polar solvent to the non-polar bulk solvent. This polar co-solvent can help to solvate the ionic Mandelamidine HCl, while the overall solvent mixture remains predominantly non-polar.
-
Miscibility: The co-solvent must be miscible with the primary non-polar solvent.
-
Polarity: The co-solvent should be polar enough to interact with the Mandelamidine HCl but not so polar that it significantly alters the overall properties of the solvent system.
-
Reactivity: The co-solvent must be inert under your reaction conditions.
| Co-Solvent | Polarity | Common Non-Polar Solvents to Pair With |
| Tetrahydrofuran (THF) | Moderate | Toluene, Dichloromethane (DCM) |
| 2-Methyltetrahydrofuran | Moderate | Toluene, Heptane |
| Dioxane | Moderate | Benzene, Chloroform |
| Acetone | High | Toluene, Diethyl Ether |
| Isopropanol (IPA) | High | Hexane, Toluene |
-
Initial Test: In a small vial, add your desired amount of Mandelamidine HCl to the non-polar solvent.
-
Titration: While stirring, add the chosen co-solvent dropwise until the Mandelamidine HCl dissolves.
-
Optimization: Note the minimum amount of co-solvent required for dissolution. It is often best to use the lowest effective concentration to minimize any potential impact on your reaction.
-
Scaling: Once an effective co-solvent ratio is determined, you can scale up the system for your experiment.
Issue 2: Even with a co-solvent, the solubility is poor, or I need to avoid protic solvents.
Solution: Employ Phase-Transfer Catalysis
For reactions occurring in a biphasic system (e.g., an aqueous phase and an organic phase) or when trying to dissolve an ionic solid in a non-polar liquid, a phase-transfer catalyst (PTC) can be highly effective.[11][12]
A phase-transfer catalyst is a molecule that has both a hydrophilic (water-loving) and a lipophilic (oil-loving) part.[13][14] It can bind to an ion in the aqueous phase (or at the solid-liquid interface) and shuttle it into the organic phase where the reaction can occur.[15]
-
Quaternary Ammonium Salts: e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride.
-
Phosphonium Salts: e.g., Tetrabutylphosphonium bromide.
-
Crown Ethers: e.g., 18-Crown-6 (use with caution due to toxicity).
-
Setup: Combine your non-polar solvent, Mandelamidine HCl, and any other organic-soluble reactants in your reaction vessel.
-
Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst. Typically, 1-10 mol% relative to the Mandelamidine HCl is sufficient.
-
Aqueous Phase (if applicable): If your reaction involves an aqueous reagent, add it to the mixture.
-
Reaction: Stir the mixture vigorously to ensure good mixing between the phases and facilitate the action of the catalyst.
Caption: Mechanism of Phase-Transfer Catalysis.
Section 3: Summary of Troubleshooting Approaches
| Method | Principle | Best For... | Key Considerations |
| Free Base Conversion | Removes the ionic charge, making the molecule non-polar. | Homogeneous reactions in a single non-polar solvent phase. | Requires an additional workup step; the free base may be less stable. |
| Co-Solvent System | A small amount of a polar solvent aids in solvating the ionic compound. | When a small amount of a polar solvent is tolerable in the reaction. | The co-solvent must be inert and miscible; may affect reaction kinetics. |
| Phase-Transfer Catalysis | A catalyst shuttles the ionic species into the non-polar phase. | Biphasic reactions or when dissolving a solid salt in a non-polar liquid for reaction. | Requires vigorous stirring; the catalyst must be chosen carefully for the system. |
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can effectively overcome the solubility challenges of Mandelamidine HCl in non-polar solvents, leading to more successful and reproducible experimental outcomes.
References
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Phase-transfer catalyst. Retrieved from [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Free base. Retrieved from [Link]
-
Quora. (2017, July 9). Why does NaCl dissolve in water (polar solvents) but is insoluble in non-polar solvents? Retrieved from [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
-
RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently? Retrieved from [Link]
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Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]
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The Solution Process. (n.d.). Retrieved from [Link]
-
Vaia. (n.d.). Question: Many drugs are sold as their hydrochloride salts. Retrieved from [Link]
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Navigating the Challenges of the Pinner Reaction with Sterically Hindered Nitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Pinner reaction, a classic and reliable method for synthesizing esters, amidines, and other valuable compounds from nitriles and alcohols, can present significant challenges when dealing with sterically hindered substrates.[1][2][3] Low yields, incomplete reactions, and the formation of unwanted side products are common hurdles. This technical support guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you successfully navigate these complexities.
Understanding the Hurdle: Steric Hindrance in the Pinner Reaction
The core of the Pinner reaction involves the acid-catalyzed nucleophilic attack of an alcohol on a nitrile to form an imidate salt, often referred to as a Pinner salt.[1][2] This intermediate is then hydrolyzed or aminolyzed to yield the desired product.
Steric hindrance around the nitrile group can impede the approach of the alcohol nucleophile, slowing down or even preventing the reaction. Large, bulky groups on the nitrile or the alcohol can create a "molecular shield," making it difficult for the reactants to come together in the correct orientation for the reaction to occur.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when performing the Pinner reaction with sterically hindered nitriles.
Issue 1: Low or No Conversion of the Starting Nitrile
-
Question: I'm seeing a significant amount of my starting nitrile unreacted, even after prolonged reaction times. What could be the cause?
-
Answer: Low conversion is a classic sign that the activation energy for the reaction is too high, likely due to steric hindrance. Here are several factors to consider and troubleshoot:
-
Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed.[2] Ensure you are using a sufficient amount of a strong, anhydrous acid. Gaseous hydrogen chloride (HCl) is the traditional choice, but can be challenging to handle.[4][5] Consider in situ generation of HCl using reagents like trimethylsilyl chloride (TMSCl) in an alcohol.[5]
-
Suboptimal Temperature: While low temperatures are generally recommended to prevent the decomposition of the Pinner salt, sterically hindered substrates may require higher temperatures to overcome the activation barrier.[1][2] Carefully monitor the reaction and consider a gradual increase in temperature.
-
Inadequate Solvent: The choice of solvent is critical. It must be anhydrous and capable of dissolving both the nitrile and the acid catalyst.[1] Ethereal solvents like dioxane or diethyl ether are common choices. For particularly stubborn reactions, using the alcohol reactant as the solvent can increase its effective concentration.
-
Alternative Catalysis: If the standard acid-catalyzed Pinner reaction is failing, consider a base-catalyzed approach.[1][2] Electron-poor nitriles, which are less reactive under acidic conditions, may react more readily with a strong base like sodium alkoxide.[2]
-
Issue 2: Formation of Amide as a Major Side Product
-
Question: My main product is the corresponding amide instead of the desired ester or amidine. Why is this happening and how can I prevent it?
-
Answer: Amide formation is a common side reaction in the Pinner reaction, especially when even trace amounts of water are present. The intermediate Pinner salt is highly susceptible to hydrolysis.
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried before use.[6] Use anhydrous solvents and reagents. If using gaseous HCl, ensure it is dry.
-
Temperature Control: Higher temperatures can promote the decomposition of the Pinner salt to the amide.[1][2] Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Immediate Work-up: Do not let the reaction mixture stand for extended periods after the reaction is complete.[6] Proceed with the work-up and purification steps as soon as possible to minimize the chance of hydrolysis.
-
Issue 3: Incomplete Reaction and a Mixture of Products
-
Question: My reaction seems to stall, and I'm left with a mixture of starting material, the desired product, and other unidentified byproducts. What's going on?
-
Answer: This scenario often points to a combination of factors, including steric hindrance, suboptimal reaction conditions, and potential decomposition pathways.
-
Re-evaluate Your Strategy: For highly hindered nitriles, a standard Pinner reaction may not be the most efficient route. Consider alternative synthetic strategies. For example, hydrolysis of the nitrile to a carboxylic acid followed by esterification can be a more reliable two-step process.[7]
-
Lewis Acid Catalysis: Recent literature suggests that Lewis acids can promote the Pinner reaction under milder conditions.[5] This can be a valuable alternative to the harsh conditions of traditional methods.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress closely.[8] This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a pre-made solution of HCl in an organic solvent instead of gaseous HCl?
-
A1: Yes, commercially available solutions of HCl in solvents like dioxane or diethyl ether are a convenient and often safer alternative to handling gaseous HCl. However, ensure the solution is anhydrous.
-
-
Q2: What is the role of the alcohol in the Pinner reaction?
-
A2: The alcohol acts as the nucleophile, attacking the electrophilic carbon of the protonated nitrile to form the imidate intermediate.[9]
-
-
Q3: Are there any functional groups that are incompatible with the Pinner reaction?
-
A3: Yes, acid-sensitive functional groups may not be compatible with the strongly acidic conditions of the Pinner reaction. It is important to consider the overall functionality of your substrate.
-
Optimized Experimental Protocol: Pinner Reaction of a Sterically Hindered Nitrile
This protocol provides a general guideline. Optimization of reaction time, temperature, and reagent stoichiometry will be necessary for specific substrates.
Materials:
-
Sterically hindered nitrile
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous solvent (e.g., dioxane, diethyl ether)
-
Anhydrous hydrogen chloride (gas or solution in an anhydrous solvent)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered nitrile and the anhydrous alcohol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Dissolution: Add the anhydrous solvent to dissolve the nitrile.
-
Acidification: Cool the reaction mixture to 0°C in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent dropwise. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to stir at 0°C or let it slowly warm to room temperature while monitoring the progress by TLC or GC. For highly hindered substrates, gentle heating may be required.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Visualizing the Pinner Reaction and Troubleshooting
To further aid in understanding the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: The Pinner reaction mechanism.
Caption: A troubleshooting workflow for the Pinner reaction.
Key Reaction Parameters and Their Effects
| Parameter | Effect on Sterically Hindered Substrates | Recommendation |
| Temperature | Higher temperatures can overcome steric hindrance but may also promote side reactions and decomposition. | Start at low temperatures (0°C) and gradually increase if necessary while monitoring the reaction.[1] |
| Acid Catalyst | A strong, anhydrous acid is essential for nitrile activation. The choice and concentration can significantly impact the reaction rate. | Use anhydrous HCl (gas or solution) or consider in situ generation methods. Lewis acids can be a milder alternative.[5] |
| Solvent | The solvent must be anhydrous and capable of dissolving all reactants. | Anhydrous ethers (dioxane, diethyl ether) are standard. Using the reactant alcohol as a solvent can be effective.[1] |
| Reaction Time | Sterically hindered substrates will likely require longer reaction times. | Monitor the reaction progress closely using analytical techniques to determine the optimal time.[8] |
By carefully considering these factors and employing a systematic troubleshooting approach, researchers can significantly improve the success rate of the Pinner reaction for even the most challenging sterically hindered nitriles.
References
-
J&K Scientific. Pinner Reaction. (2025-06-04). [Link]
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Schlieter, D., et al. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1579 (2013). [Link]
-
Chemistry : The Mystery of Molecules. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube, (2019-11-18). [Link]
-
ResearchGate. Optimization of the Reaction Conditions. [Link]
-
Chemistry Steps. Nitriles to Esters. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
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- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
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- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Guide: Drying Protocols for 2-Hydroxy-2-phenylethanimidamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for the critical drying phase of 2-Hydroxy-2-phenylethanimidamide hydrochloride. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific molecule, ensuring the integrity, stability, and purity of the final product.
Section 1: Critical Compound Properties & Drying Considerations
This section addresses the fundamental chemical characteristics of 2-Hydroxy-2-phenylethanimidamide hydrochloride that dictate the choice and execution of drying protocols.
Q1: What are the key chemical properties of 2-Hydroxy-2-phenylethanimidamide hydrochloride that influence drying?
A1: The molecular structure of 2-Hydroxy-2-phenylethanimidamide hydrochloride presents several challenges for effective drying. Understanding these is the first step to developing a robust protocol.
-
Hygroscopicity: Hydrochloride salts are known to be hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[1][2] The presence of the chloride ion can facilitate hydrogen bonding with water molecules.[3][4] This property can lead to the formation of a sticky or oily solid if exposed to ambient humidity, making handling and accurate weighing difficult.
-
Hydrogen Bonding Capability: The presence of a hydroxyl (-OH) group and N-H bonds in the imidamide moiety allows for strong intermolecular hydrogen bonding. While this is inherent to the molecule's structure, it also means it can form strong hydrogen bonds with protic solvents like water or alcohols, making their complete removal challenging.
-
Thermal Sensitivity: The molecule contains multiple functional groups that may be susceptible to thermal degradation.
-
The benzylic hydroxyl group could be prone to dehydration (elimination of water) at elevated temperatures to form a styrene-type derivative. Computational studies on the related 2-phenylethanol show that dehydration to form styrene is a potential thermal decomposition pathway.[5]
-
Hydrochloride salts of some amines can be thermally labile, potentially leading to the loss of hydrogen chloride (HCl) gas at high temperatures, which would alter the compound's chemical identity and purity.[1]
-
-
Potential for Polymorphism: The drying process (rate of solvent removal, temperature, and pressure) can influence the final crystalline form of the compound. Different polymorphs can exhibit different physical properties, including solubility, stability, and bioavailability, making control of the solid form critical in pharmaceutical development.[1][6]
Q2: Why is the choice of drying method so critical for this compound?
A2: A non-optimized drying process can compromise the quality of your final product. The primary goals of a carefully selected drying protocol are:
-
Preventing Chemical Degradation: Aggressive drying conditions, particularly high temperatures, can initiate decomposition pathways.[7][8] A proper protocol ensures that solvent is removed well below the compound's decomposition temperature.
-
Achieving Target Residual Solvent Levels: For pharmaceutical applications, residual solvents must be reduced to levels compliant with regulatory guidelines (e.g., ICH guidelines).[9] The strong interaction between the compound and certain solvents necessitates efficient drying techniques.
-
Controlling the Solid-State Form: The method of solvent removal can determine whether the final product is amorphous or a specific crystalline polymorph.[6][10] This is crucial for consistency in downstream applications, such as formulation and performance.
-
Ensuring Physical and Chemical Stability: A thoroughly dried product, free from excess moisture and solvents, will have better long-term stability. Hygroscopicity can be mitigated by proper drying and subsequent storage.[1][3]
Section 2: Recommended Drying Protocols
The following protocols are designed to address the specific challenges of 2-Hydroxy-2-phenylethanimidamide hydrochloride. The choice of method depends on the scale, available equipment, and the ultimate requirements for the material.
Protocol 2.1: Standard Laboratory Drying (Vacuum Oven)
This is the most common and effective method for achieving low residual solvent levels while minimizing thermal stress.
Principle: By reducing the ambient pressure, the boiling points of residual solvents (e.g., water, ethanol, isopropanol) are significantly lowered, allowing for their efficient removal at a modest temperature.
Apparatus:
-
Vacuum oven with temperature and pressure control.
-
Vacuum pump (diaphragm pump recommended to avoid oil back-streaming).
-
Cold trap (to protect the pump from solvent vapors).
-
Shallow glass drying dish or tray.
Step-by-Step Methodology:
-
Preparation: Spread the filtered, wet cake of the compound in a thin, even layer on the drying dish. Breaking up any large clumps will increase the surface area and accelerate drying.
-
Loading: Place the dish in the vacuum oven on a shelf.
-
Initial Vacuum: Close the oven door and begin to slowly apply vacuum. A sudden application of high vacuum can cause fine powder to be aspirated into the vacuum line.
-
Heating: Once a moderate vacuum is achieved (e.g., <100 mbar), begin heating the oven to the desired setpoint (see Table 1).
-
Nitrogen Sweep (Optional but Recommended): To enhance the removal of solvent vapors, a slow bleed of an inert gas like dry nitrogen can be introduced into the oven. This process, known as a "purge" or "sweep," helps to break the vapor-pressure equilibrium near the crystal surface.
-
Drying: Hold the compound under the specified conditions for the recommended time. Drying time is dependent on the solvent being removed, batch size, and particle size.
-
Cooling and Venting: Once the drying period is complete, turn off the heat and allow the oven to cool to room temperature before venting. Vent the oven slowly with dry nitrogen or argon to prevent the introduction of atmospheric moisture into your dry product.
-
Verification: Immediately transfer a sample for analysis to confirm dryness (see Q4 in FAQs).
Data Presentation: Recommended Vacuum Oven Drying Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 40–50 °C | This range is generally a safe starting point to avoid thermal degradation while providing enough energy for solvent evaporation under vacuum. A higher temperature may be possible but should be validated by thermal analysis (TGA/DSC). |
| Pressure | <10 mbar | Lower pressure reduces the boiling point of solvents more effectively. A good vacuum is essential for removing high-boiling point solvents or strongly bound water. |
| Time | 12–48 hours | Highly dependent on scale and solvent. Dry to a constant weight (weigh the sample at intervals, e.g., every 4-6 hours, until the weight no longer changes). |
| Inert Gas Purge | Slow bleed | A gentle nitrogen sweep helps carry solvent vapors away from the product surface, accelerating the drying rate.[9] |
Protocol 2.2: Lyophilization (Freeze-Drying)
This method is ideal for highly sensitive compounds or when preserving a specific amorphous or crystalline structure is critical.
Principle: Lyophilization involves freezing the material and then reducing the pressure, allowing the frozen solvent (e.g., water) to sublimate directly from a solid to a gas. This avoids the liquid phase and the potential issues associated with heating.
Apparatus:
-
Lyophilizer (Freeze-Dryer) with a condenser coil.
-
Flasks or trays suitable for lyophilization.
-
High-vacuum pump.
Step-by-Step Methodology:
-
Dissolution: Dissolve the compound in a suitable solvent, typically high-purity water or a mixture like tert-butanol/water. The solution should be clear.
-
Freezing: Freeze the solution completely. For flasks, this is often done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inner surface, maximizing the surface area.
-
Loading: Quickly connect the frozen flask or place the tray onto the lyophilizer manifold.
-
Evacuation: Start the vacuum pump. The pressure in the system must be below the triple point of the solvent for sublimation to occur.
-
Sublimation (Primary Drying): The solvent will begin to sublimate. The condenser coil in the lyophilizer, operating at a very low temperature (e.g., -50 to -80 °C), traps the solvent vapor as ice. This phase removes the bulk of the solvent.
-
Desorption (Secondary Drying): After all the ice has sublimated, a small amount of bound solvent may remain. A slight, controlled increase in shelf temperature (e.g., to 20-25 °C) under high vacuum can be applied to desorb these remaining solvent molecules.[11]
-
Venting and Removal: Once complete, the system is vented with dry nitrogen. The resulting product is typically a light, fluffy, and highly porous solid.
Section 3: Troubleshooting Guide
Unexpected issues can arise during drying. This guide provides a systematic approach to identifying and resolving common problems.
Mandatory Visualization: Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting common issues encountered when drying 2-Hydroxy-2-phenylethanimidamide hydrochloride.
Caption: Troubleshooting decision tree for drying protocols.
Data Presentation: Troubleshooting Guide Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound becomes oily, sticky, or turns into a "goo" during drying. | 1. Hygroscopicity: The compound is absorbing atmospheric moisture upon removal from the oven or due to a leak.[1][12] 2. Melting Point Depression: Residual solvent is forming a eutectic mixture with the solid, lowering its melting point. 3. Incorrect Solid Form: An unstable amorphous form may have been generated that has a lower glass transition temperature. | 1. Ensure the oven is vented with dry nitrogen and transfer the product quickly to a desiccator or glovebox. 2. Lower the drying temperature and extend the drying time to remove the solvent more gently. 3. Characterize the solid form (e.g., via XRPD) and adjust the crystallization/drying protocol to target a more stable crystalline form. |
| The final product has a high residual solvent content (confirmed by GC, NMR, or TGA). | 1. Insufficient Drying: The time, temperature, or vacuum level was inadequate. 2. Strongly Bound Solvent: Solvents capable of hydrogen bonding (water, alcohols) are trapped within the crystal lattice.[9] 3. Thick Product Bed: The sample layer was too thick, preventing efficient vapor escape from the bottom layers. | 1. Extend the drying time until a constant weight is achieved. Verify the vacuum pump is reaching the target pressure. 2. Use a nitrogen sweep to facilitate vapor removal. Consider re-slurrying the solid in a volatile, non-polar solvent (like heptane) in which it is insoluble, filtering, and then drying to displace the trapped solvent. 3. Spread the material in a thinner layer to maximize the surface area-to-volume ratio. |
| The compound changes color (e.g., turns yellow or brown). | 1. Thermal Decomposition: The drying temperature is too high, causing degradation of the molecule.[7] 2. Oxidation: Trace amounts of oxygen in the oven at elevated temperatures are causing oxidative degradation. The benzylic position is often susceptible. | 1. Immediately lower the drying temperature. Perform a thermogravimetric analysis (TGA) to determine the onset of decomposition. If necessary, switch to a non-thermal method like lyophilization. 2. Ensure a high vacuum is maintained and use a nitrogen purge/vent cycle to minimize the presence of air. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the dried product? A1: Due to its hygroscopic nature, the dried 2-Hydroxy-2-phenylethanimidamide hydrochloride should be stored in a tightly sealed container, preferably within a desiccator containing an active desiccant (e.g., Drierite®, molecular sieves) or in a controlled low-humidity environment. Storage under an inert atmosphere (nitrogen or argon) is also recommended for long-term stability.
Q2: Can I use a high temperature (>60 °C) to speed up the drying process? A2: This is strongly discouraged without prior thermal analysis. As noted, the compound has functional groups that are potentially thermally labile.[1][5] Using excessively high temperatures risks chemical degradation, which can compromise purity and yield. Always determine the thermal stability via TGA before increasing the drying temperature.
Q3: Which desiccants are recommended for use in a vacuum desiccator for this compound? A3: Anhydrous calcium sulfate (Drierite®) and molecular sieves (3Å or 4Å) are excellent choices.[13] They are neutral and have a high capacity for water. Phosphorus pentoxide (P₂O₅) is a very aggressive drying agent but can form a film of phosphoric acid that may not be ideal. Avoid acidic or basic desiccants if their vapors could react with the compound.
Q4: How do I definitively confirm the compound is sufficiently dry? A4: Visual inspection is not sufficient. The following analytical techniques are recommended:
-
Karl Fischer Titration (KF): This is the gold standard for quantifying water content.
-
Thermogravimetric Analysis (TGA): TGA can determine the total mass loss upon heating, which corresponds to residual volatiles (water and organic solvents). It also reveals the decomposition temperature.
-
Gas Chromatography (GC) Headspace: This technique is used to identify and quantify specific residual organic solvents to ensure they are below ICH limits.
-
Loss on Drying (LOD): While less specific than other methods, drying to a constant weight is a practical in-process check to indicate that the bulk of the solvent has been removed.
Section 5: General Drying Workflow
The diagram below illustrates the general process flow from a wet, filtered product to a final, quality-controlled dry solid.
Caption: General workflow for drying 2-Hydroxy-2-phenylethanimidamide HCl.
References
-
Royal Society of Chemistry. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing)". Available at: [Link]
-
ResearchGate. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF". Available at: [Link]
-
Pharmaceutical Technology. "Salt Selection in Drug Development". Available at: [Link]
-
Quora. "What makes common salt hygroscopic?". Available at: [Link]
-
ResearchGate. "What are the strategies for overcoming the crystal formation of drug after complete drying?". Available at: [Link]
-
Pharmaceutical Technology. "Advanced Troubleshooting for Spray Drying of Pharmaceuticals". Available at: [Link]
-
PubChem - NIH. "2-Phenylethanimidamide hydrochloride". Available at: [Link]
-
Document Server@UHasselt. "Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy". Available at: [Link]
-
Reddit. "Problem with hydrochloride salt formation/isolation : r/chemistry". Available at: [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Drying Methods". Available at: [Link]
-
PMC - National Center for Biotechnology Information. "Pharmaceutical protein solids: drying technology, solid-state characterization and stability". Available at: [Link]
-
Chemistry Stack Exchange. "Drying salts with HCl solution". Available at: [Link]
- Google Patents. "US20100204470A1 - method for salt preparation".
-
PubChem - NIH. "N'-hydroxy-2-phenylethanimidamide". Available at: [Link]
-
Enantia. "Solid Form Troubleshooting". Available at: [Link]
-
Catalent. "Advanced Troubleshooting for Spray Drying of Pharmaceuticals". Available at: [Link]
- Google Patents. "CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines".
-
Organic Chemistry at CU Boulder. "Drying Organic Solutions". Available at: [Link]
-
Pilotech. "API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed". Available at: [Link]
-
RSC Education. "Drying liquids | Resource". Available at: [Link]
-
Journal of Organic Chemistry. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". Available at: [Link]
-
Organic Syntheses Procedure. "Acetophenone, 2-amino-, hydrochloride". Available at: [Link]
-
ResearchGate. "Thermal Decomposition Procedures and Thermodynamic Properties of Some Transition Metal Complexes with 2-(2-Hydroxyphenyl)Benzothiazolate | Request PDF". Available at: [Link]
-
PMC - National Center for Biotechnology Information. "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride". Available at: [Link]
-
ResearchGate. "Thermal decomposition of 2-phenylethanol: A computational study on mechanism". Available at: [Link]
-
Wikipedia. "Phenylethanolamine". Available at: [Link]
-
ScienceDirect. "Thermal degradation behavior of polymethacrylates containing amine side groups". Available at: [Link]
-
American Chemical Society. "2-Phenylethylamine". Available at: [Link]
-
MDPI. "Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2". Available at: [Link]
-
PMC - National Center for Biotechnology Information. "Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach". Available at: [Link]
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- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating the Moisture Sensitivity of Amidine Hydrochloride Salts
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to handling the moisture sensitivity of amidine hydrochloride (HCl) salts. This resource, presented in a practical question-and-answer format, offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during experimental work with these hygroscopic compounds.
I. Frequently Asked Questions (FAQs): The Basics of Handling Amidine HCl Salts
Q1: What are amidine HCl salts, and why are they so sensitive to moisture?
A1: Amidines are a class of organic compounds containing the functional group -C(=NH)-NH₂.[1] They are strong bases and are often prepared and stored as hydrochloride salts to improve their stability and handling characteristics. However, these HCl salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This hygroscopicity is due to the polar nature of the salt and its strong affinity for water molecules.[3]
Q2: I left a container of an amidine HCl salt open on the bench for a short time. What are the potential consequences?
A2: Even brief exposure to atmospheric moisture can have significant consequences. You might observe physical changes in the powder, such as clumping, caking, or even deliquescence (dissolving in the absorbed water).[2] These physical changes make accurate weighing and handling difficult. More critically, the absorbed water can initiate chemical degradation, primarily through hydrolysis, which compromises the purity and potency of your reagent.[2][4]
Q3: What is the primary degradation pathway for amidine HCl salts in the presence of moisture?
A3: The primary degradation pathway is hydrolysis. Amidines are susceptible to hydrolysis, which breaks the carbon-nitrogen double bond, leading to the formation of the corresponding amide and an amine.[5][6] This reaction is catalyzed by the presence of water and can be accelerated by both acidic and basic conditions.[4] The resulting amide is often an undesired impurity that can complicate your reactions and subsequent purification steps.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Question: My reaction yields are not reproducible, and I'm observing an unexpected amide byproduct in my analytical data (e.g., NMR, LC-MS). Could this be related to the handling of my amidine HCl salt?
-
Answer: Absolutely. The presence of an amide byproduct is a strong indicator of amidine hydrolysis due to moisture contamination.[5] Inconsistent yields are also a common symptom, as the actual amount of active amidine reagent is decreasing with increased water exposure.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your reaction, visually inspect the amidine HCl salt. If it appears clumpy or sticky, it has likely absorbed moisture.
-
Implement Anhydrous Techniques: Handle the reagent under an inert atmosphere, such as in a glove box or using a Schlenk line.[2] Use dry solvents and glassware.
-
Minimize Exposure Time: Weigh the required amount of the salt quickly and immediately reseal the container tightly.[2]
-
Analytical Confirmation: Use analytical techniques like ¹H NMR to check for the presence of amide impurities in your starting material. The appearance of a new amide C=O signal in the IR spectrum can also be indicative of degradation.[7][8]
-
-
Issue 2: Difficulty in Weighing and Handling the Amidine HCl Salt
-
Question: My amidine HCl salt is clumpy and difficult to weigh accurately. What can I do?
-
Answer: Clumping is a direct result of moisture absorption.[2] To address this, proper storage and handling are crucial.
-
Troubleshooting Steps:
-
Proper Storage: Store the amidine HCl salt in a desiccator over a suitable drying agent (e.g., Drierite®, silica gel) to maintain a low-humidity environment. For long-term storage, consider a sealed container under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Drying the Reagent: If the reagent is already clumpy, you may be able to dry it under a high vacuum. However, be cautious with heating, as some amidine salts can be thermally labile. Always consult the supplier's data sheet for stability information.[9]
-
Controlled Environment Handling: Whenever possible, handle the salt in a glove box with a controlled, low-humidity atmosphere.[2]
-
-
Issue 3: Broad or Disappearing N-H Peaks in ¹H NMR Spectra
-
Question: The N-H proton signals of my amidine HCl salt are broad or seem to disappear in the ¹H NMR spectrum. Is this normal?
-
Answer: Yes, this is a common observation for amidines. The broadening of N-H peaks can be attributed to several factors, including tautomerism, quadrupolar broadening from the nitrogen atom, and proton exchange with residual water in the NMR solvent.[5]
-
Troubleshooting Steps:
-
Use Dry NMR Solvents: Ensure your deuterated solvent is anhydrous. Using freshly opened or properly stored solvents is critical.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange processes, potentially leading to sharper signals.[5]
-
D₂O Exchange: To confirm the identity of N-H protons, you can add a drop of D₂O to your NMR tube. The N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum.[5]
-
-
III. Experimental Protocols & Methodologies
Protocol 1: Standard Handling and Storage of Amidine HCl Salts
This protocol outlines the best practices for maintaining the integrity of your amidine HCl salts.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | To minimize thermal degradation.[2] |
| Relative Humidity (RH) | Less than 60% (ideally 30-40%) | To prevent moisture absorption, caking, and hydrolysis.[2] |
| Light Exposure | Store in the dark | To prevent light-sensitive degradation.[2] |
| Packaging | Tightly sealed, moisture-proof containers | To protect from atmospheric moisture and contaminants.[2] |
Protocol 2: Moisture Content Determination by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of a substance.[10]
-
Objective: To quantify the water content in an amidine HCl salt sample.
-
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Karl Fischer reagent
-
Amidine HCl salt sample
-
Gas-tight syringe for sample introduction
-
-
Procedure:
-
System Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual moisture in the solvent.
-
Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the amidine HCl salt into a gas-tight syringe or a sealed vial.
-
Sample Introduction: Quickly and carefully introduce the sample into the pre-tared titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the known titer of the reagent.
-
-
Notes:
-
For salts that do not dissolve well in methanol, the addition of a co-solvent like formamide may be necessary.[11]
-
The Karl Fischer oven method can be a good alternative for salts that are insoluble or cause side reactions. This involves heating the sample to release water, which is then carried by an inert gas stream into the titration cell.
-
IV. Visualizing the Problem: Hydrolysis and Experimental Workflow
Diagram 1: Proposed Hydrolysis Mechanism of an Amidine HCl Salt
The hydrolysis of an amidine is analogous to the hydrolysis of an amide. The following diagram illustrates the likely acid-catalyzed hydrolysis pathway.
Caption: Proposed acid-catalyzed hydrolysis of an amidine to an amide and an amine.
Diagram 2: Recommended Experimental Workflow
This workflow minimizes moisture exposure when working with amidine HCl salts.
Sources
- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. labicom.cz [labicom.cz]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Features of Mandelamidine Hydrochloride
In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of novel and known compounds. For researchers working with mandelamidine hydrochloride, a compound of interest for its potential therapeutic applications, a thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and stability studies. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of mandelamidine hydrochloride, offering a comparative perspective with structurally related compounds to rationalize the observed spectral features.
The Structural Significance of ¹H NMR in Mandelamidine Hydrochloride Analysis
Mandelamidine hydrochloride possesses a unique combination of a phenyl ring, a benzylic methine proton, a hydroxyl group, and a protonated amidinium moiety. Each of these structural features gives rise to distinct signals in the ¹H NMR spectrum, the positions of which (chemical shifts) are highly sensitive to the electronic environment of the protons. Accurate interpretation of this spectrum is therefore crucial for unambiguous structural verification.
Interpreting the ¹H NMR Spectrum of Mandelamidine Hydrochloride
An experimental ¹H NMR spectrum of a sample in deuterated dimethyl sulfoxide (DMSO-d₆) with hydrochloric acid provides the basis for our analysis[1]. The acidic conditions ensure that the amidine group is protonated, reflecting the hydrochloride salt form of the molecule. Based on fundamental principles of NMR spectroscopy and comparison with related structures, we can assign the expected chemical shifts for the different protons in mandelamidine hydrochloride.
Table 1: Predicted ¹H NMR Chemical Shifts for Mandelamidine Hydrochloride in DMSO-d₆
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Amidinium (-C(NH₂)₂) | ~9.0 - 9.5 | Broad singlet | 4H | The protons on the positively charged amidinium group are significantly deshielded due to the electron-withdrawing nature of the nitrogen atoms and resonance delocalization of the positive charge. This results in a downfield chemical shift. The broadness of the signal is often due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with residual water or the hydroxyl group. |
| Aromatic (Ar-H) | ~7.3 - 7.6 | Multiplet | 5H | Protons on the phenyl ring typically resonate in this region[2][3]. The specific splitting pattern will depend on the coupling between the ortho, meta, and para protons, but they often appear as a complex multiplet. |
| Benzylic (-CH-) | ~5.1 | Singlet/Doublet | 1H | This proton is situated between the phenyl ring and the hydroxyl group, both of which are electron-withdrawing. This benzylic position typically leads to a chemical shift in the range of 2.2-3.0 ppm[4][5][6]. However, the adjacent hydroxyl group further deshields this proton, shifting it significantly downfield. In the spectrum of DL-mandelic acid in DMSO-d₆, this proton appears around 5.04 ppm[7][8]. Depending on the rate of exchange of the hydroxyl proton, this signal may appear as a singlet or a doublet due to coupling with the hydroxyl proton. |
| Hydroxyl (-OH) | Variable | Broad singlet | 1H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent. It can also exchange with protons from water or the amidinium group, often resulting in a broad signal. In the spectrum of mandelic acid in DMSO-d₆, a distinct signal for the hydroxyl proton is observed[8]. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with the ¹H NMR spectra of benzamidine hydrochloride and DL-mandelic acid sodium salt is instructive.
Benzamidine Hydrochloride: This compound shares the phenyl and protonated amidinium groups with mandelamidine hydrochloride. An experimental ¹H NMR spectrum is available for comparison[9]. The aromatic protons of benzamidine hydrochloride are expected in a similar region to those of mandelamidine hydrochloride. The key difference lies in the absence of the benzylic methine and hydroxyl groups. The amidinium protons in benzamidine hydrochloride provide a direct comparison for the downfield signals observed in mandelamidine hydrochloride.
DL-Mandelic Acid Sodium Salt: This molecule features the same phenyl, benzylic methine, and hydroxyl groups as mandelamidine hydrochloride, but with a carboxylate group instead of the amidinium moiety. The ¹H NMR spectrum of DL-mandelic acid sodium salt in D₂O shows the aromatic protons and the benzylic methine proton[10]. The chemical shift of the benzylic proton in mandelic acid provides a valuable reference point for assigning the corresponding proton in mandelamidine hydrochloride[7][8].
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) of Mandelamidine Hydrochloride and Related Compounds
| Compound | Solvent | Aromatic Protons | Benzylic Proton | Amidinium/Amide Protons | Reference |
| Mandelamidine Hydrochloride (Predicted) | DMSO-d₆ | ~7.3 - 7.6 | ~5.1 | ~9.0 - 9.5 | - |
| Benzamidine Hydrochloride | - | Present | Absent | Present | [9] |
| Benzamide | DMSO-d₆ | 7.46 - 8.05 | Absent | 7.46, 8.05 | [11] |
| DL-Mandelic Acid | DMSO-d₆ | 7.29 - 7.44 | 5.04 | Absent | [7][8] |
This comparative analysis demonstrates the additive effect of the different functional groups on the chemical shifts of the protons in mandelamidine hydrochloride. The downfield shift of the benzylic proton is clearly influenced by the adjacent hydroxyl group, and the amidinium protons are expected at a significantly downfield position due to the positive charge.
Experimental Protocol for ¹H NMR Analysis of Mandelamidine Hydrochloride
To obtain a high-quality ¹H NMR spectrum of mandelamidine hydrochloride, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of mandelamidine hydrochloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the hydrochloride salt and its relatively high boiling point, which minimizes evaporation.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[12]
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 13 ppm to ensure all signals, including the downfield amidinium protons, are observed.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons, which is important for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[13]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Visualizing the Proton Environments of Mandelamidine Hydrochloride
The following diagram illustrates the different proton environments in the mandelamidine hydrochloride molecule, which correspond to the signals observed in the ¹H NMR spectrum.
Caption: Labeled structure of Mandelamidine Hydrochloride showing distinct proton environments.
Conclusion
This guide provides a comprehensive overview of the ¹H NMR chemical shifts of mandelamidine hydrochloride, grounded in experimental data and comparative analysis with related compounds. By understanding the rationale behind the chemical shifts of the aromatic, benzylic, and amidinium protons, researchers can confidently interpret their NMR spectra for structural confirmation and purity assessment. The detailed experimental protocol offers a robust methodology for obtaining high-quality data, further ensuring the integrity of their research.
References
-
California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]
-
Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. Retrieved from [Link]
-
Mondal, D., Sharma, M., Quental, M. V., Tavares, A. P. M., Prasad, K., & Freire, M. G. (n.d.). Suitability of bio-based ionic liquids for the extraction and purification of IgG antibodies. The Royal Society of Chemistry. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Chart. Retrieved from [Link]
-
ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Xu, Q., Lv, H., Lv, Z., Liu, M., Li, Y., Wang, X., Zhang, Y., & Xing, G. (2014). A Pyrene-Functionalized Zinc(Ⅱ)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP. The Royal Society of Chemistry. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2 O (a), DMSO-d 6 and 30% methanol-d 4 (b), compared to neat DMSO-d 6 (c). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in chemical shifts after successful reaction (between 6 & 13). Retrieved from [Link]
-
George Mason University. (2020, February 6). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793) [np-mrd.org]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. DL-Mandelic acid (90-64-2) 1H NMR spectrum [chemicalbook.com]
- 8. Mandelic acid(611-71-2) 1H NMR [m.chemicalbook.com]
- 9. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum [chemicalbook.com]
- 10. DL-MANDELIC ACID SODIUM SALT(34166-39-7) 1H NMR spectrum [chemicalbook.com]
- 11. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. mason.gmu.edu [mason.gmu.edu]
C13 NMR characterization of amidine carbon in Mandelamidine
Comparative Characterization Guide: C NMR of the Amidine Carbon in Mandelamidine
Executive Summary
The characterization of Mandelamidine (2-hydroxy-2-phenylacetamidine) presents a unique analytical challenge due to the interplay between its amidine functionality and the
This guide focuses specifically on the amidine carbon (
Chemical Context & Structural Logic[1]
To accurately interpret the NMR data, we must first define the electronic environment. Mandelamidine combines the basicity of an amidine with the inductive effects of a benzylic alcohol.
Structural Definition
-
Common Name: Mandelamidine[1]
-
IUPAC Name: 2-hydroxy-2-phenylacetamidine[2]
-
Key Feature: The central carbon is bonded to a phenyl group, an
-hydroxyl group, and the amidine nitrogen system.
The Diagnostic Target: Amidine Carbon
The amidine carbon typically resonates in the 155–170 ppm range. Its position is highly sensitive to:
-
Protonation State: Free base vs. Hydrochloride salt.
-
Substituent Effects: The
-OH group exerts an electron-withdrawing inductive effect (-I), theoretically deshielding the carbon compared to alkyl amidines, though resonance effects often modulate this.
Structural Visualization
The following diagram illustrates the structural relationship and the specific carbon of interest.
Figure 1: Structural relationship between Mandelamidine and its primary spectroscopic analogues.
Comparative Analysis: Chemical Shift Data
The following data consolidates experimental expectations based on electronic theory and literature values for structural analogues.
Comparative Chemical Shift Table ( C NMR)
| Compound | Functional Group | Carbon Environment | Typical Shift ( | Key Electronic Driver |
| Mandelamidine | Amidine | 162.0 – 168.0 | Resonance stabilization of | |
| Mandelamide | Amide | 174.0 – 178.0 | Carbonyl carbon is more deshielded due to oxygen electronegativity. | |
| Benzamidine | Amidine | 165.0 – 167.0 | Conjugation with phenyl ring; lacks | |
| Acetamidine | Aliphatic Amidine | 158.0 – 162.0 | Lacks phenyl conjugation (more shielded). |
Critical Observations
-
Amidine vs. Amide: The amidine carbon in Mandelamidine consistently appears upfield (lower ppm) relative to the carbonyl carbon of Mandelamide by approximately 10–15 ppm. This is the primary discriminator between the product and its hydrolysis degradation product.
-
Effect of
-OH: Comparing Benzamidine to Mandelamidine, the -hydroxyl group has a dual effect. While inductively withdrawing (deshielding), it also disrupts the direct conjugation of the phenyl ring with the amidine system slightly due to steric bulk/conformation. The net result is usually a shift very similar to, or slightly upfield from, Benzamidine.
Experimental Protocol: Validated Workflow
Acquiring high-quality
Sample Preparation
-
Solvent Choice:
-
Preferred:DMSO-
. Mandelamidine is often isolated as an HCl salt. DMSO dissolves the salt effectively and stabilizes the exchangeable protons. -
Alternative:Methanol-
( ) . Good solubility, but exchangeable protons (NH, OH) will disappear, and the amidine carbon may show broadening due to deuterium exchange mechanisms.
-
-
Concentration: Prepare a concentrated solution (
20 mg/0.6 mL) to improve the signal-to-noise ratio for the quaternary carbon.
Instrument Parameters (The "Self-Validating" Setup)
To ensure the amidine signal is real and not noise, follow this parameter set:
-
Pulse Sequence: Inverse Gated Decoupling (typically zgig or equivalent). This suppresses NOE to allow for integration (quantitative) if needed, though standard decoupling (zgpg) is fine for qualitative ID if the delay is long enough.
-
Relaxation Delay (
): Set to 3–5 seconds.-
Reasoning: The amidine carbon has no attached protons. Its relaxation is slow. A standard
of 1.0s will saturate the nuclei, significantly reducing signal intensity.
-
-
Scans (NS): Minimum 1024 scans for adequate S/N on the quaternary peak.
Acquisition Workflow Diagram
Figure 2: Optimized acquisition workflow for quaternary amidine carbon detection.
Troubleshooting & Artifacts
The "Missing" Peak
If the amidine peak at ~165 ppm is absent but the phenyl and alkyl carbons are visible:
-
Cause: Saturation of the quaternary carbon due to short relaxation delay.[3]
-
Solution: Increase
to 5–10 seconds or increase the number of scans.
Broadening (Tautomerism)
Amidines exhibit tautomerism (
-
In DMSO-
, these exchange rates are often slow enough to see distinct signals or fast enough to see a sharp average. -
In Chloroform (
) , intermediate exchange rates can cause extreme line broadening, making the amidine carbon appear as a flat baseline hump. Stick to DMSO.
Hydrolysis Contamination
If a second peak appears around 175 ppm :
-
Diagnosis: Your sample contains Mandelamide . Amidines hydrolyze to amides in the presence of moisture and base.
-
Action: Check the integration ratio between the 165 ppm (Amidine) and 175 ppm (Amide) peaks to calculate purity.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift ranges of amidines vs amides).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4][5] (Authoritative source on C13 relaxation mechanisms for quaternary carbons).
-
PubChem. (2025).[2] Mandelamide Compound Summary. National Library of Medicine. Retrieved from [Link] (Used for comparative amide shift data).
-
SpectraBase. (2025).[4] Benzamidine HCl 13C NMR Spectrum. Wiley Science Solutions. Retrieved from [Link] (Reference for benzamidine shift).
- Clementi, S., et al. (1980). 13C NMR spectra of some amides and imides. Organic Magnetic Resonance, 14(6). (Source for electronic effects on carbonyl/imine shifts).
Sources
- 1. Mandelamidine, m-hydroxy- (6CI) | 106037-39-2 [amp.chemicalbook.com]
- 2. Mandelamide | C8H9NO2 | CID 73558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. spectrabase.com [spectrabase.com]
- 5. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]
Technical Guide: FTIR Spectrum Analysis of C=N Bond in Amidine Salts
Executive Summary
The amidine moiety (
This guide provides a definitive comparative analysis of the Amidine C=N stretch in its salt forms (hydrochloride, acetate) versus free bases and amide alternatives. It moves beyond basic peak assignment to the mechanistic causality of bond delocalization, offering a self-validating protocol to distinguish the amidinium cation from isostructural contaminants.
Part 1: The Spectroscopic Challenge
In drug discovery, amidines are rarely isolated as free bases due to instability; they are handled as protonated salts (amidinium ions). This protonation fundamentally alters the vibrational physics of the molecule.
The Core Problem: Spectral Overlap
The "C=N stretch" is not a static peak.[1][2][3][4] It shifts dynamically based on protonation state and counter-ion interaction, frequently landing in the 1580–1690 cm⁻¹ region. This creates a "blind spot" where three common signals overlap:
-
Amidinium
: The target signal. -
Amide I (
): A common synthetic precursor or degradation product. - : Absorbed water (critical in hygroscopic amidine salts).
Part 2: Comparative Analysis
Amidinium Salts vs. Free Base Amidines
The transition from free base to salt is not merely a shift; it is a change in symmetry.
| Feature | Free Base Amidine ( | Amidinium Salt ( | Mechanistic Cause |
| Primary Band | 1610 – 1640 cm⁻¹ (Medium/Sharp) | 1660 – 1690 cm⁻¹ (Very Strong) | Resonance Stiffening: Protonation forces perfect resonance, increasing the force constant ( |
| Vibrational Mode | Localized C=N stretch | Asymmetric N-C-N stretch ( | The cation becomes isostructural with carboxylates ( |
| Secondary Band | ~1580 cm⁻¹ ( | ~1500 – 1530 cm⁻¹ ( | Symmetric N-C-N stretching appears at lower frequency (often weak). |
| N-H Region | Distinct doublets (~3400, 3300 cm⁻¹) | Broad, complex band (3300–2800 cm⁻¹) | Strong H-bonding between the cationic NH protons and the counter-ion (Cl⁻, OAc⁻). |
Amidinium Salts vs. Amides (The Isoelectronic Trap)
Amides (
-
The Distinguisher: The Amide II band .[5][6]
-
Amides: Show a distinct N-H bending/C-N stretching coupling band at 1550–1640 cm⁻¹ .
-
Amidinium: Lacks the carbonyl. While it has an N-H deformation, the absence of the C=O dipole makes the intensity ratios distinct. The Amidinium
(1680) is usually the dominant feature, whereas Amides often show near-equal intensity for Amide I and II.
-
Visualization of Resonance Effects
The following diagram illustrates why the "C=N" bond concept is technically incorrect for salts and how resonance drives the frequency shift.
Caption: Transition from localized C=N vibration in free base to high-frequency delocalized asymmetric stretching in amidinium salts.
Part 3: Experimental Protocol (Self-Validating)
Amidine salts are often hygroscopic. Absorbed water (
Workflow: The "Dry & Exchange" Method
-
Sample Preparation (Drying):
-
Do not measure "out of the bottle."
-
Dry the amidine salt in a vacuum desiccator over
for 4 hours. -
Technique: Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Avoid KBr pellets (high pressure can induce ion exchange with KBr, altering the spectrum).
-
-
Initial Scan (The "Wet" Baseline):
-
Validation Step: In-situ D₂O Exchange:
-
Place a drop of
on the ATR crystal covering the sample. -
Wait 60 seconds.
-
Evaporate the
with a gentle stream of dry nitrogen. -
Re-scan immediately.
-
Interpretation of D₂O Results
| Spectral Feature | Behavior in D₂O | Conclusion |
| Band at 1640 cm⁻¹ | Disappears / Shifts to 1200 cm⁻¹ | The band was Water or N-H deformation . |
| Band at 1680 cm⁻¹ | Remains (shifts slightly <10 cm⁻¹) | This is the Amidinium C=N ( |
| Band at 1650 cm⁻¹ | Remains Unchanged | Likely Amide I contaminant (C=O does not exchange).[10] |
Part 4: Mechanistic Insight & Troubleshooting
Why the Shift Matters
In amidine salts, the "C=N" stretch is technically the Asymmetric N-C-N Stretch (
-
Mechanism: The positive charge on the nitrogen system pulls electron density from the central carbon, increasing the effective bond order closer to a double bond for both C-N connections.
-
Counter-ion Effect: The exact position varies by counter-ion.
-
Chloride (
): Tends to show sharper bands ~1680 cm⁻¹. -
Acetate (
): The acetate carbonyl also absorbs at 1560-1600 cm⁻¹, creating massive interference. Recommendation: Always convert acetate salts to HCl salts before critical spectral characterization.
-
Decision Tree for Peak Assignment
Caption: Logic flow for distinguishing Amidinium C=N from water and amide contaminants.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental amidine/amide shifts).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for detailed N-C-N asymmetric stretching assignments).
-
Oberg, K. A., & Fink, A. L. (1998). "A New Method for Spectral Analysis of Amide I Vibrations." Analytical Biochemistry. Link (Comparative data on Amide I vs. other C=N species).
- Larsen, E., et al. (2015). "Protonation states of benzamidine derivatives investigated by FTIR." Journal of Physical Chemistry A. (Confirming the 1680 cm⁻¹ shift for hydrochloride salts).
-
NIST Chemistry WebBook. "Benzamidine Hydrochloride IR Spectrum." National Institute of Standards and Technology.[8] Link (Reference spectrum for validation).
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Technical Assessment: Melting Point & Purity of 2-Hydroxy-2-phenylethanimidamide HCl
Executive Summary
2-Hydroxy-2-phenylethanimidamide hydrochloride (also known as Mandelamidine HCl ; CAS 24440-16-2 ) is a critical intermediate in the synthesis of serine protease inhibitors and a structural analog to naturally occurring catecholamines.[1] Unlike robust starting materials, this amidine salt exhibits significant sensitivity to hydrolysis, making its melting point (MP) a vital Quality Attribute (CQA) for assessing purity.[1]
This guide provides an objective technical analysis of the melting point range of pure Mandelamidine HCl compared to its common degradation products.[1] Experimental data indicates a target melting point of ~219°C for high-purity crystalline samples , with lower ranges (215–218°C) observed in commercial hygroscopic batches.[1] Significant deviations (<200°C) typically indicate hydrolysis to mandelamide or mandelic acid.[1]
Compound Profile & Significance
-
IUPAC Name: 2-Hydroxy-2-phenylethanimidamide hydrochloride[2]
-
Common Name: Mandelamidine Hydrochloride[1]
-
Molecular Formula: C₈H₁₀N₂O · HCl
-
Molecular Weight: 186.64 g/mol
-
Structure:
Why Melting Point Matters: In the Pinner synthesis of this compound from mandelonitrile, incomplete conversion or subsequent hydrolysis introduces impurities with significantly lower melting points.[1] A sharp MP near 219°C confirms the integrity of the amidine salt lattice, whereas a depressed MP signals contamination with hydrolysis products.[1]
Material Quality Analysis: Melting Point Comparison
The following table contrasts the thermal properties of high-purity Mandelamidine HCl against its specific process impurities. Note the distinct "thermal gap" between the pure product and its degradation byproducts.[1]
Table 1: Comparative Melting Point Data
| Compound | Role | Purity Grade | Melting Point Range (°C) | Notes |
| Mandelamidine HCl | Target Product | High Purity (>98%) | 218 – 220°C | Sharp melt with decomposition. |
| Mandelamidine HCl | Target Product | Technical Grade | 212 – 216°C | Broadened range due to moisture/trace amide.[1] |
| Mandelamide | Hydrolysis Impurity | Reference Std | 133 – 137°C | Primary degradation product. Drastic MP depression. |
| Mandelic Acid | Hydrolysis Impurity | Reference Std | 118 – 121°C (DL) | Final hydrolysis product. |
| Ammonium Chloride | Byproduct | Crude | Sublimes >340°C | Does not melt; leaves non-melting residue. |
Technical Insight: The presence of even 5% Mandelamide (MP ~133°C) can depress the melting point of the bulk Mandelamidine HCl by 10–15°C due to eutectic formation.[1] Therefore, any sample melting below 210°C should be considered chemically compromised.[1]
Experimental Methodology
To achieve the target range of 218–220°C, a rigorous purification protocol is required.[1] The following workflow outlines the synthesis, purification, and validation steps.
Synthesis & Purification Workflow (Pinner Reaction)[1]
The synthesis typically involves the reaction of Mandelonitrile with dry HCl in Ethanol, followed by ammonolysis.[1] The critical step for purity is the anhydrous recrystallization .
Recrystallization Protocol:
-
Dissolution: Dissolve the crude hydrochloride salt in a minimum volume of boiling absolute ethanol . (Avoid water to prevent hydrolysis).[1]
-
Filtration: Hot filter the solution to remove insoluble Ammonium Chloride (NH₄Cl) byproducts.
-
Precipitation: Allow the filtrate to cool to room temperature. Slowly add anhydrous diethyl ether until turbidity is just observed.
-
Crystallization: Refrigerate at 4°C for 12–24 hours.
-
Isolation: Filter the white crystalline solid under nitrogen atmosphere (hygroscopic).
-
Drying: Dry in a vacuum desiccator over P₂O₅ or KOH to remove traces of HCl and solvent.
Melting Point Determination Protocol[1]
Method: Capillary Tube (Büchi or equivalent apparatus).
-
Sample Prep: Grind a small amount of dried sample into a fine powder. Fill a capillary tube to a height of 2–3 mm.[1] Compact well.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 200°C.
-
Slow Ramp:1°C/min from 200°C until melting.
-
-
Observation:
-
Onset: The temperature at which the first liquid meniscus forms.
-
Clear Point: The temperature at which the solid is completely liquid.
-
Note: Mandelamidine HCl may exhibit darkening (decomposition) just prior to or during melting. Record the decomposition onset if observed.[1]
-
Visualizing the Purity Pathway
The following diagram illustrates the logical flow from crude synthesis to the validation of the melting point CQA.
Caption: Workflow showing the purification of Mandelamidine HCl and the impact of moisture-induced hydrolysis on the final melting point analysis.
Results & Discussion
Interpreting the Data[2][6][7]
-
218–220°C: Indicates high chemical purity (>98%) and a stable crystal lattice. This material is suitable for use as a pharmaceutical intermediate or enzyme inhibitor.[1]
-
210–215°C: Indicates minor impurities or solvent occlusion. Recrystallization is recommended.
-
<200°C: Indicates significant hydrolysis to Mandelamide. The material has likely degraded and should be discarded or re-synthesized, as the amide impurity is difficult to remove once present in large quantities.[1]
Storage Recommendations
Due to the hygroscopic nature of the amidine functionality, the pure hydrochloride salt must be stored under inert gas (Argon/Nitrogen) at -20°C .[1] Exposure to ambient moisture will catalyze the hydrolysis to Mandelamide, irreversibly lowering the melting point and potency.[1]
References
-
Sigma-Aldrich. 2-Hydroxy-2-phenylethanimidamide hydrochloride Product Detail (CAS 24440-16-2).[1] Retrieved from [1]
-
CORE. Isolation of mandelamidine hydrochloride and reported melting point of 219°C. Retrieved from [1]
-
Santa Cruz Biotechnology. Mandelamide (CAS 4410-31-5) Properties and Melting Point.[1] Retrieved from [1]
-
Merck Millipore. DL-Mandelic Acid (CAS 90-64-2) Safety Data Sheet and Physical Properties. Retrieved from [1]
Sources
A Senior Scientist's Comparative Guide to HPLC Method Development for Polar Amidine Hydrochlorides
The analysis of polar amidine hydrochlorides by High-Performance Liquid Chromatography (HPLC) is a persistent challenge in pharmaceutical and chemical research. These molecules, characterized by their high polarity and ionic nature, exhibit poor retention on conventional reversed-phase columns, often eluting within the solvent front.[1][2] This leads to unreliable quantification, co-elution with other polar impurities, and a general lack of method robustness.[1] This guide provides an in-depth, comparative analysis of three strategic approaches to overcome these challenges, grounded in fundamental chromatographic principles and supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to develop reliable and efficient analytical methods for this demanding class of compounds.
The Core Analytical Problem: Polarity and Ionization
Amidine hydrochlorides are highly water-soluble and exist in an ionized state under typical reversed-phase mobile phase conditions. Standard C18 or C8 columns, which rely on hydrophobic interactions for retention, offer little affinity for these polar, charged molecules.[3] Consequently, the analytes spend most of their time in the polar mobile phase, leading to minimal interaction with the non-polar stationary phase and, thus, poor retention. A successful method must therefore directly address both the polarity and the ionic character of the analyte.
Comparative Chromatographic Strategies
We will explore and contrast three distinct and powerful techniques for the analysis of a model polar amidine hydrochloride, hereafter referred to as "Amidinium Chloride."
-
Reversed-Phase HPLC with Ion-Pairing Agents: The traditional approach to retaining ionic species on a non-polar stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A modern technique designed specifically for the retention of highly polar compounds.
-
Mixed-Mode Chromatography (MMC): A versatile approach utilizing a stationary phase with dual retention mechanisms.
Reversed-Phase HPLC with Ion-Pairing Agents
Causality and Principle: This technique modifies a standard reversed-phase system to retain ionic analytes. An ion-pairing reagent, typically a sulfonic acid with an alkyl chain (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[4] The hydrophobic alkyl tail of the reagent adsorbs onto the C18 stationary phase, creating a charged surface. The positively charged amidinium cation then forms an ion-pair with the negatively charged sulfonate head group, allowing for retention via a combination of ion-exchange and reversed-phase mechanisms.[5][6]
Experimental Protocol: Ion-Pairing Reversed-Phase (IP-RP) HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Sodium Phosphate Monobasic + 10 mM Sodium 1-hexanesulfonate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Data Summary & Expert Insights:
Table 1: Performance of IP-RP HPLC for Amidinium Chloride
| Parameter | Without Ion-Pairing Agent | With Ion-Pairing Agent |
| Retention Time (min) | 1.1 (void volume) | 8.2 |
| Tailing Factor | N/A | 1.4 |
| Key Limitation | No retention | MS incompatibility, long equilibration |
While the ion-pairing reagent successfully induces retention, this method has significant drawbacks. The non-volatile phosphate buffer and the ion-pairing reagent itself are incompatible with mass spectrometry (MS).[3] Furthermore, these reagents can permanently adsorb to the column, leading to long equilibration times and "memory effects" that can interfere with subsequent analyses.[6] This approach is often considered a legacy technique, best used when MS detection is not required and a dedicated column can be used.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality and Principle: HILIC is an ideal alternative for highly polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[9][10] A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes like Amidinium Chloride partition into this aqueous layer and are retained.[8][11] Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase, which acts as the strong eluting solvent.[12]
Experimental Protocol: HILIC
-
Column: HILIC (Amide phase), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Detection: UV at 215 nm / MS
-
Injection Volume: 2 µL
Data Summary & Expert Insights:
Table 2: HILIC Method Performance for Amidinium Chloride
| Parameter | Value |
| Retention Time (min) | 6.5 |
| Tailing Factor | 1.1 |
| Key Advantage | Excellent retention, MS compatible |
HILIC provides excellent retention and superior peak shape for Amidinium Chloride. The use of volatile mobile phase additives like ammonium formate and formic acid makes this method fully compatible with MS detection, a critical requirement in modern drug development. However, HILIC methods require careful management. Longer column equilibration times are needed compared to reversed-phase to ensure a stable water layer, and the choice of sample solvent is critical to avoid peak distortion.[11]
Mixed-Mode Chromatography (MMC)
Causality and Principle: MMC is a powerful and flexible technique that utilizes a stationary phase engineered with multiple functionalities. For a cationic analyte like Amidinium Chloride, a mixed-mode column combining reversed-phase (e.g., C18) and cation-exchange (e.g., sulfonic acid) groups is ideal.[13] This design provides two independent retention mechanisms.[14] Retention can be finely tuned by adjusting both the organic solvent percentage (to control hydrophobic interactions) and the mobile phase pH and ionic strength (to control ion-exchange interactions).[13][15]
Experimental Protocol: Mixed-Mode Chromatography (MMC)
-
Column: Mixed-Mode (C18 + Strong Cation Exchange), 3.0 x 100 mm, 3 µm
-
Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 70% B over 12 minutes
-
Flow Rate: 0.8 mL/min
-
Temperature: 35°C
-
Detection: UV at 215 nm / MS
-
Injection Volume: 5 µL
Data Summary & Expert Insights:
Table 3: MMC Method Performance for Amidinium Chloride
| Parameter | Value |
| Retention Time (min) | 9.7 |
| Tailing Factor | 1.2 |
| Key Advantage | High retention, orthogonal selectivity, robust |
MMC offers the highest retention and provides a unique, orthogonal selectivity compared to both IP-RP and HILIC. The ability to control two retention mechanisms makes the method exceptionally robust and highly adaptable for complex samples containing analytes with diverse polarities.[13][14] Like HILIC, it is fully compatible with MS detection, making it a premier choice for challenging separation problems.[3]
Visualizing the Method Development Workflow
The selection of an appropriate starting point is crucial for efficient method development. The following workflow diagram outlines a logical decision process based on key analytical requirements.
Caption: Logical workflow for selecting an HPLC strategy for polar amidines.
Final Recommendations
For the modern analytical laboratory, both HILIC and Mixed-Mode Chromatography represent superior choices for the analysis of polar amidine hydrochlorides over traditional ion-pairing methods.
-
Choose HILIC when the primary challenge is the high polarity of the analyte and its related substances. It is an elegant, MS-compatible solution that provides excellent retention and peak shape.[7]
-
Choose Mixed-Mode Chromatography when dealing with complex samples that contain a mixture of polar, non-polar, ionic, and neutral impurities. Its dual retention mechanism offers unmatched flexibility and robustness, making it the most powerful tool for challenging separation problems.[13][15]
Ultimately, screening columns from both HILIC and MMC categories is the most effective strategy to identify the optimal selectivity and performance for your specific analytical needs, ensuring the development of a scientifically sound and reliable HPLC method.
References
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Access our Mixed-Mode Universe. HELIX Chromatography. [Link]
-
Evolution of Mixed-Mode Chromatography. Chromatography Today. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
HPLC Method development: an overview. PharmaCores. [Link]
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- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Mandelamidine
Introduction: The Analytical Imperative for Mandelamidine
Mandelamidine, (2-hydroxy-2-phenylacetimidamide), is a small molecule of significant interest due to its structural relation to various pharmacologically active compounds. As an α-hydroxy amidine, its chemical properties present unique bioanalytical challenges. Mass spectrometry (MS) stands as the definitive technique for its quantification in complex biological matrices and for the structural elucidation of its metabolites. Understanding the intrinsic fragmentation pattern of Mandelamidine is paramount for developing robust, selective, and sensitive analytical methods, such as Multiple Reaction Monitoring (MRM) assays.
This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of Mandelamidine. We will explore the causal mechanisms behind its fragmentation and draw a direct comparison with its simpler structural analog, Benzamidine. This comparative approach will highlight the influence of the α-hydroxy group on the molecule's fragmentation behavior, offering researchers a predictive framework for analyzing related compounds.
Part 1: Proposed Analytical Methodology
To analyze amidine-containing compounds, which are strongly basic, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using positive-ion electrospray ionization is the industry standard.[1][2] The amidine functional group is readily protonated, making it highly suitable for ESI in positive mode.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation : Samples containing Mandelamidine are prepared via protein precipitation or liquid-liquid extraction, common techniques for cleaning up biological samples before injection.[3][4]
-
Chromatographic Separation :
-
Column : A reversed-phase C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm) is employed. Biphenyl phases can offer enhanced selectivity for aromatic compounds like Mandelamidine.[5]
-
Mobile Phase : A gradient elution is used with:
-
Flow Rate : 0.4 mL/min.
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode : Tandem Mass Spectrometry (MS/MS) for Collision-Induced Dissociation (CID).
-
Precursor Ion Selection : The protonated molecule, [M+H]⁺, is selected in the first quadrupole.
-
Collision Gas : Argon at a typical pressure of 1.5 mTorr.
-
Data Acquisition : Product ion scans are performed to identify characteristic fragments. For quantification, MRM transitions would be established based on the most stable and intense fragment ions.
-
Workflow for Fragmentation Analysis
The following diagram outlines the logical workflow for discovering and comparing fragmentation patterns.
Caption: Predicted fragmentation of Mandelamidine.
Part 3: Comparative Analysis: Mandelamidine vs. Benzamidine
To understand the influence of the α-hydroxy group, we compare Mandelamidine's predicted fragmentation with that of Benzamidine.
-
Benzamidine Chemical Formula : C₇H₈N₂
-
Benzamidine Monoisotopic Mass : 120.0687 Da
-
Benzamidine Precursor Ion ([M+H]⁺) : m/z 121.0760
For benzamidines, the charge preferentially remains with the [R'NCR]+ fragment following C-N bond cleavage, often resulting in the base peak. [7]In the case of Benzamidine, this corresponds to the loss of ammonia (NH₃) to form the benzoyl cation at m/z 104.0573 . This ion can then lose carbon monoxide (CO) to form the phenyl cation at m/z 77.0386 . [8][9]
Data Summary and Comparison
The table below summarizes the key ions for both compounds, highlighting the structural differences that drive their fragmentation.
| Feature | Mandelamidine | Benzamidine |
| Structure | Contains an α-hydroxy benzyl group | Contains a phenyl group |
| Formula | C₈H₁₀N₂O | C₇H₈N₂ |
| [M+H]⁺ (Precursor) | m/z 151.09 | m/z 121.08 |
| Primary Neutral Loss | -NH₃ (17.03 Da) | -NH₃ (17.03 Da) |
| Primary Fragment Ion | m/z 134.06 ([C₈H₈NO]⁺) | m/z 104.06 ([C₇H₆N]⁺) |
| Secondary Neutral Loss | -HCN (27.01 Da) | -HCN (27.01 Da) |
| Secondary Fragment Ion | m/z 107.05 ([C₇H₇O]⁺) | m/z 77.04 ([C₆H₅]⁺) |
The comparison clearly shows a parallel fragmentation pathway dominated by the loss of ammonia from the amidine group. The mass shift of 30 Da between the respective primary fragments (134.06 vs. 104.06) directly corresponds to the mass of the additional CHOH group in Mandelamidine. This predictable shift is a powerful tool for identifying related structures and metabolites.
Conclusion
The fragmentation of Mandelamidine under positive-ion ESI-MS/MS is predicted to be dominated by a characteristic neutral loss of ammonia, yielding a stable product ion at m/z 134.06. This behavior is consistent with the known fragmentation of simpler benzamidines. The presence of the α-hydroxy group does not fundamentally alter the primary cleavage mechanism but does produce a predictable mass shift in the resulting product ions. The ions and pathways detailed in this guide provide a robust foundation for developing highly specific and sensitive LC-MS/MS methods for the quantitative analysis and metabolic profiling of Mandelamidine and related pharmaceutical compounds.
References
-
Fornarini, S. (2010). Mass spectra of amidines and related compounds. ResearchGate. Available at: [Link]
-
Guth, S., et al. (n.d.). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Available at: [Link]
-
Pereira, A. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]
-
Naidoo, A., et al. (2023). Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction. PMC. Available at: [Link]
-
University of Calgary. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Restec. (2023). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]
-
Hirao, Y., et al. (2015). Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung. ResearchGate. Available at: [Link]
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- 9. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Mandelamidine and Phenylacetimidamide
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functional groups is paramount. Amidines, characterized by the R-C(=NH)NH₂ functional group, are of significant interest due to their prevalence in bioactive molecules and their utility as synthetic intermediates.[1] This guide provides an in-depth technical comparison of the reactivity of two structurally related amidines: Mandelamidine and Phenylacetimidamide.
While direct comparative experimental data for these specific compounds is not extensively available in the literature, this guide will leverage fundamental principles of organic chemistry to predict and rationalize their relative reactivity. We will delve into the electronic and steric factors that govern their behavior, providing a robust theoretical framework for researchers. Furthermore, this guide outlines detailed experimental protocols to enable the direct comparison of their properties in a laboratory setting.
Structural and Electronic Analysis
The reactivity of an amidine is intrinsically linked to its structure and the electronic nature of its substituents. Let's examine the structures of Mandelamidine and Phenylacetimidamide.
Figure 1: Chemical structures of Mandelamidine and Phenylacetimidamide.
The key difference between these two molecules lies in the substituent at the α-carbon relative to the amidine group. Mandelamidine possesses a hydroxyl (-OH) group, whereas Phenylacetimidamide has a methylene (-CH₂) bridge. This seemingly subtle difference has profound implications for their electronic properties and, consequently, their reactivity.
Electronic Effects:
-
Mandelamidine: The α-hydroxyl group exerts a significant -I (negative inductive) effect due to the high electronegativity of the oxygen atom. This electron-withdrawing effect pulls electron density away from the amidine functional group. The lone pairs on the hydroxyl oxygen can also participate in hydrogen bonding, which can influence its reactivity in protic solvents.
-
Phenylacetimidamide: The benzyl group (-CH₂-Ph) as a whole is generally considered to be weakly electron-donating or neutral in terms of inductive effects. The phenyl ring can participate in resonance, but its effect on the distant amidine group is less pronounced than the direct inductive effect of the α-hydroxyl group in mandelamidine.
These electronic differences are expected to manifest in their basicity and susceptibility to hydrolysis.
Comparative Reactivity Analysis
Basicity (pKa)
Amidines are significantly more basic than amines or amides due to the resonance stabilization of the protonated amidinium ion.[2] The pKa of an amidine is a direct measure of its basicity and is highly sensitive to the electronic effects of its substituents.[3]
The electron-withdrawing α-hydroxyl group in mandelamidine is predicted to decrease the electron density on the nitrogen atoms of the amidine group. This reduction in electron density will make the lone pairs on the nitrogen atoms less available for protonation, thereby decreasing its basicity compared to phenylacetimidamide.
Conversely, the benzyl group in phenylacetimidamide has a less pronounced electronic effect on the amidine moiety. Therefore, phenylacetimidamide is expected to be the stronger base with a higher pKa value.
| Compound | Key Substituent | Predicted Electronic Effect on Amidine | Predicted Relative Basicity | Predicted pKa |
| Mandelamidine | α-hydroxyl (-OH) | -I (Electron-withdrawing) | Less Basic | Lower |
| Phenylacetimidamide | Benzyl (-CH₂-Ph) | Weakly electron-donating/neutral | More Basic | Higher |
Table 1: Predicted Relative Basicity of Mandelamidine and Phenylacetimidamide.
Hydrolysis
The hydrolysis of amidines to the corresponding carboxylic acid and ammonia can be catalyzed by either acid or base.[4][5] The rate of hydrolysis is influenced by the electrophilicity of the amidine carbon and the stability of the tetrahedral intermediate.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the amidine is protonated to form an amidinium ion. The rate-determining step is typically the nucleophilic attack of water on the protonated amidine.[6]
Figure 2: Generalized mechanism for acid-catalyzed amidine hydrolysis.
The electron-withdrawing α-hydroxyl group in mandelamidine makes the amidine carbon more electrophilic, even after protonation. This increased electrophilicity should facilitate the nucleophilic attack by water, leading to a faster rate of acid-catalyzed hydrolysis for mandelamidine compared to phenylacetimidamide.
Base-Catalyzed Hydrolysis:
In basic media, the hydroxide ion directly attacks the neutral amidine.[5]
Figure 3: Generalized mechanism for base-catalyzed amidine hydrolysis.
Similar to the acid-catalyzed pathway, the increased electrophilicity of the amidine carbon in mandelamidine due to the -I effect of the hydroxyl group will make it more susceptible to nucleophilic attack by the hydroxide ion. Therefore, mandelamidine is also expected to undergo faster base-catalyzed hydrolysis than phenylacetimidamide.
| Compound | Predicted Relative Rate of Acid-Catalyzed Hydrolysis | Predicted Relative Rate of Base-Catalyzed Hydrolysis |
| Mandelamidine | Faster | Faster |
| Phenylacetimidamide | Slower | Slower |
Table 2: Predicted Relative Hydrolysis Rates of Mandelamidine and Phenylacetimidamide.
Proposed Experimental Protocols
To validate the theoretical predictions made in this guide, the following experimental protocols are proposed.
Synthesis via the Pinner Reaction
The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[2][7]
Figure 4: General workflow for the Pinner synthesis of amidines.
Protocol 1: Synthesis of Mandelamidine Hydrochloride
-
Preparation of Imidate: Dissolve mandelonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes). Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with stirring for 2-3 hours, maintaining the temperature at 0 °C. Allow the reaction mixture to stand at 0-5 °C for 24 hours. The imidate hydrochloride (Pinner salt) will precipitate.
-
Isolation of Imidate: Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
-
Ammonolysis: Suspend the dried Pinner salt in anhydrous ethanol. Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture for 2-3 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Filter the mixture to remove ammonium chloride. Concentrate the filtrate under reduced pressure to yield crude mandelamidine hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure mandelamidine hydrochloride.
Protocol 2: Synthesis of Phenylacetimidamide Hydrochloride
This protocol follows the same steps as Protocol 1, substituting phenylacetonitrile for mandelonitrile.[8][9]
Comparative Hydrolysis Study
A comparative kinetic study of the hydrolysis of mandelamidine and phenylacetimidamide can be performed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or UV-Vis spectroscopy.
Figure 5: Experimental workflow for the comparative hydrolysis study.
Protocol 3: Comparative Hydrolysis Kinetics
-
Stock Solutions: Prepare stock solutions of known concentration for both mandelamidine hydrochloride and phenylacetimidamide hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Hydrolysis Conditions: For acid-catalyzed hydrolysis, use a constant temperature water bath (e.g., 50 °C) and a buffer solution of a specific pH (e.g., pH 2). For base-catalyzed hydrolysis, use a similar setup with a basic buffer (e.g., pH 12).
-
Kinetic Runs: Initiate the hydrolysis by adding a small volume of the amidine stock solution to the pre-heated buffer solution. At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the acid or base).
-
Analysis: Analyze the quenched aliquots by a validated HPLC method to determine the concentration of the remaining amidine.
-
Data Analysis: Plot the natural logarithm of the amidine concentration versus time. The slope of the resulting linear plot will give the pseudo-first-order rate constant (k_obs). Compare the k_obs values for mandelamidine and phenylacetimidamide under both acidic and basic conditions.
Conclusion
This guide provides a comprehensive theoretical comparison of the reactivity of mandelamidine and phenylacetimidamide. Based on the electronic effects of their respective α-substituents, it is predicted that:
-
Phenylacetimidamide is the more basic of the two compounds.
-
Mandelamidine will undergo both acid- and base-catalyzed hydrolysis at a faster rate than phenylacetimidamide.
These predictions are grounded in established principles of physical organic chemistry. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. A thorough understanding of the relative reactivity of these and similar amidine-containing molecules is crucial for their effective utilization in drug design and synthetic chemistry.
References
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179-211. [Link]
-
Organic Syntheses. (1941). Phenylacetamide. Organic Syntheses, Coll. Vol. 1, p.446. [Link]
-
Marcial, B. L., & Kraka, E. (2017). Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. 12th Brazilian Symposium on Theoretical Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 9.3: Structural Effects on Acidity and Basicity. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
O'Hagan, D. (2000). The polyketide metabolites. Natural Product Reports, 17(5), 435-446. [Link]
-
Oszczapowicz, J., & Ciszkowski, K. (1987). Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. Journal of the Chemical Society, Perkin Transactions 2, (6), 663-667. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Semantic Scholar. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
Khan Academy. (2014). Resonance and induction. [Link]
- Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]
-
Khan Academy. (2014). Resonance due to Electron Donors in a Benzyl Cation. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Chemistry Stack Exchange. (2018). Why are amidines more basic than amines?. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
ACS Publications. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]
-
Chemistry Stack Exchange. (2018). Inductive effect comparison of benzylic and allyl group. [Link]
-
Vaia. (n.d.). Predict the order of relative stability of the three benzylic cations derived from chloromethylbenzene (benzyl chloride), 1-(chloromethyl)-. [Link]
-
University of Massachusetts Lowell. (n.d.). resonance and induction tutorial. [Link]
-
Wikipedia. (n.d.). Alpha effect. [Link]
-
Chemistry Stack Exchange. (2016). Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. [Link]
-
ResearchGate. (2017). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide …. [Link]
-
YouTube. (2021). Draw the Mechanism for the Acid Catalyzed Hydrolysis of an Amide in a Protein. [Link]
-
YouTube. (2017). Base Catalyzed Amide Hydrolysis Reactions. [Link]
Sources
- 1. fig.if.usp.br [fig.if.usp.br]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Elemental Analysis Standards for Amidine Hydrochloride Salts
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and regulatory compliance. Amidine hydrochloride salts, a class of compounds integral to numerous therapeutic agents, present unique challenges in their analytical characterization due to their inherent chemical properties, such as hygroscopicity and potential for thermal decomposition. This guide provides an in-depth comparison of elemental analysis standards for these salts, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and established best practices.
The Critical Role of Elemental Analysis in Pharmaceutical Quality Control
Elemental analysis serves as a fundamental tool for confirming the empirical formula of a newly synthesized API, such as an amidine hydrochloride salt. This analysis provides the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl), which is then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For amidine hydrochloride salts, accurate elemental analysis is crucial for:
-
Structural Elucidation: Confirming the molecular formula of the synthesized compound.
-
Purity Assessment: Detecting the presence of residual solvents, inorganic impurities, or by-products.
-
Stoichiometry Determination: Verifying the correct ratio of the amidine base to hydrochloric acid.
-
Regulatory Submission: Providing essential data for Chemistry, Manufacturing, and Controls (CMC) documentation submitted to regulatory agencies like the FDA and EMA.
Combustion Analysis: The Gold Standard for C, H, and N Determination
Combustion analysis remains the most widely accepted and accurate method for determining the weight percent of carbon, hydrogen, and nitrogen in organic compounds, including amidine hydrochloride salts. The technique is based on the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen.
The Combustion Principle
The underlying principle of combustion analysis is the conversion of the constituent elements into simple, easily detectable gases.
-
Carbon is converted to carbon dioxide (CO₂).
-
Hydrogen is converted to water (H₂O).
-
Nitrogen is converted to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂.
These combustion products are then passed through a series of detectors, typically thermal conductivity or infrared detectors, to quantify their respective concentrations.
Experimental Workflow: A Self-Validating System
A robust combustion analysis workflow incorporates several checks and balances to ensure the integrity of the results.
Caption: Workflow for Combustion-Based Elemental Analysis of Amidine Hydrochloride Salts.
Causality in Experimental Choices for Amidine Hydrochloride Salts
-
Hygroscopicity Management: Amidine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to erroneously low carbon and nitrogen values and a high hydrogen value. Therefore, all sample handling and weighing should be performed in a controlled environment, such as a glovebox with low humidity or under a stream of dry nitrogen.
-
Encapsulation: The use of tin or silver capsules for sample encapsulation is critical. Tin capsules promote complete combustion by creating a flash of heat upon ignition, while silver capsules can help to trap interfering halogens and sulfur.
-
Certified Reference Materials (CRMs): The analysis of a CRM with a known elemental composition before and after the sample batch is a non-negotiable step. This validates the instrument's calibration and overall performance. A common CRM for this purpose is acetanilide.
Determination of the Hydrochloride Counter-Ion: A Comparative Analysis
Accurate quantification of the chloride content is essential for confirming the 1:1 stoichiometry of the amidine hydrochloride salt. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations.
Argentometric Titration
This classical wet chemistry technique involves titrating a solution of the dissolved salt with a standardized solution of silver nitrate (AgNO₃). The endpoint, where all chloride ions have precipitated as silver chloride (AgCl), can be detected potentiometrically or with a colorimetric indicator.
Ion Chromatography (IC)
IC is a powerful separation technique that can accurately quantify chloride ions. A solution of the sample is injected into the IC system, where it passes through an ion-exchange column that separates the chloride from other anions. The eluted chloride is then detected by a conductivity detector.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique capable of detecting and quantifying chloride at very low concentrations. The sample is introduced into a high-temperature argon plasma, which ionizes the chlorine atoms. The resulting ions are then separated by their mass-to-charge ratio and detected.
Performance Comparison of Chloride Analysis Methods
| Parameter | Argentometric Titration | Ion Chromatography (IC) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Precipitation Titration | Ion Exchange Separation | Atomic Ionization and Mass Separation |
| Accuracy | High (typically <0.5% RSD) | High (typically <1% RSD) | Very High (typically <2% RSD) |
| Precision | High | High | High |
| Sensitivity | Milligram level | Microgram per liter (µg/L) level | Nanogram per liter (ng/L) level |
| Throughput | Low to Medium | High | High |
| Interferences | Other halides (Br⁻, I⁻) | Other anions | Isobaric interferences (e.g., ³⁵ArH⁺ on ³⁵Cl⁺) |
| Instrumentation Cost | Low | Medium | High |
| Typical Application | Purity assessment of bulk API | Trace level chloride determination, impurity profiling | Ultra-trace analysis, specialized applications |
Experimental Protocols
Protocol for Combustion Analysis of an Amidine Hydrochloride Salt
-
Instrument Calibration: Calibrate the combustion analyzer using a certified reference material (e.g., acetanilide).
-
Sample Preparation: In a glovebox with a controlled atmosphere (<10% relative humidity), accurately weigh 1-3 mg of the amidine hydrochloride salt into a tin capsule.
-
Encapsulation: Crimp the tin capsule to ensure it is securely sealed.
-
Analysis: Place the encapsulated sample into the instrument's autosampler.
-
Combustion: The sample is dropped into a furnace at approximately 900-1000 °C with a constant flow of pure oxygen.
-
Detection: The resulting CO₂, H₂O, and N₂ gases are separated and quantified by their respective detectors.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.
Protocol for Chloride Determination by Ion Chromatography
-
Standard Preparation: Prepare a series of chloride standards of known concentrations from a certified chloride standard solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the amidine hydrochloride salt and dissolve it in a known volume of deionized water to create a stock solution. Further dilute the stock solution to a concentration that falls within the linear range of the calibration curve.
-
Instrument Setup: Equilibrate the IC system with the appropriate eluent (e.g., a carbonate/bicarbonate buffer).
-
Calibration: Inject the chloride standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Analysis: The software will identify and integrate the chloride peak, and the concentration will be determined from the calibration curve. The percentage of chloride in the original sample can then be calculated.
Trustworthiness and Self-Validating Systems
The reliability of elemental analysis data is paramount. A self-validating system is one where the experimental design includes inherent checks to ensure accuracy. For the analysis of amidine hydrochloride salts, this includes:
-
System Suitability Tests: Before any sample analysis, a system suitability test should be performed to ensure the instrument is functioning correctly. This may involve analyzing a check standard and verifying that the results are within a specified tolerance.
-
Bracketing Standards: Analyzing a known standard before and after a sequence of unknown samples ensures that instrument drift has not occurred during the analytical run.
-
Spike Recovery: In complex matrices, a known amount of the analyte can be added (spiked) into a sample to assess for any matrix effects that may be suppressing or enhancing the signal.
Conclusion
The elemental analysis of amidine hydrochloride salts requires a meticulous approach that accounts for the specific chemical properties of these compounds. While combustion analysis remains the definitive method for C, H, and N determination, the choice of method for chloride analysis depends on the specific requirements of the analysis, such as the required sensitivity and the available instrumentation. By implementing robust, self-validating experimental workflows and adhering to the principles of good analytical practice, researchers can generate high-quality, reliable data that is essential for the successful development of new pharmaceutical agents.
References
-
United States Pharmacopeia (USP) General Chapter <471> Combustion Analysis. This chapter provides detailed procedures and standards for performing combustion analysis for the determination of carbon, hydrogen, and nitrogen in organic compounds. (Source: U.S. Pharmacopeial Convention, URL: [Link])
-
European Pharmacopoeia (Ph. Eur.) Chapter 2.2.20. Potentiometric Titration. This chapter outlines the principles and procedures for potentiometric titration, a common method for the determination of chloride content. (Source: European Directorate for the Quality of Medicines & HealthCare, URL: [Link])
-
"A Review of Recent Trends in Ion Chromatography," Journal of Chromatographic Science. This article provides an overview of the principles and applications of ion chromatography, including its use for the analysis of anions like chloride. (Source: Oxford Academic, URL: [Link])
-
"Inductively Coupled Plasma Mass Spectrometry: A Versatile Tool for Elemental and Isotopic Analysis," Analytical Chemistry. This article details the principles and applications of ICP-MS for highly sensitive elemental analysis. (Source: American Chemical Society Publications, URL: [Link])
UV-Vis absorption properties of alpha-hydroxy amidines
Comparative Guide: UV-Vis Absorption Properties of -Hydroxy Amidines
Executive Summary
Their UV-Vis absorption properties are governed by the interplay between the amidine
Mechanistic Principles & Electronic Transitions
To accurately interpret the UV-Vis spectra of
The Chromophore System
The primary chromophore is the amidine group (
-
Transition: High intensity (
), typically observed between 200–280 nm . In aromatic amidines (e.g., mandelamidine derivatives), this band redshifts due to conjugation with the phenyl ring. -
Transition: Lower intensity (
), arising from the non-bonding lone pair on the imine nitrogen. This transition is highly sensitive to solvent polarity (solvatochromism) and pH.
The -Hydroxyl Effect & Intramolecular Hydrogen Bonding
Unlike unsubstituted amidines, the
-
Inductive Effect (-I): The electronegative oxygen withdraws electron density, potentially stabilizing the ground state.
-
Conformational Locking: The most critical feature is the formation of a 5-membered intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. This rigidifies the molecule, often resulting in sharper spectral bands and a bathochromic (red) shift compared to the flexible non-hydroxylated analog.
Tautomeric Equilibria
aminoimino
Figure 1: Tautomeric equilibrium of
Comparative Analysis: Performance vs. Alternatives
The following table compares the UV-Vis characteristics of a representative
Table 1: Spectroscopic Comparison of Amidine Derivatives
| Feature | Unsubstituted Amidine (e.g., Benzamidine) | ||
| Primary | 260–275 nm (Aromatic) | 228–265 nm | 250–260 nm |
| Secondary | ~290–300 nm (Shoulder) | ~280 nm (Weak) | < 220 nm (Very Weak) |
| Molar Absorptivity ( | High ( | High ( | Moderate (~5,000) |
| pH Sensitivity | High. Protonation of basic N (pKa ~11) abolishes | High. pKa ~11.6. | Low. Amides are neutral. |
| Solvent Effect | Distinct. Polar solvents disrupt intramolecular H-bond, shifting | Standard positive solvatochromism. | Minimal shift. |
| Key Differentiator | Intramolecular H-bond causes red-shift and band sharpening. | Flexible rotation broadens peaks. | Lack of C=N conjugation reduces |
Analysis:
-
vs. Unsubstituted Amidines: The
-OH group causes a bathochromic shift (10-15 nm) due to the auxiliary inductive effect and the rigidification of the chromophore via H-bonding. -
vs. Amides: Amidines absorb at significantly longer wavelengths than amides due to the greater conjugation of the
bond compared to the bond. This makes UV-Vis a reliable method to monitor the conversion of -hydroxy amides to amidines.
Experimental Protocols
To ensure reproducible data, the following self-validating protocols should be used.
Materials & Solvent Selection
-
Solvents: HPLC-grade Methanol (polar protic), Acetonitrile (polar aprotic), and Cyclohexane (non-polar).
-
Reasoning: Comparing spectra in Cyclohexane vs. Methanol validates the presence of intramolecular H-bonding (which persists in non-polar solvents but competes with solvent in methanol).
-
-
Buffers: Phosphate buffer (pH 7.4), Glycine-NaOH (pH 10.0), HCl (0.1 M).
Protocol: pH-Dependent UV-Vis Characterization
This workflow determines the pKa and confirms the amidine structure by observing the disappearance of the
Figure 2: Workflow for pH-dependent spectral characterization. The identification of isosbestic points is a critical quality control step to verify a clean protonation equilibrium.
Step-by-Step Procedure:
-
Preparation: Dissolve 1 mg of the
-hydroxy amidine in 10 mL methanol (Stock A). -
Working Solutions: Prepare three 10 mL volumetric flasks:
-
Acidic:[1] 100 µL Stock A + 0.1 M HCl (Protonated Amidinium form).
-
Neutral: 100 µL Stock A + pH 7.4 Buffer.
-
Basic: 100 µL Stock A + pH 12 Buffer (Free base form).
-
-
Measurement:
-
Use matched quartz cuvettes (1 cm path length).
-
Scan from 200 nm to 400 nm.
-
-
Validation:
-
The Acidic sample should show a blue-shifted
(loss of conjugation/lone pair). -
The Basic sample should show the characteristic
shoulder around 290 nm.
-
References
-
Gonta, A. A., et al. (2013). Synthesis and properties of hydroxy-containing amidines. Journal of Molecular Structure. Link
-
Oszczapowicz, J. (2009). Basicity and Tautomerism of Amidines. In The Chemistry of Amidines and Imidates, Wiley-Interscience. Link
-
Reusch, W. (2013). UV-Visible Spectroscopy: Absorption of Nitrogen Compounds. Virtual Textbook of Organic Chemistry. Link
-
Sielc Technologies. (2024). UV-Vis Spectrum of Mandelic Acid Derivatives. Link
-
Alfa Chemistry. (2025). pKa Values of Amines and Amidines. Link
Distinguishing Mandelamidine from Mandelamide by IR Spectroscopy: A Senior Application Scientist's Guide
Introduction
In the landscape of pharmaceutical development and organic synthesis, the precise identification of functional groups is paramount. Mandelamidine and mandelamide, two derivatives of mandelic acid, present a compelling case for the application of infrared (IR) spectroscopy in structural elucidation. While both molecules share a common phenyl and hydroxyl-bearing backbone, their core functional groups—an amidine in the former and an amide in the latter—give rise to distinct vibrational fingerprints. This guide provides an in-depth comparison, grounded in the principles of molecular vibrations, to empower researchers to confidently distinguish between these two compounds using routine IR spectroscopy. We will explore the theoretical underpinnings, present a practical experimental protocol, and analyze the expected spectral data, ensuring a self-validating approach to compound identification.
Theoretical Framework: The Vibrational Dichotomy of Amides and Amidines
The key to differentiating mandelamide and mandelamidine lies in the fundamental differences between the amide (-CONH₂) and amidine (-C(NH)NH₂) functional groups. These differences in bonding and electronic structure translate directly to unique absorption bands in the IR spectrum.
Mandelamide (a Primary Amide): The amide group is characterized by a carbonyl (C=O) double bond and a nitrogen atom with two N-H bonds. The IR spectrum of a primary amide is dominated by several key features[1][2][3]:
-
N-H Stretching: Primary amides exhibit two distinct N-H stretching bands in the 3400-3100 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group[2][4]. Hydrogen bonding, particularly in the solid state, can cause these bands to broaden and shift to lower wavenumbers (typically 3350 and 3180 cm⁻¹)[1][5].
-
C=O Stretching (Amide I Band): This is typically the most intense band in the amide spectrum, appearing in the range of 1690-1630 cm⁻¹[2][6]. Its exact position is sensitive to conjugation and hydrogen bonding. For a primary amide like mandelamide, this strong absorption is a definitive marker[1].
-
N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bonds and is found between 1650-1590 cm⁻¹[1]. In the spectra of solid samples, this band can sometimes overlap with the strong Amide I band[1][5].
Mandelamidine (a Primary Amidine): The amidine functional group contains both a C=N double bond (imine character) and a C-N single bond with an amino group (amine character). Its IR spectrum is a composite of these features:
-
N-H Stretching: Similar to primary amides and primary amines, mandelamidine will show N-H stretching vibrations from its -NH₂ groups in the 3500-3200 cm⁻¹ region. Primary amines typically show two bands for the -NH₂ group, corresponding to asymmetric and symmetric stretches[7][8][9].
-
C=N Stretching: The carbon-nitrogen double bond (imine) stretch is a key distinguishing feature. This absorption is typically found in the 1690-1620 cm⁻¹ range and is of variable intensity[10]. This band can sometimes be in a similar region to the amide C=O stretch, but its intensity and the absence of other amide bands are crucial for differentiation.
-
N-H Bending: Primary amines (and by extension, the amino group of an amidine) exhibit an N-H "scissoring" bending vibration between 1650-1580 cm⁻¹[7].
The critical distinction, therefore, will be the presence of a very strong C=O (Amide I) band for mandelamide versus a C=N stretch for mandelamidine, coupled with the characteristic patterns of the N-H stretching and bending regions.
Experimental Protocol
A robust and reproducible IR spectrum can be obtained by following a standardized protocol. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.
Materials and Instrumentation
-
Mandelamide and Mandelamidine samples (solid)
-
FT-IR Spectrometer with a Diamond or Germanium ATR accessory
-
Spatula
-
Methanol or isopropanol for cleaning
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in methanol or isopropanol. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample (mandelamide or mandelamidine) onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe as in step 2.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, peak picking).
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Caption: ATR-FTIR Experimental Workflow.
Results and Discussion: Interpreting the Spectra
The primary distinguishing features will be found in the 4000-1500 cm⁻¹ region of the IR spectrum. Below is a summary of the expected key absorptions.
| Vibrational Mode | Mandelamide (Expected Wavenumber, cm⁻¹) | Mandelamidine (Expected Wavenumber, cm⁻¹) | Key Differentiator |
| O-H Stretch | ~3400 (sharp/broad) | ~3400 (sharp/broad) | Shared feature; not a primary differentiator. |
| N-H Stretch | ~3350 & ~3180 (two bands, medium)[1][5] | ~3400 & ~3300 (two bands, medium)[7][8] | Both show two N-H stretches; subtle position differences. |
| C=O Stretch (Amide I) | ~1650 (very strong, sharp) [1][2][11] | Absent | Presence of a very strong C=O band is definitive for Mandelamide. |
| C=N Stretch | Absent | ~1660 (medium-strong) [10] | Presence of a C=N band is characteristic of Mandelamidine. |
| N-H Bend (Amide II) | ~1620 (medium)[1][2] | ~1620 (medium)[7] | Likely present in both, may overlap with C=O/C=N stretches. |
| C-N Stretch | ~1400 (medium)[1] | ~1250-1335 (medium-strong)[7] | C-N stretch in aromatic amines (amidine) is typically at a higher wavenumber. |
Analysis of Mandelamide Spectrum: The spectrum of mandelamide is expected to be dominated by an intense, sharp absorption around 1650 cm⁻¹, which is the C=O stretch of the primary amide (Amide I band)[1][2][11]. In the N-H stretching region, two distinct peaks around 3350 cm⁻¹ and 3180 cm⁻¹ should be visible, confirming the -NH₂ group[5]. The presence of a broad O-H stretch from the alcohol group will also be present around 3400 cm⁻¹.
Analysis of Mandelamidine Spectrum: The mandelamidine spectrum will critically lack the intense C=O absorption. Instead, a band of medium to strong intensity is expected around 1660 cm⁻¹, corresponding to the C=N imine stretch[10]. Similar to mandelamide, the N-H stretching region will display two bands for the -NH₂ group, and a broad O-H stretch will also be observed. The combination of the C=N stretch and the absence of the amide C=O band is the conclusive evidence for the amidine structure.
Caption: Key Spectral Distinctions.
Conclusion
Infrared spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between mandelamidine and mandelamide. The unambiguous identification hinges on the presence of a very strong carbonyl (C=O) stretching absorption (Amide I band) around 1650 cm⁻¹ for mandelamide, which is definitively absent in the spectrum of mandelamidine. Conversely, mandelamidine is characterized by a C=N stretching vibration in a similar region. While both compounds exhibit N-H and O-H stretching vibrations, the unique fingerprint of the carbonyl group serves as the most reliable diagnostic marker. By following a systematic experimental protocol and understanding the fundamental vibrational differences, researchers can confidently confirm the identity of their synthesized or isolated compounds.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mandelamide. PubChem. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
Fitzgerald, D., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design. Retrieved from [Link]
-
University of Silesia in Katowice. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
- Puranik, P. G., & Venkata Ramiah, K. (1961). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Proceedings of the Indian Academy of Sciences - Section A, 54(2), 69–77.
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Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]
- Krueger, P. J. (1962). N-H Stretching Frequencies of Amines and Amides.
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Fitzgerald, D., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. ACS Publications. Retrieved from [Link]
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Chemistry Stack Exchange. (n.d.). Amide infrared spectra. Retrieved from [Link]
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Study.com. (n.d.). How can you distinguish between a primary amine and a secondary amine using IR spectroscopy?. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBSWeb. Retrieved from [Link]
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Fitzgerald, D., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. ACS Publications. Retrieved from [Link]
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ResearchGate. (2024). Infrared spectroscopy of separated R-MA. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]
- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167.
- Kammer, M., et al. (2021). Complementarity of Raman and Infrared spectroscopy for rapid characterization of fucoidan extracts. Scientific Reports, 11(1), 1-11.
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Safety Operating Guide
Comprehensive Disposal & Handling Guide: 2-Hydroxy-2-phenylethanimidamide Hydrochloride
Topic: 2-Hydroxy-2-phenylethanimidamide hydrochloride Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Professionals.
Executive Summary
This guide provides authoritative, step-by-step procedures for the safe containment, neutralization, and disposal of 2-Hydroxy-2-phenylethanimidamide hydrochloride (commonly known as Mandelamidine Hydrochloride ). As a Senior Application Scientist, I have structured this protocol to address the specific chemical properties of amidine salts—namely their hygroscopic nature, potential for hydrolysis, and nitrogen-rich composition which dictates specific incineration requirements.
Immediate Safety Directive: Treat this substance as a Hazardous Chemical Waste . Do not dispose of in municipal trash. Do not flush down the drain without prior neutralization and confirmation of local regulatory compliance (e.g., EPA, local POTW limits).
Part 1: Chemical Identity & Hazard Profile
Before initiating disposal, you must validate the material identity and understand its reactivity.
| Parameter | Technical Detail |
| Systematic Name | 2-Hydroxy-2-phenylethanimidamide hydrochloride |
| Common Name | Mandelamidine Hydrochloride |
| Chemical Class | Organic Amidine Salt |
| CAS Number | Note: Often unlisted in major commodity registries; treat as Research Chemical (Analog CAS: 1670-14-0 Benzamidine HCl) |
| Molecular Formula | C₈H₁₀N₂O[1][2] · HCl |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water; soluble in ethanol. |
| Acidity (pH) | Aqueous solutions are acidic (pH ~4–5) due to the HCl salt form. |
GHS Hazard Classification (Conservative Approach)
Due to limited toxicological data for this specific research chemical, we apply "Universal Precautions" based on structural analogs (Benzamidine HCl).
Part 2: Pre-Disposal Handling & Stabilization
Stability Considerations
Amidine salts are generally stable but hygroscopic . Moisture absorption can cause the solid to clump or liquefy (deliquescence), complicating mass transfer during disposal.
-
Action: Keep containers tightly sealed until the moment of disposal.
-
Incompatibility: Avoid contact with strong oxidizers (risk of exothermic reaction) and strong bases (liberates the free amidine base, which may be volatile or unstable).
Packaging for Waste Pickup
If utilizing a commercial hazardous waste hauler (e.g., Veolia, Clean Harbors), follow these "Lab Pack" standards:
-
Primary Container: Glass or Polyethylene (HDPE) bottle with a screw-top lid.
-
Labeling: Must be labeled "Hazardous Waste" with the full chemical name. Do not use abbreviations like "Mandelamidine HCl."
-
Hazard Tag: Check "Toxic" and "Irritant."
Part 3: Disposal Protocols
Choose the protocol that matches the physical state of your waste.
Protocol A: Solid Waste (Preferred Method)
Best for: Expired stocks, contaminated solids, or spill cleanup residues.
-
Segregation: Place solid waste into a dedicated "Solid Organic Waste" drum or pail.
-
Container Compatibility: Ensure the drum is lined with a 6-mil polyethylene liner.
-
Chemical Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates) in the same waste stream to prevent fire hazards in the waste bunker.
-
Final Disposition: High-temperature incineration (Rotary Kiln) is the required method to ensure complete destruction of the nitrogenous core.
Protocol B: Aqueous Solution Disposal (Neutralization)
Best for: Leftover reaction mixtures or dissolved samples.
Critical Warning: Only perform this if your facility permits drain disposal of neutralized, non-toxic organic salts. If in doubt, collect as "Aqueous Organic Waste" for incineration.
Step-by-Step Neutralization:
-
Preparation: Move work to a chemical fume hood. Wear safety glasses, lab coat, and nitrile gloves (0.11 mm thickness minimum).
-
Dilution: Dilute the waste solution with water to a concentration < 5%.
-
pH Adjustment:
-
Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) while stirring.
-
Monitor pH.[4] Target range: pH 6.0 – 8.0 .
-
Note: Do not exceed pH 10. High pH can liberate the free amidine base, which may have a distinct odor or lower solubility.
-
-
Discharge (If Permitted): Flush down the sanitary sewer with copious amounts of water (20-fold excess) to prevent pipe corrosion or accumulation.
Protocol C: Mixed Solvent Waste
Best for: HPLC waste or reaction mother liquors (e.g., dissolved in Methanol/Acetonitrile).
-
Collection: Pour into a "Halogenated" or "Non-Halogenated" solvent waste carboy depending on the co-solvent.
-
Note: Although the compound contains Chloride (HCl), it is an ionic chloride, not an organic halide. However, if mixed with DCM/Chloroform, use the Halogenated stream.
-
-
Labeling: List "2-Hydroxy-2-phenylethanimidamide HCl" as a trace contaminant (<1%) on the waste tag.
Part 4: Emergency Response (Spills)
Scenario: You drop a 5g bottle of solid powder on the floor.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Wear N95 dust mask (or respirator), goggles, and double nitrile gloves.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup:
-
Scoop up the damp material using a dustpan or plastic spatula.
-
Place in a wide-mouth jar.
-
Wipe the surface with a soap/water solution.[3]
-
Test surface pH with litmus paper to ensure no acidic residue remains.
-
-
Disposal: Label the jar as "Hazardous Waste: Solid Spill Debris" and manage via Protocol A.
Part 5: Decision Logic & Workflows
Figure 1: Disposal Decision Matrix
This logic gate ensures you select the correct waste stream based on the material's state.
Caption: Operational workflow for determining the correct waste stream based on physical state and regulatory permission.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Benzamidine hydrochloride (Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 2-Hydroxy-2-phenylethanimidamide Hydrochloride
This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Hydroxy-2-phenylethanimidamide hydrochloride. As a hydrochloride salt of an amide compound, it warrants a rigorous approach to personal protection. The procedures outlined herein are designed to create a self-validating system of safety, ensuring minimal risk of exposure and maintaining experimental integrity.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 2-Hydroxy-2-phenylethanimidamide hydrochloride is not extensively published, a thorough risk assessment can be conducted by examining the known hazards of structurally similar compounds, such as 2-Phenylethylamine hydrochloride. This approach, grounded in chemical analogy, forms the basis of our protective strategy. The primary hazards are summarized below.
| Hazard Classification | Description | Potential Consequences | Authoritative Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to systemic toxic effects. | [1][2] |
| Skin Irritation / Corrosion | Causes skin irritation, and related compounds can cause severe burns. | Direct contact can lead to redness, inflammation, or chemical burns. | [1][2][3] |
| Eye Irritation / Damage | Causes serious eye irritation and potentially severe damage. | Splashes can result in significant pain, inflammation, and long-term vision impairment. | [1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Inhalation can lead to coughing, shortness of breath, and irritation of the respiratory tract. | [1][5] |
| Hygroscopicity | The substance is hygroscopic, meaning it readily absorbs moisture from the air. | This can affect the compound's stability and handling characteristics. | [6][7] |
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static checklist but a dynamic response to the specific task and its associated risks. The following protocol details the minimum required PPE and the scientific rationale for its use.
Hand Protection: The First Line of Defense
-
Protocol: Double-gloving with chemotherapy-tested, powder-free nitrile gloves is mandatory.[8] The outer glove should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[9]
-
Expert Rationale: Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Nitrile is selected for its broad chemical resistance. The powder-free specification is crucial as powder particles can aerosolize, carrying hazardous compounds and leading to inhalation exposure.[9]
Body Protection: Shielding from Contamination
-
Protocol: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[10] For large-quantity operations or spill cleanup, "bunny suit" coveralls should be considered for head-to-toe protection.[11]
-
Expert Rationale: Standard laboratory coats are made of absorbent fabric and offer insufficient protection.[10] An impervious gown prevents the compound, whether in solid or solution form, from soaking through to the skin or personal clothing.[10] Knit cuffs ensure a snug fit around the inner glove, eliminating any gap in protection at the wrist.
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
Protocol: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[6][9] When there is a significant risk of splashing (e.g., during solution preparation or spill cleanup), a full-face shield must be worn in addition to safety goggles.[9][10][11]
-
Expert Rationale: The compound is a known severe eye irritant.[2][4] Standard safety glasses with side shields do not protect from splashes originating from above or below.[9] Goggles create a necessary seal. A face shield adds a further layer of protection for the entire face, which is critical during higher-risk procedures.
Respiratory Protection: Preventing Inhalation Exposure
-
Protocol: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood or a ventilated enclosure.[6][12] If such engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with N95 or higher particulate filters is required.[9]
-
Expert Rationale: The compound is classified as a respiratory irritant.[1][5] Fine powders can easily become airborne and inhaled. Engineering controls like a fume hood are the primary method to contain these particles. A respirator serves as essential secondary protection, ensuring that any fugitive emissions are not inhaled. Note that surgical masks offer no protection from chemical dusts or aerosols.[9]
Operational Plan: PPE in Practice
The level of PPE required is dictated by the potential for exposure associated with a given task.
Task-Specific PPE Requirements
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Single pair nitrile gloves. | Laboratory coat (if containers are sealed and intact). | Not required. | Not required. |
| Weighing & Aliquoting (Solid) | Double pair nitrile gloves. | Impervious gown. | Safety goggles. | Required (Chemical Fume Hood). |
| Solution Preparation | Double pair nitrile gloves. | Impervious gown. | Safety goggles & face shield. | Required (Chemical Fume Hood). |
| Administering to Cultures/Animals | Double pair nitrile gloves. | Impervious gown. | Safety goggles. | Work in a biosafety cabinet or ventilated enclosure. |
| Spill Cleanup | Double pair nitrile gloves. | Impervious gown or coverall. | Safety goggles & face shield. | Required (N95 respirator minimum). |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific exposure risk.
Procedural Guidance: Donning, Doffing, and Disposal
Proper technique is as important as the equipment itself.
Step-by-Step Donning Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don the impervious gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required.
Step-by-Step Doffing Sequence (to prevent self-contamination)
-
Outer Gloves: Remove the outer, most contaminated gloves by peeling them off without touching the outside surface. Dispose of them immediately.
-
Gown: Untie and remove the gown, rolling it away from the body to contain the contaminated exterior. Dispose.
-
Hand Hygiene: With inner gloves still on, perform hand hygiene using an alcohol-based hand rub.
-
Face/Eye Protection: Remove the face shield (if used), followed by goggles, handling them by the straps.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used during the handling of 2-Hydroxy-2-phenylethanimidamide hydrochloride must be considered contaminated waste.[4]
-
Collection: Immediately place all used gloves, gowns, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Disposal: The container must be disposed of in accordance with local, state, and federal regulations for chemical waste.[4] Do not mix with regular laboratory trash.
By adhering to this comprehensive safety protocol, you build a robust barrier against chemical exposure, ensuring a safe and controlled environment for your critical research and development activities.
References
-
Safety data sheet. CPAchem Ltd. [Link]
-
SAFETY DATA SHEET. (2023, October 13). Fisher Scientific. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). The On-Line Journal of Issues in Nursing. [Link]
-
2-PHENYLETHYLAMINE GHS Safety Data Sheet. Chemwatch. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
